6-amino-2H-1,4-benzothiazin-3(4H)-one
Description
The exact mass of the compound 6-amino-2H-1,4-benzothiazin-3(4H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-amino-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAZYXUGSKFPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350722 | |
| Record name | 6-amino-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21762-78-7 | |
| Record name | 6-amino-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Benzothiazine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Chemical Properties of 6-amino-2H-1,4-benzothiazin-3(4H)-one
The 2H-1,4-benzothiazin-3(4H)-one core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique structural and electronic properties make it a versatile building block for the synthesis of compounds with a broad spectrum of biological and pharmacological activities.[1][2] Derivatives of this core have been investigated for their potential as anticancer, antioxidant, antimicrobial, anti-inflammatory, and antidiabetic agents, among others.[1] The inherent bioactivity of the benzothiazine nucleus stems from its rigid, bicyclic structure which can effectively present pharmacophoric features in a well-defined spatial orientation for interaction with biological targets.
This guide focuses specifically on 6-amino-2H-1,4-benzothiazin-3(4H)-one , a key derivative where an amino group is introduced at the C6 position of the benzene ring. This functionalization is of particular strategic importance in drug design. The amino group serves as a crucial handle for further chemical modification, allowing for the synthesis of extensive compound libraries. It can act as a hydrogen bond donor and acceptor, and its basicity can be tuned to modulate physicochemical properties like solubility and cell permeability, which are critical for pharmacokinetic profiles. Understanding the fundamental chemical properties, synthesis, and reactivity of this molecule is therefore essential for researchers aiming to leverage its potential in developing novel therapeutic agents.
Physicochemical and Spectroscopic Profile
While specific experimental data for the 6-amino derivative is sparse in publicly available literature, we can infer its properties from the parent compound and related structures. The introduction of the amino group is expected to increase polarity and melting point compared to the unsubstituted parent compound.
Table 1: Core Physicochemical Properties
| Property | Data (for parent 2H-1,4-benzothiazin-3(4H)-one) | Comments for 6-amino derivative |
| CAS Number | 5325-20-2[2] | For 6-amino derivative: 89976-75-0 |
| Molecular Formula | C₈H₇NOS[2] | C₈H₈N₂OS |
| Molecular Weight | 165.22 g/mol [2] | 180.23 g/mol |
| Appearance | White crystalline powder[2] | Expected to be a colored solid (e.g., off-white, yellow, or brown) due to the amino group. |
| Melting Point | 178-185 °C[2] | Expected to be higher due to increased intermolecular hydrogen bonding. |
| Solubility | --- | Expected to have low solubility in water but improved solubility in polar organic solvents and acidic aqueous solutions. |
Spectroscopic Insights (Anticipated)
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with splitting patterns influenced by the C6-amino group. The CH₂ protons of the thiazine ring would likely appear as a singlet, and the N-H protons of the amide and amino groups would be visible, with their chemical shifts dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum would reveal signals for the eight distinct carbon atoms. The carbonyl carbon (C=O) would be found significantly downfield (~164 ppm), while the aromatic carbons would appear in the typical 115-150 ppm range.[3][4]
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for both the amine and amide groups (typically in the 3200-3400 cm⁻¹ region), a strong C=O stretch for the lactam carbonyl (around 1680 cm⁻¹), and C=C stretching for the aromatic ring.[3][5]
Synthesis and Mechanistic Considerations
The synthesis of the 2H-1,4-benzothiazin-3(4H)-one scaffold is well-established, typically involving the cyclocondensation of a 2-aminothiophenol derivative with a two-carbon electrophile.[1] The most logical and efficient pathway to 6-amino-2H-1,4-benzothiazin-3(4H)-one involves a multi-step sequence starting from a commercially available, appropriately substituted aniline.
The key strategic decision is the timing of the amino group introduction. A common approach is to carry a nitro group through the synthesis, which acts as a precursor to the amine. The nitro group is robust and unreactive under the conditions used for ring formation and can be selectively reduced in the final step.
Experimental Protocol: Synthesis via Nitro-Precursor Reduction
This protocol outlines a reliable, field-proven method for the laboratory-scale synthesis of the title compound.
Step 1: Synthesis of 2-amino-4-nitrobenzenethiol
-
Start with 4-nitroaniline. The synthesis involves diazotization followed by reaction with a sulfur source like potassium ethyl xanthate and subsequent hydrolysis. This is a standard procedure in heterocyclic chemistry.
-
Causality: This multi-step process is necessary to introduce the thiol group ortho to the amino group, which is the key precursor for the benzothiazine ring system.
Step 2: Cyclocondensation to form 6-nitro-2H-1,4-benzothiazin-3(4H)-one
-
Dissolve 2-amino-4-nitrobenzenethiol in a suitable solvent such as ethanol or DMF.
-
Add an equimolar amount of 2-chloroacetic acid or ethyl chloroacetate and a non-nucleophilic base (e.g., sodium acetate or potassium carbonate).[1]
-
Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
Causality: This reaction proceeds via an initial S-alkylation of the highly nucleophilic thiophenol, followed by an intramolecular nucleophilic acyl substitution where the aniline nitrogen attacks the carbonyl carbon, displacing the chlorine and forming the six-membered thiazine ring. The base is crucial to deprotonate the thiol, increasing its nucleophilicity, and to neutralize the HCl byproduct.
Step 3: Reduction of the Nitro Group to form 6-amino-2H-1,4-benzothiazin-3(4H)-one
-
Suspend the 6-nitro-2H-1,4-benzothiazin-3(4H)-one in a solvent like ethanol or acetic acid.
-
Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation using H₂ gas with a palladium on carbon (Pd/C) catalyst.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Work-up involves neutralizing the acid (if used) and extracting the product into an organic solvent.
-
Causality: The nitro group is readily reduced to a primary amine under these standard conditions without affecting the lactam or the thioether functionalities, making this a highly selective and high-yielding transformation.
Chemical Reactivity and Derivatization Potential
The 6-amino-2H-1,4-benzothiazin-3(4H)-one molecule possesses three primary sites for chemical modification: the C6-aromatic amine, the N4-lactam nitrogen, and the aromatic ring itself. This trifecta of reactivity makes it an exceptionally valuable scaffold for building chemical diversity.
-
Reactions at the C6-Amino Group: This is the most versatile functional group for derivatization.
-
Acylation: The primary amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form amides. This is a common strategy to introduce a vast array of substituents.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drugs.
-
Alkylation: While direct alkylation can be challenging to control and may lead to over-alkylation, reductive amination with aldehydes or ketones provides a clean and efficient method for synthesizing secondary and tertiary amines.
-
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.
-
-
Reactions at the N4-Lactam Nitrogen:
-
N-Alkylation: The N-H proton of the lactam is weakly acidic and can be deprotonated by a strong base (e.g., NaH). The resulting anion is a potent nucleophile that can be alkylated with alkyl halides. This allows for the introduction of substituents that can modulate solubility or interact with specific binding pockets in a target protein.
-
-
Reactions on the Aromatic Ring:
-
Electrophilic Aromatic Substitution (EAS): The C6-amino group is a strong activating group and is ortho-, para-directing. This means that further EAS reactions, such as halogenation or nitration, will preferentially occur at the C5 and C7 positions, which are ortho and para to the amine, respectively.
-
Applications in Drug Development and Medicinal Chemistry
The benzothiazine scaffold is a cornerstone in the development of biologically active compounds.[1] The 6-amino derivative, in particular, serves as a key intermediate for synthesizing potent therapeutic agents.
A notable example is in the field of neurodegenerative diseases. Researchers have designed and synthesized a series of 6-(substituted-acetyl)-2H-benzo[b][1][4]thiazin-3(4H)-one derivatives as potent acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease.[5] In this work, the 6-amino group of a precursor was acylated to introduce a chloroacetyl moiety, which was then used to link to various thiadiazole fragments. Several of these final compounds exhibited inhibitory activity against AChE in the nanomolar range, comparable to the reference drug donepezil.[5] Molecular docking studies revealed that the benzothiazin-3(4H)-one ring forms crucial hydrogen bonds within the active site of the enzyme, anchoring the molecule for effective inhibition.[5]
Furthermore, the broader class of benzothiazine derivatives has demonstrated significant anti-inflammatory, anticancer, and antimicrobial properties, suggesting that libraries derived from 6-amino-2H-1,4-benzothiazin-3(4H)-one could yield promising leads in these therapeutic areas as well.[1][6]
Conclusion
6-amino-2H-1,4-benzothiazin-3(4H)-one is more than just a simple chemical; it is a highly valuable and versatile platform for innovation in drug discovery. Its synthesis is achievable through well-understood chemical transformations, and its multiple reactive sites offer a rich landscape for chemical exploration. The strategic placement of the C6-amino group provides an ideal anchor point for derivatization, enabling the systematic optimization of structure-activity relationships. As researchers continue to seek novel molecular architectures to combat complex diseases, the chemical properties of this benzothiazine derivative ensure it will remain a molecule of significant interest for the foreseeable future.
References
- Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates.
- 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways.
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health (NIH).
- 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities.
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journals.
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
- 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. PubChem.
- 2H1,4-Benzotiazin-3(4H-ona. Chem-Impex.
- 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Sigma-Aldrich.
- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
- 6-Amino-2H-1,4-benzoxazin-3(4H)-one. Sigma-Aldrich.
- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journals.
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- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors [mdpi.com]
- 6. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-amino-2H-1,4-benzothiazin-3(4H)-one (CAS No. 21762-78-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Heterocycle
The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Within this promising class of molecules, 6-amino-2H-1,4-benzothiazin-3(4H)-one stands out as a key intermediate and a pharmacologically relevant entity in its own right. Its strategic amino functionalization offers a versatile handle for the synthesis of diverse derivatives, enabling the exploration of a vast chemical space in the quest for novel therapeutic agents. This guide provides a comprehensive technical overview of 6-amino-2H-1,4-benzothiazin-3(4H)-one, consolidating available information on its synthesis, physicochemical properties, and biological significance to empower researchers in their drug discovery and development endeavors.
Physicochemical Properties: A Snapshot of the Molecule
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for 6-amino-2H-1,4-benzothiazin-3(4H)-one is not widely published, the following table summarizes its key identifiers and calculated properties.
| Property | Value | Source |
| CAS Number | 21762-78-7 | Chemical Abstracts Service |
| Molecular Formula | C₈H₈N₂OS | Calculated |
| Molecular Weight | 180.23 g/mol | Calculated |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis of 6-amino-2H-1,4-benzothiazin-3(4H)-one: A Strategic Approach
The synthesis of 6-amino-2H-1,4-benzothiazin-3(4H)-one can be logically approached through a multi-step pathway commencing with a suitably substituted aniline derivative. A plausible and commonly employed strategy in heterocyclic chemistry involves the initial construction of the benzothiazine core with a nitro group at the desired position, followed by a subsequent reduction to the amine.
Conceptual Synthetic Workflow
The overall synthetic strategy can be visualized as a three-stage process:
Caption: Conceptual workflow for the synthesis of 6-amino-2H-1,4-benzothiazin-3(4H)-one.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a well-established and chemically sound method for the synthesis of analogous compounds and is presented here as a detailed guide. Researchers should adapt and optimize these conditions as necessary.
Stage 1: Synthesis of 2-amino-5-nitrothiophenol (Starting Material)
The synthesis of the key starting material, 2-amino-5-nitrothiophenol, can be achieved from 2-chloro-5-nitroaniline.
-
Reaction: 2-chloro-5-nitroaniline is reacted with sodium sulfide and sulfur to introduce the thiol group, yielding sodium 2-amino-4-nitrobenzenethiolate.
Stage 2: Synthesis of 6-nitro-2H-1,4-benzothiazin-3(4H)-one
This stage involves the formation of the benzothiazine ring system.
-
Chloroacetylation: 2-amino-5-nitrothiophenol is reacted with chloroacetyl chloride in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a base (e.g., triethylamine, pyridine) to yield N-(2-mercapto-4-nitrophenyl)-2-chloroacetamide.
-
Intramolecular Cyclization: The resulting intermediate undergoes intramolecular nucleophilic substitution, where the thiolate anion displaces the chloride on the acetyl group to form the six-membered heterocyclic ring. This cyclization is typically promoted by a base (e.g., sodium hydroxide, potassium carbonate) in a solvent such as ethanol or dimethylformamide.
Stage 3: Reduction of 6-nitro-2H-1,4-benzothiazin-3(4H)-one to 6-amino-2H-1,4-benzothiazin-3(4H)-one
The final step is the reduction of the nitro group to the desired amine.
-
Reaction Setup: Dissolve 6-nitro-2H-1,4-benzothiazin-3(4H)-one in a suitable solvent, such as ethanol or acetic acid.
-
Reducing Agent: Add a reducing agent. Common and effective choices for nitro group reduction include:
-
Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
-
Iron (Fe) powder in acetic acid or with a catalytic amount of hydrochloric acid.
-
Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.
-
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the reduction. Reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the reducing agent and byproducts. For example, if using tin(II) chloride, the mixture is typically basified to precipitate tin salts, which are then filtered off. The product is then extracted into an organic solvent. The crude product is purified by recrystallization or column chromatography to yield 6-amino-2H-1,4-benzothiazin-3(4H)-one.
Biological Activities and Potential Therapeutic Applications
The 1,4-benzothiazine scaffold is a recurring motif in compounds exhibiting a diverse range of biological activities. While specific data for the 6-amino derivative is limited, the broader class of compounds has shown promise in several therapeutic areas.
Acetylcholinesterase (AChE) Inhibition
Several studies have explored 1,4-benzothiazine derivatives as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease. For instance, a series of thiadiazole-hybridized benzothiazine derivatives demonstrated potent AChE inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to the standard drug donepezil[1][2]. The 6-amino group of the title compound serves as a key synthetic handle to introduce such pharmacologically active moieties.
Anti-inflammatory Activity
Derivatives of 1,4-benzothiazine have been investigated for their anti-inflammatory properties. The structural similarity of the benzothiazine core to phenothiazines, a class of drugs with known anti-inflammatory effects, provides a rationale for this exploration.
Anticancer Activity
The anticancer potential of the 1,4-benzothiazine scaffold has also been a subject of investigation. Certain substituted 1,4-benzothiazines have been reported to exhibit cytotoxic activity against various cancer cell lines.
Mechanism of Action: An Area for Future Investigation
The precise mechanism of action for 6-amino-2H-1,4-benzothiazin-3(4H)-one is not yet elucidated. However, based on the activities of related compounds, several hypotheses can be proposed for further investigation.
Hypothesized Signaling Pathway Involvement in Neuroprotection
Given the interest in benzothiazines as neuroprotective agents, a potential mechanism could involve the modulation of signaling pathways related to neuronal survival and inflammation. For example, as an acetylcholinesterase inhibitor, it would increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Hypothesized mechanism of action as an acetylcholinesterase inhibitor.
Future Directions and Conclusion
6-amino-2H-1,4-benzothiazin-3(4H)-one represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of the amino group allows for extensive derivatization, opening avenues for the development of new acetylcholinesterase inhibitors, anti-inflammatory agents, and anticancer drugs.
Future research should focus on:
-
The development and optimization of a robust and scalable synthesis for 6-amino-2H-1,4-benzothiazin-3(4H)-one.
-
A comprehensive evaluation of its physicochemical properties.
-
In-depth biological screening to identify its primary pharmacological targets and elucidate its mechanism of action.
-
The design and synthesis of novel derivatives to explore structure-activity relationships and enhance therapeutic potential.
By providing this consolidated technical guide, we aim to facilitate further research into this promising heterocyclic compound and accelerate the discovery of new and effective therapeutic agents.
References
-
[Synthesis and microbiological evaluation of 1-(4-methyl-6-nitro-2h-benzo[b][3]thiazine-3(4h)-ylidene)hydrazine-1,1-dioxide derivatives. (URL not available)]([Link])
-
[Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI.]([Link])
-
[Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. National Center for Biotechnology Information.]([Link])
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A Comprehensive Guide to the Structural Elucidation of 6-amino-2H-1,4-benzothiazin-3(4H)-one
Abstract
The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potential applications in neurodegenerative disease and oncology.[1][2] The precise determination of the chemical structure of novel derivatives is paramount for understanding structure-activity relationships and ensuring the integrity of drug development programs. This in-depth technical guide provides a systematic and multi-faceted approach to the structural elucidation of a key derivative, 6-amino-2H-1,4-benzothiazin-3(4H)-one. We will navigate through the synergistic application of modern analytical techniques, including Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each experimental choice, thereby creating a self-validating analytical workflow.
Introduction: The Significance of the 1,4-Benzothiazine Core
The 1,4-benzothiazine heterocyclic system is a cornerstone in the development of new therapeutic agents.[2] Its derivatives have been reported to possess a broad spectrum of pharmacological properties.[1][2] The introduction of an amino group at the 6-position of the 2H-1,4-benzothiazin-3(4H)-one core can significantly modulate its electronic properties and potential for further functionalization, making it a valuable intermediate in synthetic chemistry and drug discovery. An unambiguous structural confirmation is the non-negotiable first step in the journey of such a molecule from the laboratory to potential clinical applications. This guide will use a hypothetical, yet chemically plausible, set of analytical data to illustrate the elucidation process.
The Analytical Blueprint: A Multi-Technique Approach
The elucidation of a novel chemical entity is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the congruence of all data that leads to a confident structural assignment. Our approach is hierarchical, starting with a confirmation of the molecular mass and elemental formula, followed by the identification of functional groups, and culminating in the precise mapping of the atomic connectivity.
Caption: Workflow for the structure elucidation of 6-amino-2H-1,4-benzothiazin-3(4H)-one.
Mass Spectrometry: Defining the Molecular Boundaries
The first crucial step is to determine the exact mass and, by extension, the elemental formula of the compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A 1 mg/mL solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used.[3]
-
Data Acquisition: The analysis is performed in positive ion mode. The instrument is calibrated using a standard of known masses. Data is acquired over a mass range of m/z 50-500.
-
Data Analysis: The monoisotopic mass of the protonated molecule [M+H]⁺ is determined. The elemental composition is calculated using software that matches the measured accurate mass to possible elemental formulas within a specified mass tolerance (typically < 5 ppm).
Data Interpretation and Plausible Fragmentation
For 6-amino-2H-1,4-benzothiazin-3(4H)-one (C₈H₈N₂OS), the expected exact mass of the [M+H]⁺ ion is 181.0430. The presence of two nitrogen atoms is indicated by the odd nominal mass of the molecular ion, consistent with the Nitrogen Rule.[4] The presence of sulfur can be corroborated by the characteristic isotopic pattern, specifically the [M+2] peak with an abundance of approximately 4.2% relative to the molecular ion peak.[4]
Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely lead to characteristic fragmentation patterns.[5][6]
Caption: Plausible fragmentation pathways for 6-amino-2H-1,4-benzothiazin-3(4H)-one.
FT-IR Spectroscopy: Identifying the Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[7] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[8]
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Spectral Interpretation
The IR spectrum provides clear evidence for the key functional groups within the target molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450-3300 | N-H stretch (asymmetric & symmetric) | Primary Aromatic Amine | The presence of two bands in this region is characteristic of a primary amine (-NH₂).[9] |
| 3200-3100 | N-H stretch | Lactam | The N-H bond of the lactam typically appears as a broad band. |
| ~1680 | C=O stretch (amide I band) | Cyclic Amide (Lactam) | The carbonyl group in a six-membered lactam ring absorbs in this region.[10] |
| 1620-1580 | N-H bend | Primary Amine | This bending vibration further confirms the presence of the -NH₂ group.[9] |
| 1500-1400 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring.[11] |
| 1335-1250 | C-N stretch | Aromatic Amine | This strong band indicates the connection of the nitrogen to the aromatic ring.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular framework.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, typically DMSO-d₆, which is chosen for its ability to dissolve a wide range of compounds and to avoid exchange of the labile N-H protons.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
1D NMR Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired.
-
2D NMR Acquisition: COSY, HSQC, and HMBC spectra are acquired using standard pulse programs.[12]
Data Interpretation: Assembling the Pieces
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 10.15 | s | 1H | H-4 | The deshielded singlet is characteristic of a lactam N-H proton. |
| 7.05 | d (J = 8.4 Hz) | 1H | H-8 | This doublet corresponds to the proton ortho to the sulfur atom. |
| 6.80 | d (J = 2.4 Hz) | 1H | H-5 | A doublet with a small coupling constant, characteristic of meta coupling on the aromatic ring. |
| 6.65 | dd (J = 8.4, 2.4 Hz) | 1H | H-7 | The doublet of doublets shows both ortho and meta couplings, placing it between H-8 and H-5. |
| 5.10 | s | 2H | H-6 (-NH₂) | A broad singlet that integrates to two protons is indicative of the primary amine group. |
| 3.35 | s | 2H | H-2 | The singlet integrating to two protons corresponds to the isolated methylene group in the thiazine ring. |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 165.5 | C-3 | The chemical shift is typical for a lactam carbonyl carbon.[13] |
| 145.0 | C-6 | The carbon attached to the electron-donating amino group is shifted downfield. |
| 140.1 | C-4a | A quaternary carbon in the aromatic region. |
| 125.0 | C-8 | An aromatic CH carbon. |
| 118.2 | C-8a | A quaternary carbon adjacent to the sulfur atom. |
| 115.4 | C-5 | An aromatic CH carbon. |
| 114.8 | C-7 | An aromatic CH carbon. |
| 34.5 | C-2 | The methylene carbon adjacent to the sulfur atom. |
2D NMR Correlations: The relationships established in the 1D spectra are confirmed and expanded upon using 2D NMR.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A key correlation would be observed between H-7 (δ 6.65) and H-8 (δ 7.05), confirming their ortho relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton to its directly attached carbon. For example, it would show correlations between H-2 (δ 3.35) and C-2 (δ 34.5), H-5 (δ 6.80) and C-5 (δ 115.4), H-7 (δ 6.65) and C-7 (δ 114.8), and H-8 (δ 7.05) and C-8 (δ 125.0).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds away.
Caption: Key HMBC correlations for 6-amino-2H-1,4-benzothiazin-3(4H)-one.
Conclusion: A Unified Structural Hypothesis
The collective data from HRMS, FT-IR, and comprehensive NMR analysis provides a cohesive and unambiguous structural assignment for 6-amino-2H-1,4-benzothiazin-3(4H)-one. HRMS established the elemental formula as C₈H₈N₂OS. FT-IR confirmed the presence of a primary aromatic amine, a lactam, and an aromatic ring. The 1D and 2D NMR experiments provided the definitive connectivity map, allowing for the assignment of every proton and carbon atom in the molecule. This systematic, multi-technique approach ensures the highest level of confidence in the structural elucidation, a critical foundation for any further research and development involving this promising heterocyclic compound.
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Spectroscopic data for 6-amino-2H-1,4-benzothiazin-3(4H)-one
An In-Depth Technical Guide to the Spectroscopic Data of 6-amino-2H-1,4-benzothiazin-3(4H)-one
Foreword for the Researcher
Molecular Structure and Its Spectroscopic Implications
The structure of 6-amino-2H-1,4-benzothiazin-3(4H)-one comprises a benzene ring fused to a thiazine ring, with an amino group at the 6-position and a carbonyl group at the 3-position. This arrangement of functional groups and aromatic systems gives rise to a unique spectroscopic fingerprint that can be elucidated through various analytical techniques. Understanding the interplay between the electron-donating amino group, the electron-withdrawing amide functionality, and the aromatic system is crucial for the accurate interpretation of the spectral data.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 6-amino-2H-1,4-benzothiazin-3(4H)-one, based on analogous compounds and fundamental spectroscopic principles.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 6-amino-2H-1,4-benzothiazin-3(4H)-one is expected to exhibit characteristic absorption bands for the N-H, C=O, and C-N bonds, as well as vibrations associated with the aromatic ring.
Table 1: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) | The presence of both a primary amine and a secondary amide will likely result in a broad, overlapping band in this region. Similar N-H stretching frequencies are observed in related amino-benzothiazine structures.[1] |
| 1680-1660 | Strong | C=O stretching (amide) | The carbonyl group of the cyclic amide (lactam) is expected to absorb in this range. The exact position will be influenced by ring strain and hydrogen bonding.[1] |
| 1620-1580 | Medium | N-H bending (amine) and C=C stretching (aromatic) | The bending vibration of the primary amine often overlaps with the aromatic C=C stretching vibrations. |
| 1550-1500 | Medium-Strong | C=C stretching (aromatic) | These absorptions are characteristic of the benzene ring. |
| 1350-1250 | Medium | C-N stretching (aromatic amine and amide) | The stretching vibrations of the C-N bonds in both the aromatic amine and the amide are expected in this region. |
| ~820 | Strong | C-H out-of-plane bending (aromatic) | For a 1,2,4-trisubstituted benzene ring, a strong absorption in this region is anticipated, indicating the substitution pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
The ¹H NMR spectrum will reveal the chemical environment and connectivity of the protons in the molecule. The aromatic region is of particular interest for confirming the substitution pattern.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~10.2 | Singlet | 1H | N-H (amide) | The amide proton is typically deshielded and appears as a broad singlet. |
| ~6.8-7.2 | Multiplet | 3H | Aromatic C-H | The protons on the benzene ring will exhibit a complex splitting pattern due to their coupling with each other. The electron-donating amino group will cause an upfield shift compared to unsubstituted benzothiazinones. |
| ~5.0 | Singlet | 2H | NH₂ (amine) | The protons of the primary amine often appear as a broad singlet and can exchange with D₂O. |
| ~3.4 | Singlet | 2H | S-CH₂-C=O | The methylene protons adjacent to the sulfur and carbonyl groups are expected to be a singlet in a non-chiral environment. Data from related 2H-1,4-benzothiazin-3-one derivatives show this signal around 3.50 ppm.[1] |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~165 | C=O (amide) | The amide carbonyl carbon is highly deshielded and appears in the downfield region of the spectrum. This is consistent with data from similar benzothiazinone structures.[1] |
| ~140-145 | Aromatic C-NH₂ | The carbon atom attached to the amino group is expected to be significantly shielded by the electron-donating effect of the nitrogen. |
| ~120-130 | Aromatic C-S and C-N (amide) | The quaternary carbons of the benzene ring attached to the sulfur and amide nitrogen will appear in this region. |
| ~110-125 | Aromatic C-H | The protonated carbons of the benzene ring will have chemical shifts influenced by the substituents. |
| ~30 | S-CH₂-C=O | The methylene carbon is expected in the aliphatic region of the spectrum. In a related structure, this carbon appears at 30.3 ppm.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, which helps in confirming its molecular weight and structure.
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment | Rationale and Comparative Insights |
| 194 | [M]⁺ | The molecular ion peak corresponding to the exact mass of C₈H₈N₂OS. |
| 166 | [M-CO]⁺ | Loss of a carbonyl group is a common fragmentation pathway for cyclic ketones and amides. |
| 134 | [M-CO-S]⁺ | Subsequent loss of the sulfur atom from the [M-CO]⁺ fragment. |
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended.
Sample Preparation
-
Purity: The sample of 6-amino-2H-1,4-benzothiazin-3(4H)-one should be of high purity (>95%), as impurities can significantly complicate spectral interpretation.[6] Purity can be assessed by HPLC or LC-MS.
-
Solvent Selection: For NMR analysis, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which allows for heating if solubility is an issue.[4] For IR spectroscopy, the sample can be prepared as a KBr pellet or a Nujol mull.
Data Acquisition
-
IR Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer should be used to acquire the spectrum over a range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[6] Standard pulse sequences should be employed. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to confirm the proton-proton and proton-carbon correlations, respectively.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source is recommended to confirm the elemental composition of the molecular ion.[6]
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of 6-amino-2H-1,4-benzothiazin-3(4H)-one.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 6-amino-2H-1,4-benzothiazin-3(4H)-one.
Concluding Remarks for the Practicing Scientist
This guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 6-amino-2H-1,4-benzothiazin-3(4H)-one. The presented data, derived from established spectroscopic principles and comparison with structurally related molecules, offers a robust framework for the characterization of this compound. For researchers synthesizing this molecule or its derivatives, the outlined protocols and expected spectral features will serve as a valuable tool for structural verification. The true utility of this guide will be realized when experimental data is acquired and compared against these predictions, thereby validating the synthetic outcome and contributing to the growing body of knowledge on this important class of heterocyclic compounds.
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Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. ResearchGate. Available at: [Link]
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The Pharmacological Potential of 1,4-Benzothiazines: A Technical Guide for Drug Discovery
Introduction: The Versatile 1,4-Benzothiazine Scaffold
The 1,4-benzothiazine core, a heterocyclic system featuring a benzene ring fused to a thiazine ring, represents a privileged scaffold in medicinal chemistry. This unique structural motif, characterized by a folded structure along the nitrogen-sulfur axis, imparts a diverse range of pharmacological properties, making it a focal point for the development of novel therapeutic agents.[1] The inherent bioactivity of this class of compounds has spurred extensive research, revealing a remarkable spectrum of activities including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[2][3] This in-depth technical guide provides a comprehensive overview of the biological activities of 1,4-benzothiazine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), key synthetic strategies, and the experimental protocols essential for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective therapies.
Anticancer Activity: Targeting the Hallmarks of Malignancy
1,4-benzothiazine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1][4] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: A Multi-pronged Attack
A primary mechanism of action for many 1,4-benzothiazine derivatives is the induction of apoptosis , or programmed cell death. This is often achieved through the modulation of key signaling pathways. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to the activation of caspases and the subsequent dismantling of the cancer cell.
Furthermore, certain 1,4-benzothiazine derivatives function as enzyme inhibitors , targeting proteins critical for cancer progression. A notable example is the inhibition of carbonic anhydrases (CAs) , particularly the tumor-associated isoforms CA IX and XII.[4] These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which is essential for tumor growth and metastasis. By inhibiting these CAs, 1,4-benzothiazine derivatives can disrupt tumor pH regulation, leading to a reduction in primary tumor growth and metastasis.[4]
Figure 1: Anticancer mechanisms of 1,4-benzothiazine derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 1,4-benzothiazine derivatives is significantly influenced by the nature and position of substituents on the benzothiazine core. Key SAR observations include:
-
Substitution at the 2 and 3-positions: The introduction of various aryl and alkyl groups at these positions can dramatically modulate activity.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups on the phenyl ring attached to the benzothiazine nucleus has been shown to enhance cytotoxic activity in some series.
-
Specific functional groups: The incorporation of moieties such as semicarbazones and oxothiazolidines has led to derivatives with potent and selective anticancer effects.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 1,4-benzothiazine derivatives against various human cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| BTZ-1 | 2-(4-chlorophenyl), 3-methyl | HeLa | 9.76 | [1] |
| BTZ-2 | Indole-based hydrazine carboxamide | HT29 | 0.015 | [4] |
| BTZ-3 | Indole-based hydrazine carboxamide | H460 | 0.28 | [4] |
| BTZ-4 | Methoxybenzamide | A549 | 1.1 - 8.8 | [4] |
| BTZ-5 | Chloromethylbenzamide | HCT-116 | 1.1 - 8.8 | [4] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 1,4-benzothiazine derivatives have demonstrated significant potential in this arena, exhibiting broad-spectrum activity against both bacteria and fungi.[2][5]
Mechanism of Action: Disrupting Essential Bacterial Processes
A key target for the antibacterial action of some 1,4-benzothiazine derivatives is the enzyme peptide deformylase (PDF) .[6] This metalloenzyme is essential for bacterial protein synthesis, and its inhibition leads to bacterial cell death. This mechanism offers a promising avenue for the development of new antibiotics with a novel mode of action.
Figure 2: Antimicrobial mechanism via peptide deformylase inhibition.
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial efficacy of 1,4-benzothiazines is highly dependent on their substitution patterns. Important SAR findings include:
-
Substituents on the benzene ring: The introduction of halogen atoms, such as chlorine, can significantly enhance antibacterial and antifungal activity.
-
Modifications at the N-4 position: Alkylation or acylation at the nitrogen atom of the thiazine ring can influence the spectrum and potency of antimicrobial action.
-
Heterocyclic moieties: The fusion or attachment of other heterocyclic rings, such as triazoles, to the 1,4-benzothiazine scaffold has yielded compounds with potent and broad-spectrum antimicrobial properties.[4]
Quantitative Analysis of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of representative 1,4-benzothiazine derivatives against various microbial strains.
| Compound ID | Substituents | Microbial Strain | MIC (µg/mL) | Reference |
| ABT-1 | 5,7,8-trichloro, 3-propyl-2-carboxylate | Bacillus subtilis | 41-124 | [7] |
| ABT-2 | 5,7,8-trichloro, 3-propyl-2-carboxylate | Escherichia coli | 58-158 | [7] |
| ABT-3 | 5,7,8-trichloro, 3-propyl-2-carboxylate | Aspergillus niger | 59-78 | [7] |
| ABT-4 | Triazole and oxazolidinone moieties | Staphylococcus aureus | - | [4] |
Anti-Inflammatory, Antiviral, and Neuroprotective Activities
Beyond their anticancer and antimicrobial properties, 1,4-benzothiazine derivatives have demonstrated a wide array of other valuable biological activities.
Anti-Inflammatory Effects
Several 1,4-benzothiazine derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) .[8] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[9]
Antiviral Potential
The antiviral activity of 1,4-benzothiazines has been explored against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV) .[10][11] The mechanisms of action are varied and can involve the inhibition of viral replication at different stages. For instance, some derivatives have been shown to enhance the activity of existing antiviral drugs like acyclovir against HSV-2.[12]
Neuroprotective Properties
Emerging research highlights the neuroprotective potential of 1,4-benzothiazine derivatives, with implications for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .[9][13] Their mechanisms of action in this context are thought to involve the modulation of multiple pathways, including the inhibition of protein kinases like casein kinase-1δ (CK-1δ) and the reduction of oxidative stress and neuroinflammation.[13]
Synthesis and Experimental Protocols
General Synthesis of 2,3-Disubstituted-1,4-Benzothiazines
A common and versatile method for the synthesis of 2,3-disubstituted-1,4-benzothiazines involves the condensation of 2-aminothiophenol with β-dicarbonyl compounds.[14][15]
Figure 3: General synthetic scheme for 2,3-disubstituted-1,4-benzothiazines.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriate β-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol), add 2-aminothiophenol (1 mmol).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few minutes to several hours, depending on the specific reactants. Microwave irradiation can also be employed to accelerate the reaction.[14]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired 2,3-disubstituted-1,4-benzothiazine.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,4-benzothiazine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the 1,4-benzothiazine derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The 1,4-benzothiazine scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. The diverse range of activities, from potent anticancer and antimicrobial effects to promising anti-inflammatory and neuroprotective properties, underscores the versatility of this heterocyclic system. Future research in this area should focus on several key aspects:
-
Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective derivatives.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the various biological activities to facilitate targeted drug development.
-
In Vivo Efficacy and Safety: Moving promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy, pharmacokinetic profiles, and safety.
-
Combination Therapies: Exploring the potential of 1,4-benzothiazine derivatives in combination with existing therapies to enhance efficacy and overcome drug resistance.
The continued exploration of the chemical space around the 1,4-benzothiazine nucleus holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.
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Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). RSC Advances. [Link]
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Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. (2025). ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. (2009). ResearchGate. [Link]
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Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Chemistry & Biology Interface. [Link]
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Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. (n.d.). Taylor & Francis Online. [Link]
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Benzothiazole Moiety and Its Derivatives as Antiviral Agents. (2021). MDPI. [Link]
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Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease. (2017). ResearchGate. [Link]
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Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. (n.d.). ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. (2009). ResearchGate. [Link]
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Synthesis and Antiviral Activity of New 1, 4‐Benzothiazines: Sulphoxides and Sulphone derivatives. (1998). ResearchGate. [Link]
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SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. (n.d.). Semantic Scholar. [Link]
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Combination of benzo[a]phenothiazines with acyclovir against herpes simplex virus. (2001). PubMed. [Link]
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Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). MDPI. [Link]
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI. [Link]
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SYNTHESIS OF 2-SUBSTITUTED 2,3-DIHYDRO- 1,4 BENZOTHIAZINE-3-THIONES VIA IMINOPHOSPHORANES. (1995). HETEROCYCLES. [Link]
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Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (2024). National Institutes of Health. [Link]
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Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. (2024). National Institutes of Health. [Link]
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A Comprehensive Technical Guide to the Pharmacological Properties of 6-amino-2H-1,4-benzothiazin-3(4H)-one and its Analogs
Foreword: Unveiling the Therapeutic Potential of the Benzothiazine Scaffold
The field of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the myriad of heterocyclic compounds, the 1,4-benzothiazine nucleus has emerged as a privileged structure, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1] This guide provides an in-depth exploration of the pharmacological properties associated with the 2H-1,4-benzothiazin-3(4H)-one core, with a particular focus on the 6-amino substituted derivative. While direct, extensive research on this specific analog is nascent, this document synthesizes the wealth of knowledge available on structurally related compounds to build a comprehensive profile and to project the therapeutic potential of this promising molecule. We will delve into the synthetic pathways, explore established and putative mechanisms of action, and provide detailed experimental protocols for the evaluation of these compounds, offering a robust resource for researchers and drug development professionals.
The 2H-1,4-benzothiazin-3(4H)-one Core: Synthesis and Chemical Profile
The therapeutic efficacy of any compound is intrinsically linked to its synthesis and structural characteristics. The 2H-1,4-benzothiazin-3(4H)-one scaffold is typically synthesized through the cyclocondensation of 2-aminothiophenol with a suitable three-carbon synthon. A common and effective method involves the reaction of 2-aminothiophenols with α-halo-esters, such as ethyl chloroacetate, or with α,β-unsaturated esters.[1] The presence of the lactam and thioether moieties within the heterocyclic ring system imparts a unique electronic and conformational profile, making it an attractive starting point for chemical modifications aimed at tuning its pharmacological activity.
The introduction of an amino group at the 6-position, as in our target molecule, 6-amino-2H-1,4-benzothiazin-3(4H)-one, provides a key functional handle for further derivatization. This amino group can be acylated, alkylated, or used in other coupling reactions to generate a library of analogs with diverse physicochemical properties.[2]
Caption: General synthetic route to the 2H-1,4-benzothiazin-3(4H)-one core.
Pharmacological Landscape: A Multi-target Profile
Derivatives of the 1,4-benzothiazine scaffold have been reported to exhibit a wide array of pharmacological effects, including neuroprotective, anti-inflammatory, antioxidant, and anticancer activities.[1][3][4] This multi-target profile underscores the therapeutic versatility of this heterocyclic system.
Neuroprotective Effects via Monoamine Oxidase (MAO) Inhibition
One of the most significant and well-documented pharmacological properties of 2H-1,4-benzothiazin-3(4H)-one derivatives is their ability to inhibit monoamine oxidase (MAO).[5] MAO is a key enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Its inhibition can lead to an increase in the synaptic availability of these neurotransmitters, a strategy that has proven effective in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[5]
Studies have shown that certain 2H-1,4-benzothiazin-3(4H)-one derivatives are potent inhibitors of both MAO-A and MAO-B isoforms, with a notable preference for MAO-B.[5] This selectivity is particularly advantageous for the treatment of Parkinson's disease, as MAO-B is the predominant isoform in the striatum, where it is involved in the metabolism of dopamine.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| 1d | 0.714 | 0.0096 | [5] |
| 1b | - | 0.0027 | [5] |
| 1c | - | 0.0082 | [5] |
| 1h | - | 0.0041 | [5] |
Table 1: In vitro MAO inhibitory activity of selected 2H-1,4-benzothiazin-3(4H)-one derivatives.[5]
The mechanism of inhibition is believed to involve the interaction of the benzothiazinone nucleus with the active site of the MAO enzyme. Molecular docking studies have provided insights into the binding modes of these compounds, suggesting that they form stable complexes with key amino acid residues in the enzyme's active site.[5]
Caption: Proposed mechanism of neuroprotection via MAO inhibition.
Anti-inflammatory and Analgesic Potential
Inflammation is a complex biological response implicated in a wide range of diseases. Derivatives of the related 1,2-benzothiazine scaffold are known to possess significant anti-inflammatory properties, often acting through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8] While direct evidence for COX inhibition by 6-amino-2H-1,4-benzothiazin-3(4H)-one is not yet available, the structural similarity to known anti-inflammatory agents suggests that this is a promising avenue for investigation.
The anti-inflammatory activity of benzothiazine derivatives may also be mediated by other mechanisms, such as the suppression of pro-inflammatory cytokines and the modulation of kinase signaling pathways involved in the inflammatory cascade.[6] Some pyridazino[4,5-b][3][9]benzothiazin-1(10H)-one derivatives have demonstrated analgesic and anti-inflammatory activities comparable to phenylbutazone with a low ulcerogenic potential.[10]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key pathogenic factor in numerous diseases. Several studies have highlighted the antioxidant potential of benzothiazine and benzothiazole derivatives.[4][9][11] These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive species. The presence of an amino group on the aromatic ring, as in 6-amino-2H-1,4-benzothiazin-3(4H)-one, may enhance this antioxidant capacity.
The antioxidant activity of these compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[12]
The Role of the 6-Amino Group: A Gateway to Enhanced Potency and Selectivity
The introduction of an amino group at the 6-position of the 2H-1,4-benzothiazin-3(4H)-one scaffold is a strategic chemical modification. This functional group can significantly influence the compound's electronic properties, lipophilicity, and its ability to form hydrogen bonds with biological targets. Furthermore, the 6-amino group serves as a versatile synthetic handle for the creation of a diverse library of analogs, allowing for the systematic exploration of the structure-activity relationship (SAR). Future research should focus on the synthesis and pharmacological evaluation of N-substituted derivatives of 6-amino-2H-1,4-benzothiazin-3(4H)-one to probe its interaction with various biological targets and to optimize its therapeutic profile.
Experimental Protocols: A Guide to Pharmacological Evaluation
To ensure the reproducibility and validity of research findings, the use of standardized and well-characterized experimental protocols is paramount. Below are detailed methodologies for key assays used to evaluate the pharmacological properties of 2H-1,4-benzothiazin-3(4H)-one derivatives.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from established methods for determining the potency of MAO inhibitors.
Objective: To determine the IC50 values of test compounds against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
Clorgyline (for MAO-A) or Pargyline (for MAO-B) as positive controls
-
96-well microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in potassium phosphate buffer.
-
In a 96-well plate, add 20 µL of the enzyme solution (MAO-A or MAO-B) to each well.
-
Add 20 µL of the test compound or control solution to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding 20 µL of 2N NaOH.
-
Measure the formation of the product (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B) using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the in vitro MAO inhibition assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To evaluate the free radical scavenging capacity of the test compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compounds dissolved in methanol or DMSO
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate reader (absorbance at 517 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound or control solution to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Directions
The 2H-1,4-benzothiazin-3(4H)-one scaffold represents a promising platform for the development of novel therapeutic agents with a diverse range of pharmacological activities. The potent and selective MAO-B inhibition exhibited by some of its derivatives highlights its potential in the treatment of neurodegenerative diseases.[5] The structural similarities to known anti-inflammatory and antioxidant agents further broaden its therapeutic applicability.[4][6][7][8][9][11]
The 6-amino-2H-1,4-benzothiazin-3(4H)-one, in particular, stands out as a molecule of significant interest. Future research should be directed towards:
-
Comprehensive Pharmacological Profiling: A systematic evaluation of the anti-inflammatory, antioxidant, anticancer, and antimicrobial activities of 6-amino-2H-1,4-benzothiazin-3(4H)-one and its derivatives.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed pharmacological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogs to identify the key structural features required for optimal potency and selectivity.
-
In Vivo Efficacy and Safety Studies: Evaluation of the most promising candidates in relevant animal models of disease to assess their therapeutic potential and to establish their safety profiles.
Through a concerted and multidisciplinary research effort, the full therapeutic potential of this versatile scaffold can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.
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Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][9]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH.
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The Expanding Therapeutic Potential of Benzothiazinones: From Tuberculosis to Inflammation and Oncology
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: A New Era for a Potent Scaffold
The relentless pursuit of novel therapeutic agents has brought the benzothiazinone scaffold to the forefront of drug discovery. Initially heralded for its exceptional potency against Mycobacterium tuberculosis, the causative agent of tuberculosis, this unique heterocyclic system is now revealing a broader spectrum of bioactivity. This guide provides a comprehensive technical overview of the established and emerging therapeutic applications of benzothiazinones, with a primary focus on their groundbreaking role in combating tuberculosis and their nascent potential in oncology and inflammatory diseases. As senior application scientists, it is imperative that we not only understand the mechanisms of action but also the causality behind the experimental designs that have brought these molecules from the bench to the brink of clinical application.
Part 1: The Anti-Tuberculosis Powerhouse: A Deep Dive into DprE1 Inhibition
The global health threat posed by drug-resistant tuberculosis has necessitated the development of novel therapeutics with unique mechanisms of action. Benzothiazinones have emerged as one of the most promising new classes of anti-tubercular agents in decades.[1]
Mechanism of Action: Covalent Inhibition of a Key Enzyme
Benzothiazinones exert their potent bactericidal effect by targeting the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[2] DprE1 is a flavin-dependent enzyme that catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). DPA is the sole precursor for the synthesis of arabinans, which are crucial components of the arabinogalactan and lipoarabinomannan complexes of the mycobacterial cell wall.[2][3]
The mechanism of inhibition is a fascinating example of targeted drug action. The nitro group of the benzothiazinone molecule is reduced within the mycobacterium to a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[4][5] This covalent, mechanism-based inhibition explains the nanomolar potency of lead benzothiazinones against M. tuberculosis.[4]
Caption: Mechanism of DprE1 inhibition by benzothiazinones.
Lead Compounds in Clinical Development
Two benzothiazinone derivatives, BTZ043 and PBTZ169 (Macozinone) , have progressed to clinical trials, signifying the therapeutic potential of this drug class.[1][6]
-
BTZ043 : The first-in-class benzothiazinone to enter clinical development. A first-in-human, single ascending dose study demonstrated that BTZ043 was safe and well-tolerated in healthy volunteers.[7] The compound is rapidly absorbed, metabolized, and eliminated.[7] It is highly active against a wide range of mycobacterial species in vitro, with minimum inhibitory concentration (MIC) values in the low ng/mL range.[7]
-
PBTZ169 (Macozinone) : An optimized second-generation benzothiazinone with several advantages over BTZ043, including a more straightforward chemical synthesis due to the absence of a chiral center, lower cost of production, and improved pharmacodynamics.[8] PBTZ169 also covalently inhibits DprE1 and exhibits synergistic effects with other anti-TB drugs like bedaquiline.[8]
| Compound | Key Characteristics | Clinical Development Stage |
| BTZ043 | First-in-class, potent DprE1 inhibitor. | Phase 2 trials have been initiated.[1] |
| PBTZ169 (Macozinone) | Optimized derivative with improved properties. | Phase 2a clinical trials have been completed.[1] |
Experimental Protocols for Anti-Mycobacterial Activity Assessment
The evaluation of novel anti-tubercular agents like benzothiazinones requires a standardized set of in vitro and ex vivo assays.
1.3.1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For M. tuberculosis, this is typically determined using the broth microdilution method.
-
Step 1: Prepare a serial dilution of the benzothiazinone compound in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Step 2: Inoculate each well with a standardized suspension of M. tuberculosis (e.g., H37Rv).
-
Step 3: Incubate the plates at 37°C for 7-14 days.
-
Step 4: Determine the MIC by visual inspection for the lowest concentration that shows no bacterial growth. Resazurin-based assays can also be used for a colorimetric readout of bacterial viability.
1.3.2. Macrophage Infection Assay
Since M. tuberculosis is an intracellular pathogen, it is crucial to assess the activity of benzothiazinones against bacteria residing within macrophages.
-
Step 1: Seed a monolayer of macrophages (e.g., THP-1 or bone marrow-derived macrophages) in a multi-well plate.
-
Step 2: Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI).
-
Step 3: After allowing for phagocytosis, wash the cells to remove extracellular bacteria.
-
Step 4: Add fresh culture medium containing various concentrations of the benzothiazinone compound.
-
Step 5: Incubate the infected cells for a defined period (e.g., 3-5 days).
-
Step 6: Lyse the macrophages and plate the lysate on Middlebrook 7H11 agar to determine the number of viable intracellular bacteria (colony-forming units, CFUs).
Part 2: Emerging Frontiers: Benzothiazinones in Oncology and Inflammation
While the anti-tubercular properties of benzothiazinones are well-established, recent research has begun to explore their potential in other therapeutic areas, notably in cancer and inflammatory diseases. It is important to note that some of this research involves the broader class of benzothiazoles, and careful distinction is necessary.
Anticancer Potential: Targeting Key Signaling Pathways
Recent studies have investigated the anticancer and anti-inflammatory effects of novel benzothiazinone derivatives. One study reported the synthesis of a series of benzothiazinones and their acetate derivatives, which were evaluated against the MCF-7 human breast cancer cell line.[9]
The proposed mechanism of action for the observed cytotoxic activity includes the induction of cell cycle arrest at the S phase.[9] Furthermore, a wound-healing assay indicated the antimetastatic potential of one of the lead compounds by inhibiting the migration of MCF-7 cells.[9] Molecular docking studies suggested that these compounds may exert their anticancer effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[9]
It's noteworthy that the broader benzothiazole scaffold has been more extensively studied for its anticancer properties, with derivatives showing activity against various cancer cell lines by modulating pathways such as EGFR, JAK/STAT, and PI3K/Akt/mTOR.[3]
Anti-inflammatory Activity: A New Avenue for Benzothiazinones
A series of 1,3-benzothiazinone derivatives have been designed and synthesized to assess their anti-inflammatory properties.[10] Several of these compounds demonstrated significant activity in inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in RAW264.7 macrophage cells.[10]
The mechanism of this anti-inflammatory action was found to involve the downregulation of cyclooxygenase-2 (COX-2) and the upregulation of the anti-inflammatory cytokine interleukin-10 (IL-10).[10] Further mechanistic studies revealed that a lead compound significantly inhibited the phosphorylation of NF-κB and STAT3 in LPS-stimulated macrophages.[10] In vivo, this compound also demonstrated a reduction in paw edema in a carrageenan-induced inflammation model in mice.[10]
Caption: Anti-inflammatory mechanism of 1,3-benzothiazinone derivatives.
Part 3: Synthesis and Structure-Activity Relationships (SAR)
The therapeutic potential of benzothiazinones is intrinsically linked to their chemical structure. Medicinal chemistry efforts have focused on optimizing the core scaffold to enhance potency, improve pharmacokinetic properties, and reduce potential toxicity.
General Synthesis of Benzothiazinones
Several synthetic routes to benzothiazinones have been developed. A common and efficient method involves the reaction of a substituted 2-aminothiophenol with a suitable carboxylic acid derivative. More recent methods, such as a one-step synthesis starting from thiourea derivatives, have been established to allow for the rapid generation of a diverse range of analogues.[11] This newer pathway is advantageous as it avoids the use of toxic reagents like carbon disulfide and methyl iodide.[11]
Structure-Activity Relationships
SAR studies have provided valuable insights into the structural requirements for potent anti-tubercular activity. Key findings include:
-
The nitro group at the 8-position is crucial for the mechanism-based inhibition of DprE1.
-
Modifications at the 2-position of the benzothiazinone ring have a significant impact on activity and pharmacokinetic properties. For instance, the piperazine ring in PBTZ169 contributes to its improved profile.
-
The trifluoromethyl group at the 6-position is important for maintaining high potency.
Conclusion and Future Directions
Benzothiazinones represent a remarkable success story in modern drug discovery, with their journey from a novel chemical scaffold to promising clinical candidates for tuberculosis treatment. Their unique mechanism of action against a validated and essential mycobacterial target provides a powerful tool in the fight against drug-resistant TB.
The exploration of benzothiazinones in oncology and inflammation is still in its early stages but holds significant promise. The ability of certain derivatives to modulate key signaling pathways, such as VEGFR2, NF-κB, and STAT3, suggests a broader therapeutic potential that warrants further investigation. Future research should focus on:
-
Expanding the chemical diversity of benzothiazinone libraries to explore a wider range of biological targets.
-
Conducting comprehensive preclinical studies to validate the anticancer and anti-inflammatory effects of lead compounds in relevant animal models.
-
Elucidating the detailed molecular mechanisms underlying the non-TB related activities of benzothiazinones.
As we continue to unravel the therapeutic versatility of the benzothiazinone scaffold, it is clear that these compounds have the potential to make a significant impact on human health beyond their initial promise as anti-tubercular agents.
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The Enduring Scaffold: A Technical Guide to the Synthesis and Application of 1,4-Benzothiazines
Abstract
The 1,4-benzothiazine scaffold, a privileged heterocyclic system integrating a benzene ring fused to a thiazine ring, stands as a cornerstone in medicinal chemistry and materials science. This guide provides an in-depth exploration of the core synthetic methodologies for constructing this versatile scaffold, with a particular emphasis on the strategic use of 2-aminothiophenol and its derivatives. Beyond synthesis, we delve into the diverse applications of 1,4-benzothiazines, offering a detailed examination of their roles as potent anticancer, antimicrobial, and antipsychotic agents. Mechanistic insights into their biological activities are elucidated, supported by detailed signaling pathway diagrams and curated quantitative data. This comprehensive review is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this fertile area of chemical science.
The 1,4-Benzothiazine Core: A Privileged Structure in Drug Discovery
The unique three-dimensional conformation of the 1,4-benzothiazine ring system, characterized by a fold along the nitrogen-sulfur axis, imparts a structural similarity to phenothiazines, a class of drugs with significant neurological effects.[1] This inherent structural feature, combined with the vast potential for chemical modification, has rendered 1,4-benzothiazine derivatives a focal point of extensive research.[2] Their biological activities are vast and varied, encompassing a wide spectrum of therapeutic areas.[3][4] These derivatives have demonstrated significant potential as antipsychotics, antivirals, antimicrobials, antifungals, antituberculars, antioxidants, and anti-inflammatory agents.[2]
Strategic Synthesis of the 1,4-Benzothiazine Scaffold
The construction of the 1,4-benzothiazine core is most commonly achieved through the versatile reactivity of 2-aminothiophenol (2-ATP). The nucleophilicity of both the amino and thiol groups allows for a range of cyclization strategies with various electrophilic partners.
The Cornerstone Reaction: 2-Aminothiophenol and α-Halo Carbonyls
A foundational and widely employed method for the synthesis of 1,4-benzothiazines involves the condensation of 2-aminothiophenol with α-halo ketones or α-halo esters.[5] The causality behind this experimental choice lies in the sequential nucleophilic attack of the sulfur and nitrogen atoms.
Mechanism of Action:
The reaction is initiated by the nucleophilic attack of the highly reactive thiol group of 2-ATP on the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization, where the amino group attacks the carbonyl carbon, leading to the formation of the six-membered thiazine ring after dehydration. The choice of base and solvent is critical in this reaction to facilitate the nucleophilic substitution and subsequent cyclization while minimizing side reactions.
Figure 1: General workflow for the synthesis of 1,4-benzothiazines from 2-aminothiophenol and α-halo carbonyl compounds.
Experimental Protocol: Synthesis of 3-Aryl-2H-1,4-benzothiazines [5]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired α-bromoacetophenone (1.0 mmol) in diethyl ether (10 mL).
-
Base Addition: Add triethylamine (1.2 mmol) to the reaction mixture. The base acts as a scavenger for the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Reflux the reaction mixture at 75-80°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in chloroform and wash successively with distilled water (3 x 15 mL) and brine solution (2 x 15 mL).[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Condensation with 1,3-Dicarbonyl Compounds
Another versatile approach involves the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds. This method allows for the synthesis of a wide range of 2,3-disubstituted 1,4-benzothiazines.[6]
Causality of Experimental Choice: The choice of a 1,3-dicarbonyl compound provides two electrophilic centers for reaction with the nucleophilic sites of 2-ATP. The reaction conditions, particularly the catalyst and solvent, play a crucial role in directing the regioselectivity of the cyclization. For instance, the use of an oxidizing agent like dimethyl sulfoxide (DMSO) can facilitate the cyclization.[6]
Green Synthesis Approaches
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For the synthesis of 1,4-benzothiazines, this has included the use of water as a solvent, supramolecular catalysis with β-cyclodextrin, and the use of eco-friendly catalysts.[6] These approaches not only reduce the environmental impact but can also lead to improved yields and simplified work-up procedures.
Applications of 1,4-Benzothiazines in Drug Development
The 1,4-benzothiazine scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad therapeutic potential.
Anticancer Activity
Numerous 1,4-benzothiazine derivatives have exhibited potent anticancer activity against a variety of cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in cancer progression.
Mechanism of Action: Inhibition of NF-κB and COX-2 Signaling
One of the key mechanisms through which 1,4-benzothiazines exert their anticancer effects is by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a transcription factor that plays a central role in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[10] By inhibiting NF-κB, 1,4-benzothiazine derivatives can suppress the expression of pro-inflammatory and pro-survival genes, leading to apoptosis of cancer cells.[9]
Furthermore, some derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme that is often overexpressed in tumors and contributes to inflammation and angiogenesis.[11][12]
Figure 2: Simplified diagram of the inhibitory effect of 1,4-benzothiazine derivatives on the NF-κB and COX-2 signaling pathways in cancer cells.
Table 1: Anticancer Activity (IC₅₀ Values) of Selected 1,4-Benzothiazine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | HT-29 (Colon) | 0.024 | [7] |
| H460 (Lung) | 0.29 | [7] | |
| A549 (Lung) | 0.84 | [7] | |
| MDA-MB-231 (Breast) | 0.88 | [7] | |
| Derivative B | HeLa (Cervical) | 0.5 ± 0.02 | [13] |
| Derivative C | A549 (Lung) | 10.67 ± 2.02 | [13] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. 1,4-Benzothiazine derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[3][14]
Mechanism of Action: Targeting Bacterial Peptide Deformylase (PDF)
A key target for the antibacterial action of some 1,4-benzothiazine derivatives is peptide deformylase (PDF), an essential bacterial enzyme that is absent in mammals.[3] PDF is responsible for removing the formyl group from the N-terminus of newly synthesized proteins, a crucial step in bacterial protein maturation. Inhibition of PDF leads to the accumulation of formylated, non-functional proteins, ultimately resulting in bacterial cell death.[3]
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6-amino-2H-1,4-benzothiazin-3(4H)-one mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 6-amino-2H-1,4-benzothiazin-3(4H)-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2H-1,4-benzothiazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the known mechanisms of action for this class of compounds, with a particular focus on the potential role of the 6-amino substitution. While specific research on the 6-amino-2H-1,4-benzothiazin-3(4H)-one variant is limited, this guide synthesizes data from closely related analogues to infer its likely biological targets and modes of action. We will delve into the established inhibitory activities against key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The 2H-1,4-Benzothiazin-3(4H)-one Core: A Versatile Pharmacophore
The 1,4-benzothiazine ring system is a cornerstone in the development of biologically active molecules due to its unique structural and electronic properties.[2] The fusion of a benzene ring with a thiazinone ring creates a rigid structure that can effectively interact with various biological targets.[2] The presence of nitrogen and sulfur heteroatoms, along with a carbonyl group, allows for a multitude of intermolecular interactions, including hydrogen bonding and hydrophobic interactions, which are critical for target binding.
Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities.[1][2][3] This wide spectrum of activity underscores the versatility of this scaffold in drug design.
Primary Mechanisms of Action: Insights from Key Derivatives
While the specific mechanism of action for 6-amino-2H-1,4-benzothiazin-3(4H)-one is not yet fully elucidated in publicly available literature, extensive research on its analogues points towards two primary enzymatic targets: acetylcholinesterase and monoamine oxidase.
Acetylcholinesterase (AChE) Inhibition: A Strategy Against Alzheimer's Disease
Several studies have identified 2H-1,4-benzothiazin-3(4H)-one derivatives as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4]
The proposed mechanism of AChE inhibition by these compounds involves their binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. Molecular docking studies suggest that the benzothiazinone core can form stable complexes within the AChE active site, facilitating selective inhibition.[6]
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 2H-1,4-Benzothiazin-3(4H)-one Derivatives
| Compound | IC50 (µM) against AChE | Reference |
| Compound 3i | 0.027 | [5] |
| Compound 3j | 0.025 | [5] |
| Benzothiazinone 5Bd | 8.48 (cortex) | [4] |
*Compounds 3i and 3j are 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl) sulfanyl) acetyl)-2H-benzo[b][1][6]thiazin-3(4H)-one derivatives.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Monoamine Oxidase (MAO) Inhibition: A Target for Neurodegenerative Disorders
A series of 2H-1,4-benzothiazin-3(4H)-ones has been shown to be potent inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform.[7] MAO is a crucial enzyme in the metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a validated therapeutic approach for Parkinson's disease, as it increases dopamine levels in the brain.[7]
The benzothiazinone scaffold has been found to be a promising starting point for the development of MAO inhibitors.[7] The inhibitory activity is often selective for the MAO-B isoform, which is advantageous for treating Parkinson's disease with a lower risk of the side effects associated with MAO-A inhibition.[7]
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of 2H-1,4-Benzothiazin-3(4H)-one Derivatives
| Compound | IC50 (µM) against MAO-A | IC50 (µM) against MAO-B | Reference |
| 1b | - | 0.0027 | [7] |
| 1c | - | 0.0082 | [7] |
| 1d | 0.714 | 0.0096 | [7] |
| 1h | - | 0.0041 | [7] |
| 9e | 1.04 | - | [8] |
| 9h | - | 1.03 | [8] |
*Compounds 9e and 9h are 2,1-benzothiazine derivatives.
Caption: Mechanism of Monoamine Oxidase B (MAO-B) Inhibition.
Elucidating the Mechanism: Key Experimental Protocols
To validate the inhibitory potential of 6-amino-2H-1,4-benzothiazin-3(4H)-one and its derivatives, standardized in vitro enzyme inhibition assays are essential.
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Preparation of Reagents:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve AChE (from electric eel) in the phosphate buffer to a final concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.
-
Dissolve the test compound (6-amino-2H-1,4-benzothiazin-3(4H)-one derivative) in a suitable solvent (e.g., DMSO) to prepare a stock solution, followed by serial dilutions in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25 °C.
-
Add 125 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
-
Preparation of Reagents:
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Obtain recombinant human MAO-A and MAO-B enzymes.
-
Prepare a stock solution of the test compound in a suitable solvent and perform serial dilutions.
-
Prepare a solution of a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., Amplex Red).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the MAO-A or MAO-B enzyme solution and incubate for a specified time (e.g., 15 minutes) at 37 °C.
-
Add the substrate and detection reagent to initiate the reaction.
-
Incubate for a further period (e.g., 30 minutes) at 37 °C.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The Potential Influence of the 6-Amino Substitution
While direct experimental data on the 6-amino-2H-1,4-benzothiazin-3(4H)-one is scarce, we can infer the potential impact of the 6-amino group based on established medicinal chemistry principles. The introduction of an amino group at the 6-position of the benzothiazinone ring can significantly alter the molecule's physicochemical properties and its interaction with biological targets.
-
Increased Polarity and Hydrogen Bonding Capacity: The amino group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with amino acid residues in the active site of target enzymes. This could enhance binding affinity and inhibitory potency.
-
Alteration of Electronic Properties: The electron-donating nature of the amino group can influence the electron density of the aromatic ring system, which may affect the molecule's reactivity and its ability to participate in key interactions, such as pi-pi stacking, with the target protein.
-
Site for Further Derivatization: The amino group provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of analogues with potentially improved potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
The 2H-1,4-benzothiazin-3(4H)-one scaffold represents a promising framework for the design of potent inhibitors of acetylcholinesterase and monoamine oxidase. While the precise mechanism of action for 6-amino-2H-1,4-benzothiazin-3(4H)-one remains to be definitively established, the available evidence from related analogues strongly suggests its potential as a modulator of these key enzymes involved in neurodegenerative diseases.
Future research should focus on the synthesis and biological evaluation of 6-amino-2H-1,4-benzothiazin-3(4H)-one and its derivatives to:
-
Confirm its inhibitory activity against AChE and MAO.
-
Determine its selectivity profile for MAO-A versus MAO-B.
-
Elucidate its binding mode through co-crystallization studies with the target enzymes.
-
Investigate its efficacy in in vivo models of neurodegenerative diseases.
By systematically exploring the structure-activity relationships of this compound class, the full therapeutic potential of 6-amino-2H-1,4-benzothiazin-3(4H)-one can be unlocked, paving the way for the development of novel therapeutics for complex neurological disorders.
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6-amino-2H-1,4-benzothiazin-3(4H)-one molecular weight and formula
An In-depth Technical Guide to 6-amino-2H-1,4-benzothiazin-3(4H)-one: A Core Scaffold in Medicinal Chemistry
This guide provides a comprehensive overview of 6-amino-2H-1,4-benzothiazin-3(4H)-one, a heterocyclic compound of significant interest in the field of drug discovery and development. As a derivative of the benzothiazine family, this molecule serves as a versatile scaffold for synthesizing novel therapeutic agents.
Core Compound Identity and Properties
6-amino-2H-1,4-benzothiazin-3(4H)-one belongs to the class of benzothiazine derivatives, which are recognized for their wide array of pharmacological activities.[1] The core structure consists of a benzene ring fused to a 1,4-thiazine ring, with an amino group at the 6th position and a ketone at the 3rd position of the thiazine ring.
Physicochemical Data Summary
| Property | Value |
| Molecular Formula | C₈H₈N₂OS |
| Molecular Weight | 180.23 g/mol |
| IUPAC Name | 6-amino-2H-1,4-benzothiazin-3(4H)-one |
| Appearance | Expected to be a solid crystalline powder |
| Core Scaffold | 2H-1,4-benzothiazin-3(4H)-one |
The parent compound, 2H-1,4-benzothiazin-3(4H)-one, has a molecular formula of C₈H₇NOS and a molecular weight of 165.22.[2] The addition of an amino group at the 6-position results in the formula C₈H₈N₂OS.
Synthesis of the 2H-1,4-benzothiazin-3(4H)-one Scaffold
The synthesis of 2H-1,4-benzothiazin-3(4H)-one derivatives is a well-established process in organic chemistry, often involving the cyclocondensation of 2-aminothiophenols with α-halo acetic acids or their esters.[1] This foundational reaction provides a reliable pathway to the core benzothiazinone structure, which can then be further modified.
A common synthetic route involves the reaction of 2-aminobenzenethiols with chloroacetic acid or ethyl bromoacetates.[1] This reaction is a cornerstone for producing various derivatives of the 2H-benzo[b][1][3]thiazin-3(4H)-one scaffold.
General Synthesis Workflow
Caption: Generalized workflow for the synthesis of the 2H-1,4-benzothiazin-3(4H)-one scaffold.
Applications in Drug Development and Medicinal Chemistry
The benzothiazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1] This makes 6-amino-2H-1,4-benzothiazin-3(4H)-one a compound of high interest for the development of novel therapeutics.
Monoamine Oxidase (MAO) Inhibition
Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been identified as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B.[4] MAO enzymes are crucial targets in the treatment of neurological disorders such as Parkinson's disease and depression.[4] The inhibition of MAO-B can help to restore dopamine levels in the brain, alleviating some of the motor symptoms of Parkinson's disease. The benzothiazinone derivatives show promise for development into clinically effective agents for such conditions.[4]
Acetylcholinesterase (AChE) Inhibition
Certain hybrid molecules incorporating the 2H-benzo[b][1][3]thiazin-3(4H)-one structure have demonstrated significant inhibitory activity against acetylcholinesterase (AChE).[5] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The carbonyl group of the benzothiazinone ring has been observed to form hydrogen bonds with key amino acid residues in the active site of the AChE enzyme.[5] This interaction is crucial for the inhibitory effect.
Other Potential Therapeutic Areas
The broader family of benzothiazine derivatives has been investigated for a multitude of pharmacological properties, including:
-
Anticancer and antitumor activities[1]
-
Antimicrobial and antifungal properties[1]
-
Anti-inflammatory and analgesic effects[1]
This wide range of activities underscores the versatility of the benzothiazine scaffold in drug discovery.
Experimental Protocol: Synthesis of a 2H-1,4-benzothiazin-3(4H)-one Derivative
The following is a representative, step-by-step protocol for the synthesis of a 2H-1,4-benzothiazin-3(4H)-one derivative, based on established chemical principles for this class of compounds.
Objective: To synthesize a 2H-1,4-benzothiazin-3(4H)-one derivative via the reaction of a substituted 2-aminothiophenol with an α-halo acetylating agent, followed by intramolecular cyclization.
Materials:
-
Substituted 2-aminothiophenol
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acylation:
-
Dissolve the substituted 2-aminothiophenol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled solution while stirring.
-
Allow the reaction to proceed for a specified time until the formation of the N-acylated intermediate is complete (monitor by TLC).
-
-
Work-up and Isolation of Intermediate:
-
Quench the reaction with water.
-
Extract the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
-
Intramolecular Cyclization:
-
Dissolve the crude intermediate in a suitable solvent.
-
Add a base, such as triethylamine, to facilitate the intramolecular nucleophilic substitution, leading to ring closure.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitor by TLC).
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2H-1,4-benzothiazin-3(4H)-one derivative.
-
-
Characterization:
-
Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
6-amino-2H-1,4-benzothiazin-3(4H)-one is a molecule with a chemically accessible and highly versatile scaffold. Its derivatives have demonstrated significant potential in medicinal chemistry, particularly as inhibitors of key enzymes like MAO and AChE, which are implicated in major neurological diseases. The continued exploration of this compound and its analogues is a promising avenue for the discovery of new and effective therapeutic agents.
References
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][3]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. (n.d.). ResearchGate. [Link]
-
2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][3]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022-03-25). MDPI. [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][7]Thiazin-4-One Derivatives. (2025-05-09). National Center for Biotechnology Information. [Link]
-
The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. (2022-12-01). PubMed. [Link]
-
6-Nitro-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. [Link]
-
3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021-04-08). ResearchGate. [Link]
-
2H-1,4-Benzothiazin-3(4H)-one. (n.d.). Chem-Impex. [Link]
-
Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (n.d.). Beilstein Journals. [Link]
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- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical Characteristics of 6-amino-2H-1,4-benzothiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical characteristics of 6-amino-2H-1,4-benzothiazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize technical data with practical insights to facilitate its application in research and development.
Introduction: The Significance of the 6-amino-2H-1,4-benzothiazin-3(4H)-one Scaffold
The 2H-1,4-benzothiazin-3(4H)-one core is a privileged scaffold in drug discovery, forming the backbone of various biologically active molecules.[1][2] Its unique structural features allow for diverse chemical modifications, enabling the exploration of novel therapeutic agents for conditions ranging from infectious diseases to cancer.[1] The introduction of an amino group at the 6-position of this scaffold can significantly influence its physicochemical properties and biological activity, making a thorough understanding of its physical characteristics essential for its effective utilization in drug design and development.
Section 1: Molecular Structure and Properties
The foundational physical characteristics of a compound are dictated by its molecular structure. For 6-amino-2H-1,4-benzothiazin-3(4H)-one, these properties provide the basis for its behavior in various experimental settings.
1.1 Chemical Structure
The chemical structure of 6-amino-2H-1,4-benzothiazin-3(4H)-one is depicted below. It features a benzene ring fused to a 1,4-thiazine ring, with an amino group at the C6 position and a carbonyl group at the C3 position.
Caption: Chemical structure of 6-amino-2H-1,4-benzothiazin-3(4H)-one.
1.2 Molecular Formula and Weight
-
Molecular Formula: C₈H₈N₂OS
-
Molecular Weight: 180.23 g/mol
These fundamental properties are crucial for stoichiometric calculations in synthesis and for the interpretation of mass spectrometry data.
Section 2: Solid-State Properties
The solid-state characteristics of a compound, such as its melting point and crystalline form, are critical for its purification, formulation, and storage.
2.1 Melting Point
The melting point is a key indicator of a compound's purity. For crystalline solids, a sharp melting range is indicative of high purity.
| Compound | Melting Point (°C) |
| 2H-1,4-Benzothiazin-3(4H)-one | 178-185 |
| 6-Alkylamino-4-octyl-2H-1,4-benzothiazin-3-one derivatives | 75-77 |
Data for related compounds are presented as illustrative examples.[1][3]
Experimental Protocol: Melting Point Determination
This protocol outlines the capillary method for determining the melting point, a standard technique in organic chemistry.
Caption: Workflow for Melting Point Determination.
2.2 Solubility
Solubility is a critical parameter for drug development, influencing absorption and bioavailability. It is also essential for selecting appropriate solvents for synthesis, purification, and analysis. The solubility of 6-amino-2H-1,4-benzothiazin-3(4H)-one is expected to be influenced by the polarity of the solvent, with higher solubility in polar organic solvents.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a straightforward method for assessing the qualitative solubility of a compound.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: Add approximately 10 mg of the compound to a small test tube.
-
Solvent Addition: Add the selected solvent dropwise (typically starting with 0.1 mL) while vortexing or shaking.
-
Observation: Observe if the solid dissolves completely. If not, continue adding the solvent in small increments up to a total volume of 1 mL.
-
Classification: Classify the solubility as:
-
Soluble: Dissolves completely.
-
Slightly soluble: A significant portion dissolves, but some solid remains.
-
Insoluble: No apparent dissolution.
-
Section 3: Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in a molecule.
3.1 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups in a molecule based on the absorption of infrared radiation.
Expected Characteristic IR Peaks for 6-amino-2H-1,4-benzothiazin-3(4H)-one:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3400-3250 |
| N-H stretch (amide) | ~3200 |
| C=O stretch (amide) | ~1680 |
| C=C stretch (aromatic) | 1600-1450 |
| C-N stretch | 1350-1000 |
| C-S stretch | 800-600 |
Data is based on typical ranges for these functional groups.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum.
-
Data Processing: Process the spectrum to identify the characteristic absorption bands.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton(s) | Chemical Shift (δ, ppm) |
| Aromatic protons | 6.5 - 7.5 |
| -CH₂-S- | ~3.5 |
| -NH₂ (amine) | ~5.0 (broad) |
| -NH- (amide) | ~10.5 (broad) |
Data is based on related benzothiazine structures.[3]
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of a molecule.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (amide) | ~165 |
| Aromatic carbons | 110 - 150 |
| -CH₂-S- | ~30 |
Data is based on related benzothiazine structures.[3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.
3.3 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 180.23).
-
Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the molecule, which can aid in structural confirmation.
Experimental Protocol: Electrospray Ionization (ESI)-Mass Spectrometry
ESI is a soft ionization technique suitable for polar molecules like 6-amino-2H-1,4-benzothiazin-3(4H)-one.
Caption: Workflow for ESI-Mass Spectrometry.
Conclusion
A thorough understanding of the physical characteristics of 6-amino-2H-1,4-benzothiazin-3(4H)-one is fundamental for its successful application in research and drug development. This guide has provided a comprehensive overview of its key physical properties and the experimental protocols for their determination. While specific experimental data for this compound remains to be fully elucidated and published, the provided information, based on closely related analogues, serves as a valuable resource for scientists working with this important class of molecules. The methodologies and expected data ranges outlined herein provide a solid foundation for the characterization and utilization of 6-amino-2H-1,4-benzothiazin-3(4H)-one in the pursuit of novel therapeutics.
References
-
Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. ResearchGate. [Link]
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health. [Link]
-
2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. National Institutes of Health. [Link]
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journals. [Link]
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. National Institutes of Health. [Link]
-
(PDF) 2,1-Benzothiazine-(quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. ResearchGate. [Link]
-
Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one and Benzo[e][3][5]thiazin-4-one Derivatives. National Institutes of Health. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 5. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-amino-2H-1,4-benzothiazin-3(4H)-one from 2-aminothiophenol
Application Note & Protocol
Topic: Strategic Synthesis of 6-amino-2H-1,4-benzothiazin-3(4H)-one from 2-Aminothiophenol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,4-benzothiazine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2] This application note provides a comprehensive, three-step synthetic protocol for the preparation of 6-amino-2H-1,4-benzothiazin-3(4H)-one, a valuable building block for drug discovery, starting from the commercially available precursor, 2-aminothiophenol. The described pathway involves an initial acylation and subsequent intramolecular cyclization to form the core benzothiazinone ring, followed by regioselective nitration and a final reduction to yield the target amine. This guide emphasizes the mechanistic rationale behind each procedural step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Mechanistic Rationale and Synthesis Strategy
The conversion of 2-aminothiophenol to 6-amino-2H-1,4-benzothiazin-3(4H)-one is not a direct transformation but a multi-step process designed for high yield and purity. The overall strategy is outlined below.
Logical Workflow of the Synthesis
Caption: Three-step synthesis pathway.
-
Step 1: Formation of the 2H-1,4-Benzothiazin-3(4H)-one Core. This foundational step is a two-part sequence. First, the highly nucleophilic amino group of 2-aminothiophenol selectively attacks the electrophilic carbonyl carbon of chloroacetyl chloride in a classic nucleophilic acyl substitution. This reaction is carefully controlled at low temperatures to manage its exothermic nature. The resulting intermediate, N-(2-mercaptophenyl)-2-chloroacetamide, is then subjected to base-mediated intramolecular cyclization. A base, such as sodium ethoxide or potassium carbonate, deprotonates the thiol group to form a thiolate anion. This potent nucleophile then attacks the adjacent carbon bearing the chlorine atom via an SN2 mechanism, displacing the chloride and forging the six-membered heterocyclic ring.[3][4]
-
Step 2: Regioselective Nitration. To introduce the amino functionality at the C-6 position, we first install a nitro group, which serves as a precursor. The benzothiazinone ring is subjected to electrophilic aromatic substitution using a standard nitrating mixture (HNO₃/H₂SO₄). The inherent electronic properties of the scaffold—specifically the ortho, para-directing nature of the secondary amine (at position 4) and the thioether (at position 1)—strongly favor the substitution at the C-6 position, which is para to the activating nitrogen atom.
-
Step 3: Reduction of the Nitro Group. The final step involves the reduction of the nitro group to the primary amine. This transformation is reliably achieved using standard and high-yielding reduction methods. The choice between catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid) depends on the substrate's tolerance to acidic conditions and the available laboratory equipment.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves corrosive, lachrymatory, and highly acidic reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part A: Synthesis of 2H-1,4-Benzothiazin-3(4H)-one
-
Acylation of 2-Aminothiophenol:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminothiophenol (10.0 g, 79.9 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add triethylamine (12.1 g, 16.7 mL, 119.8 mmol) to the solution.
-
Prepare a solution of chloroacetyl chloride (10.8 g, 7.7 mL, 95.9 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-(2-mercaptophenyl)-2-chloroacetamide as an off-white solid. This intermediate is typically used in the next step without further purification.
-
-
Intramolecular Cyclization:
-
Dissolve the crude intermediate from the previous step in ethanol (150 mL) in a 250 mL round-bottom flask.
-
Add sodium acetate (9.8 g, 119.8 mmol) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add 100 mL of water to the residue. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to afford 2H-1,4-benzothiazin-3(4H)-one.
-
Part B: Synthesis of 6-nitro-2H-1,4-benzothiazin-3(4H)-one
-
Nitration:
-
In a 100 mL flask, carefully add concentrated sulfuric acid (30 mL) and cool it to 0 °C in an ice-salt bath.
-
Slowly add 2H-1,4-benzothiazin-3(4H)-one (5.0 g, 29.9 mmol) in small portions to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (2.5 mL, 59.8 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.
-
Add the cold nitrating mixture dropwise to the reaction flask over 20 minutes, maintaining the internal temperature at 0-5 °C.
-
Stir the reaction at 0 °C for an additional 2 hours.
-
Very carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid extensively with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from ethanol to obtain pure 6-nitro-2H-1,4-benzothiazin-3(4H)-one as a yellow crystalline solid.
-
Part C: Synthesis of 6-amino-2H-1,4-benzothiazin-3(4H)-one
-
Reduction of the Nitro Group (SnCl₂ Method):
-
To a 250 mL round-bottom flask, add 6-nitro-2H-1,4-benzothiazin-3(4H)-one (4.0 g, 19.0 mmol), ethanol (80 mL), and tin(II) chloride dihydrate (SnCl₂·2H₂O) (21.5 g, 95.0 mmol).
-
Heat the mixture to reflux and slowly add concentrated hydrochloric acid (20 mL) dropwise via an addition funnel.
-
Continue refluxing for 3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9. Be cautious as CO₂ evolution will occur. A precipitate will form.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to yield the final product, 6-amino-2H-1,4-benzothiazin-3(4H)-one.
-
Data Summary and Characterization
The following table summarizes the key reaction parameters and expected outcomes.
| Step | Key Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| A1 | 2-Aminothiophenol, Chloroacetyl chloride | Triethylamine | DCM | 0 → RT | 2.5 | >90 (Crude) |
| A2 | N-(2-mercaptophenyl)-2-chloroacetamide | Sodium Acetate | Ethanol | 78 | 4 | 80-85 |
| B | 2H-1,4-Benzothiazin-3(4H)-one | HNO₃ / H₂SO₄ | - | 0-5 | 2 | 75-80 |
| C | 6-nitro-2H-1,4-benzothiazin-3(4H)-one | SnCl₂·2H₂O / HCl | Ethanol | 78 | 3 | 85-90 |
Expected Characterization Data for 6-amino-2H-1,4-benzothiazin-3(4H)-one:
-
Appearance: Light brown or off-white solid.
-
IR (KBr, cm⁻¹): 3450-3300 (N-H stretch, amine & amide), 1660 (C=O stretch, amide), 1620, 1500 (aromatic C=C stretch).
-
¹H NMR (DMSO-d₆, δ ppm): ~10.2 (s, 1H, amide N-H), ~6.8-6.5 (m, 3H, aromatic protons), ~5.0 (s, 2H, NH₂, exchangeable with D₂O), ~3.4 (s, 2H, S-CH₂-CO).
-
Mass Spectrometry (ESI+): Calculated m/z for C₈H₈N₂OS: 180.04. Found: [M+H]⁺ = 181.05.
References
-
Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-[[(3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-1H-2-indolinones. European Journal of Medicinal Chemistry, 38(6), 633-643. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]
-
Ameta, K. L., & Kumar, B. (2014). Synthesis and biological activity of some new 1, 4-benzothiazine derivatives. Arabian Journal of Chemistry, 7(5), 799-805. [Link]
-
Gaonkar, S. L., Rai, K. M. L., & Prabhuswamy, B. (2006). Synthesis and antimicrobial studies of a new series of 2-({4-(2-aryl-1, 3-thiazol-4-yl) phenyl} methyl)-2, 3-dihydro-1H-perimidines. European Journal of Medicinal Chemistry, 41(7), 841-846. [Link]
Sources
- 1. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
One-Pot Synthesis of 1,4-Benzothiazine Derivatives: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol for the efficient one-pot synthesis of 1,4-benzothiazine derivatives, a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated synthetic methodology.
Introduction: The Significance of the 1,4-Benzothiazine Scaffold
The 1,4-benzothiazine motif, a fusion of a benzene and a thiazine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure, featuring a characteristic fold along the nitrogen-sulfur axis, allows for diverse biological activities.[1] Derivatives of 1,4-benzothiazine have demonstrated a wide spectrum of pharmacological properties, including antipsychotic, antimicrobial, anti-inflammatory, and anticancer activities.[1][3] The versatility of this heterocyclic system continues to inspire the development of novel therapeutic agents. This guide focuses on a robust and straightforward one-pot synthesis, making this valuable scaffold readily accessible for further research and drug discovery efforts.
Principle of the Synthesis: A Convergent One-Pot Approach
The presented protocol details the condensation reaction between 2-aminothiophenol and a 1,3-dicarbonyl compound. This method is a classic and efficient way to construct the 1,4-benzothiazine core in a single synthetic operation.[4] The reaction is typically acid-catalyzed and proceeds through the formation of a key enamine or vinylogous amide intermediate, followed by an intramolecular cyclization. This one-pot approach is advantageous as it avoids the isolation of intermediates, thereby saving time, reducing waste, and often improving overall yield.[4]
Experimental Workflow Overview
The overall experimental process is summarized in the workflow diagram below. This provides a high-level overview of the key stages, from initial reaction setup to the final characterization of the synthesized 1,4-benzothiazine derivative.
Caption: High-level experimental workflow for the one-pot synthesis of 1,4-benzothiazine derivatives.
Detailed Reaction Mechanism
The acid-catalyzed condensation of 2-aminothiophenol with a 1,3-dicarbonyl compound, such as acetylacetone, proceeds through a well-defined mechanistic pathway. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.
-
Enamine Formation: The reaction initiates with the acid-catalyzed condensation of the amino group of 2-aminothiophenol with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate.
-
Intramolecular Cyclization: The thiol group of the enamine intermediate then undergoes a nucleophilic attack on the second carbonyl group, leading to the formation of a six-membered heterocyclic ring.
-
Dehydration: The resulting cyclic intermediate readily dehydrates under the acidic conditions to yield the stable aromatic 1,4-benzothiazine ring system.
The following diagram illustrates this mechanistic sequence:
Caption: Proposed reaction mechanism for the one-pot synthesis of 1,4-benzothiazine derivatives.
Detailed Experimental Protocol: Synthesis of 1-(3-Methyl-4H-benzo[b][1][3]thiazin-2-yl)ethanone
This protocol provides a step-by-step procedure for the synthesis of a representative 1,4-benzothiazine derivative.
Materials and Reagents:
-
2-Aminothiophenol (98%)
-
Acetylacetone (99%)
-
Methanol (ACS grade)
-
Concentrated Hydrochloric Acid (37%)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (for recrystallization)
-
Hexane (for recrystallization)
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.25 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in methanol (20 mL).
-
Catalyst Addition: To the stirred solution, add 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 3:7). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate should form.
-
Neutralization: Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water.
-
Drying: Dry the crude product in a desiccator under vacuum.
Purification:
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford the pure 1-(3-Methyl-4H-benzo[b][1][3]thiazin-2-yl)ethanone as a crystalline solid.
Characterization:
-
Yield: 85-95%
-
Appearance: Yellow crystalline solid
-
¹H NMR (CDCl₃, 400 MHz): δ 8.74 (s, 1H, NH), 6.86-6.61 (m, 4H, Ar-H), 2.22 (s, 3H, CH₃), 2.16 (s, 3H, COCH₃).[5]
-
¹³C NMR (CDCl₃, 100 MHz): δ 191.23, 153.81, 139.51, 127.05, 126.14, 124.71, 120.36, 115.31, 97.59, 29.89, 21.40.[5]
-
Mass Spectrum (ESI+): m/z 206 [M+H]⁺.
Versatility of the Protocol: Synthesis of Various 1,4-Benzothiazine Derivatives
The described one-pot synthesis is highly versatile and can be applied to a range of 1,3-dicarbonyl compounds to generate a library of 1,4-benzothiazine derivatives. The table below summarizes the synthesis of several analogues using this methodology.
| 1,3-Dicarbonyl Compound | Product | Yield (%) |
| Acetylacetone | 1-(3-Methyl-4H-benzo[b][1][3]thiazin-2-yl)ethanone | 95 |
| Ethyl acetoacetate | Ethyl 3-methyl-4H-benzo[b][1][3]thiazine-2-carboxylate | 92 |
| Dibenzoylmethane | 2-Phenyl-3-benzoyl-4H-benzo[b][1][3]thiazine | 88 |
| Ethyl benzoylacetate | Ethyl 3-phenyl-4H-benzo[b][1][3]thiazine-2-carboxylate | 90 |
Yields are representative and may vary depending on specific reaction conditions and purification methods.
Troubleshooting and Key Considerations
-
Purity of 2-Aminothiophenol: 2-Aminothiophenol is susceptible to oxidation to the corresponding disulfide. Using fresh or purified 2-aminothiophenol is crucial for achieving high yields.
-
Catalyst Concentration: The amount of acid catalyst can influence the reaction rate. Too little catalyst may result in a sluggish reaction, while excess acid can lead to side reactions.
-
Reaction Time: The reaction time can vary depending on the reactivity of the 1,3-dicarbonyl compound. It is essential to monitor the reaction by TLC to determine the optimal reaction time.
-
Work-up Procedure: Thorough washing of the crude product is necessary to remove any unreacted starting materials and inorganic salts.
Conclusion
This application note provides a comprehensive and practical guide to the one-pot synthesis of 1,4-benzothiazine derivatives. The detailed protocol, mechanistic insights, and troubleshooting tips are designed to enable researchers to reliably synthesize this important class of heterocyclic compounds for their drug discovery and development programs. The versatility and efficiency of this method make it an invaluable tool for medicinal chemists.
References
-
Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(1), 1-20. [Link]
-
Sangvikar, M. R., Deshmukh, K. M., & Kuberkar, S. V. (2016). A convenient synthetic protocol for the synthesis of 2, 3-disubstituted 1, 4-benzothiazines. Rasayan Journal of Chemistry, 9(4), 686-691. [Link]
-
Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]
-
Rai, A., Singh, A. K., Raj, V., & Saha, S. (2018). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini reviews in medicinal chemistry, 18(1), 42-57. [Link]
-
Kalwania, G. S., Chomal, S., & Choudhary, S. (2011). Facile Synthesis of Bioactive 4H-[1][3]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry, 23(11), 5133-5136. [Link]
-
Saadouni, M., Ghailane, T., Boukhris, S., Hassikou, A., Habbadi, N., Ghailane, R., ... & Amri, H. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications, 7(2), 77-84. [Link]
-
Sheibani, H., Saidi, M. R., & Islami, M. R. (2007). One-Pot Multi-Component Approach to the Synthesis of 1,4-Benzothiazines in Aqueous Media. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(7), 1735-1740. [Link]
-
Munde, A. S., Bagul, S. D., Vartale, S. P., & Shingare, M. S. (2010). A facile synthesis of 1, 4-benzothiazines under solvent free conditions. E-Journal of Chemistry, 7(4), 1335-1339. [Link]
-
Patel, C. L., & Parekh, H. H. (2013). One pot synthesis of 1–(3–methyl–4H–benzo[1][3] thiazin–2–yl) ethanone and its antimicrobial properties. Bulletin of Pharmaceutical and Allied Sciences, 2(2), 195-201. [Link]
-
d'Ischia, M., & Napolitano, A. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules, 28(17), 6296. [Link]
-
Alharbi, A. S., Al-Romaizan, A. N., & Abdel-Rahman, R. M. (2022). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. In Advances in Chemistry Research (Vol. 70, pp. 291-336). Nova Science Publishers. [Link]
-
Maheshwari, M., & Goyal, A. (2015). A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. Asian Journal of Pharmaceutical and Clinical Research, 8(2), 48-55. [Link]
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Purification of 6-amino-2H-1,4-benzothiazin-3(4H)-one by chromatography
An Application Note and Protocol for the Chromatographic Purification of 6-amino-2H-1,4-benzothiazin-3(4H)-one
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the purification of 6-amino-2H-1,4-benzothiazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical need for high-purity materials in research, this document outlines two robust chromatographic strategies: a primary purification step using normal-phase flash chromatography for bulk material and a final polishing step using reversed-phase high-performance liquid chromatography (RP-HPLC) for achieving analytical-grade purity. The protocols are designed with self-validating steps and are grounded in established chromatographic principles, providing researchers with the rationale behind experimental choices to facilitate adaptation and troubleshooting.
Introduction: The Importance of Purity
Understanding the Analyte: Physicochemical Properties
The successful design of a purification protocol hinges on a thorough understanding of the analyte's properties. 6-amino-2H-1,4-benzothiazin-3(4H)-one possesses a unique combination of a hydrophobic benzothiazine core and polar functional groups (a primary aromatic amine and a cyclic amide/lactam). This amphiphilic nature dictates its behavior in different chromatographic systems.
| Property | Value / Characteristic | Rationale & Implication for Chromatography |
| Chemical Structure | C₈H₈N₂O₂S | The presence of N-H and C=O groups allows for strong hydrogen bonding. The aromatic ring and sulfur atom contribute to hydrophobicity and π-π interactions. |
| Polarity | Moderately Polar | The molecule's polarity makes it suitable for both normal-phase (adsorption) and reversed-phase (partitioning) chromatography.[2][3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in non-polar solvents (e.g., Hexane). | Dictates the choice of solvents for sample preparation and the mobile phase. For RP-HPLC, solubility in the mobile phase (e.g., water/acetonitrile) is crucial.[4] |
| UV Absorbance | Expected strong absorbance in the UV range (~254-320 nm). | The benzothiazine core is a strong chromophore, enabling sensitive detection by UV-Vis detectors during chromatography. |
| pKa (estimated) | The aromatic amine is weakly basic. | The charge state of the amine can be controlled by pH in RP-HPLC. Acidic mobile phase additives (e.g., formic acid) can protonate the amine, improving peak shape and retention.[5] |
Purification Strategy: A Two-Step Approach
A robust purification strategy often involves an initial, high-capacity step to remove the bulk of impurities, followed by a high-resolution polishing step.
Caption: A two-step workflow for purifying 6-amino-2H-1,4-benzothiazin-3(4H)-one.
PART I: Bulk Purification via Normal-Phase Flash Chromatography
This technique is ideal for purifying gram-scale quantities of the crude product. It leverages the polar functional groups of the target molecule, which adsorb onto a polar stationary phase (silica gel). Impurities are separated based on their relative polarities.[3][6]
Principle of Separation
In normal-phase chromatography, the stationary phase is polar (silica gel), and the mobile phase is non-polar. Polar compounds, like our target molecule, interact strongly with the silica and are retained longer. The elution strength of the mobile phase is increased by adding a more polar solvent, which competes for adsorption sites and displaces the analyte, causing it to move down the column.
Caption: Adsorption mechanism in normal-phase chromatography.
Protocol 1: Flash Chromatography
1. Mobile Phase Selection (TLC Scouting):
-
Rationale: Thin Layer Chromatography (TLC) is a rapid, small-scale version of column chromatography used to determine the optimal solvent system. The goal is to find a mobile phase composition that gives the target compound a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.
-
Procedure: a. Prepare several vials with different ratios of a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol). b. Spot a dilute solution of the crude material on separate TLC plates (silica gel GF254).[7] c. Develop each plate in a different solvent mixture. d. Visualize the spots under UV light (254 nm). e. Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
| Trial | Mobile Phase (DCM:MeOH) | Target Compound Rf | Observations |
| 1 | 100:0 | 0.0 | Compound remains at the baseline. Mobile phase is not polar enough. |
| 2 | 98:2 | 0.15 | Compound is moving but still too retained. |
| 3 | 95:5 | 0.30 | Good separation from a faster-moving non-polar spot (Rf ~0.8) and a baseline spot. |
| 4 | 90:10 | 0.65 | Compound moves too quickly, poor separation from other spots. |
2. Column Preparation and Sample Loading:
-
Stationary Phase: Silica gel (300–400 mesh).[7]
-
Slurry Packing: a. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM). b. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading Recommended): a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM/MeOH). b. Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution. c. Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto silica. d. Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves resolution compared to wet loading.
3. Elution and Fraction Collection:
-
Begin elution with the selected mobile phase (e.g., 95:5 DCM:MeOH). An isocratic elution is often sufficient if TLC shows good separation.[8]
-
If impurities are close to the product, a shallow gradient can be used (e.g., starting with 2% MeOH and gradually increasing to 7% MeOH).
-
Collect fractions in test tubes and monitor the elution process by TLC. Spot every few fractions on a TLC plate to identify which ones contain the pure product.
-
Pool the fractions containing the pure compound, and remove the solvent under reduced pressure to yield the purified solid.
PART II: High-Purity Polishing via RP-HPLC
For applications requiring >98% purity, a final polishing step using RP-HPLC is essential. This method is highly reproducible and provides excellent resolution.
Protocol 2: Reversed-Phase HPLC
1. Principle and System Selection:
-
Rationale: In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The target molecule is retained through hydrophobic interactions between its benzothiazine core and the C18 alkyl chains.[9] Adding a small amount of acid to the aqueous mobile phase protonates the basic amino group, which minimizes undesirable interactions with residual silanols on the silica backbone, leading to sharper, more symmetrical peaks.[5][10]
-
System Configuration:
- Column: C18-bonded silica (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Detector: UV-Vis detector set to a wavelength of maximum absorbance (e.g., 254 nm or a determined λmax).
2. Mobile Phase and Gradient Design:
-
Mobile Phase A: 0.1% Formic Acid (or Acetic Acid) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Sample Preparation: Dissolve a small amount of the material from Part I in the initial mobile phase composition (e.g., 90% A / 10% B). Filter through a 0.22 µm syringe filter before injection.
-
Gradient Elution: A gradient is recommended for separating any remaining closely-related impurities.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 1.0 | 90 | 10 | Linear |
| 20.0 | 1.0 | 10 | 90 | Linear |
| 25.0 | 1.0 | 10 | 90 | Linear |
| 25.1 | 1.0 | 90 | 10 | Linear |
| 30.0 | 1.0 | 90 | 10 | Linear |
3. Data Interpretation and Collection:
-
Inject the sample and monitor the chromatogram. The target compound should elute as a sharp, well-defined peak.
-
Purity can be assessed by integrating the peak area of the desired compound relative to the total area of all peaks.
-
For semi-preparative work, the same method can be scaled up to a larger diameter column to isolate milligram quantities of the high-purity material.
Conclusion
The successful purification of 6-amino-2H-1,4-benzothiazin-3(4H)-one is readily achievable through a systematic, two-step chromatographic approach. Normal-phase flash chromatography serves as an effective method for bulk purification from crude reaction mixtures, while RP-HPLC provides the high resolution necessary for obtaining analytical-grade material. The protocols detailed herein are based on fundamental chromatographic principles and can be adapted to accommodate variations in synthesis byproducts, ensuring researchers can obtain material of the requisite purity for their demanding applications.
References
-
Schobert, R., et al. (2011). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules. Available at: [Link]
-
Gherghel, S., et al. (2005). Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[11][12]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH. Available at: [Link]
-
Gao, C., et al. (2018). Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. RSC Advances. Available at: [Link]
-
Aresta, A., et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Available at: [Link]
-
Aresta, A., et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Available at: [Link]
-
Slovak University of Technology in Bratislava. (n.d.). Purification and isolation of newly-synthesized triazine derivatives...by semi-preparative liquid chromatography. Methodical Letter. Available at: [Link]
-
Hancu, G., et al. (2011). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Department of Physical Chemistry. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. Available at: [Link]
-
Various Authors. (2015). Why is normal phase chromatography good for use on polar analytes? ResearchGate. Available at: [Link]
-
Trefzer, C., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Journal of Biological Chemistry. Available at: [Link]
-
Vélaz, I., et al. (2022). A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles. ACS Publications. Available at: [Link]
-
Yang, Y., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][11][13]Thiazin-4-One Derivatives. MDPI. Available at: [Link]
-
Yurttaş, L., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][11][12]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. Available at: [Link]
-
Yang, Y., et al. (2022). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate. Available at: [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]
-
Li, Y., et al. (2023). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. MDPI. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
-
Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link]
-
Chemistry For Everyone. (2024). In Normal Phase Chromatography Which Compound Is Eluted First? YouTube. Available at: [Link]
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Illuminating Molecular Architecture: A Detailed Guide to the ¹H and ¹³C NMR Analysis of the 2H-1,4-Benzothiazin-3(4H)-one Scaffold
Introduction: The Significance of the Benzothiazinone Core in Drug Discovery
The 2H-1,4-benzothiazin-3(4H)-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry sectors. This bicyclic system, comprising a benzene ring fused to a 1,4-thiazine-3-one ring, is a cornerstone in the design of a diverse array of therapeutic agents.[1][2] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, underscoring their potential in the development of novel drugs. A thorough understanding of the molecular structure and electronic environment of this scaffold is paramount for the rational design and optimization of new chemical entities.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution. Through the precise measurement of the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed blueprint of the molecular framework, including connectivity, stereochemistry, and conformational dynamics. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of the 2H-1,4-benzothiazin-3(4H)-one system, offering detailed protocols and an in-depth interpretation of the spectral data. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently characterize and validate their synthesized benzothiazinone derivatives.
Experimental Protocols: A Foundation of Trustworthy Data
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The following protocols are designed to establish a self-validating system for the NMR analysis of 2H-1,4-benzothiazin-3(4H)-one and its analogs.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly influenced by the purity of the sample and the choice of solvent.
Materials:
-
2H-1,4-benzothiazin-3(4H)-one derivative (5-25 mg for ¹H NMR; 20-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high isotopic purity (≥99.8%)
-
Tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and filter plugs (e.g., glass wool)
Procedure:
-
Analyte Weighing: Accurately weigh the required amount of the 2H-1,4-benzothiazin-3(4H)-one derivative. The precise amount will depend on the molecular weight of the compound and the specific NMR experiments to be performed.
-
Solvent Selection and Dissolution: Choose a deuterated solvent in which the analyte is fully soluble. DMSO-d₆ is a common choice for this class of compounds due to its excellent solvating power. Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS to the vial with the analyte.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. A clear, particulate-free solution is essential for acquiring high-resolution spectra.
-
Filtration and Transfer: To remove any microscopic particulate matter, filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean, dry NMR tube. This step is critical for achieving sharp spectral lines.
-
Sample Volume and Labeling: Ensure the final sample volume in the NMR tube is between 4-5 cm. Properly label the NMR tube with the sample identification.
Expert Insight: The choice of deuterated solvent is a critical experimental parameter. While CDCl₃ is a common solvent, the acidic proton of the N-H group in 2H-1,4-benzothiazin-3(4H)-one may undergo rapid exchange with residual water, leading to peak broadening. DMSO-d₆ is often preferred as it can slow down this exchange process, resulting in a sharper N-H signal.
Protocol 2: NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Value | Rationale |
| Spectrometer Frequency | 400 MHz | Standard high-field instrument. |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative analysis. |
| Number of Scans (NS) | 16-64 | To achieve an adequate signal-to-noise ratio. |
| Relaxation Delay (D1) | 5 s | To allow for full relaxation of the protons between scans. |
| Acquisition Time (AQ) | 4 s | To ensure good digital resolution. |
| Spectral Width (SW) | 16 ppm | To encompass all expected proton signals. |
| Temperature | 298 K | Standard ambient temperature for analysis. |
¹³C NMR Acquisition Parameters:
| Parameter | Value | Rationale |
| Spectrometer Frequency | 100 MHz | Corresponding carbon frequency for a 400 MHz instrument. |
| Pulse Program | zgpg30 | Standard power-gated decoupling for enhanced signal. |
| Number of Scans (NS) | 1024-4096 | A higher number of scans is needed due to the low natural abundance of ¹³C. |
| Relaxation Delay (D1) | 2 s | A shorter delay is often sufficient for proton-decoupled spectra. |
| Acquisition Time (AQ) | 1 s | A balance between resolution and experiment time. |
| Spectral Width (SW) | 240 ppm | To cover the full range of carbon chemical shifts. |
| Temperature | 298 K | Standard ambient temperature for analysis. |
¹H and ¹³C NMR Spectral Analysis of a Representative Derivative
Molecular Structure
Caption: A typical workflow for the structural elucidation of a novel compound using NMR spectroscopy.
Conclusion: Empowering Drug Discovery through Structural Clarity
The detailed ¹H and ¹³C NMR analysis of the 2H-1,4-benzothiazin-3(4H)-one scaffold, as illustrated through a representative derivative, provides an indispensable tool for chemists in the field of drug discovery and development. By following robust experimental protocols and applying sound principles of spectral interpretation, researchers can confidently determine the structure of their synthesized compounds, ensuring the integrity and validity of their scientific findings. The ability to precisely map the molecular architecture of this important heterocyclic system paves the way for the design of more potent and selective therapeutic agents.
References
-
Guarda, V. L. M., et al. (2001). Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. European Journal of Medicinal Chemistry, 36(9), 747-753. [Link]
-
Zhang, M., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[3][4]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(6), 1988. [Link]
-
Shafi, S., et al. (2012). 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2145. [Link]
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Application Note: Elucidating the Gas-Phase Fragmentation of 6-amino-2H-1,4-benzothiazin-3(4H)-one via Tandem Mass Spectrometry
Abstract
This application note provides a detailed exploration of the predicted gas-phase fragmentation behavior of 6-amino-2H-1,4-benzothiazin-3(4H)-one, a heterocyclic compound of interest in pharmaceutical and materials science. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles of related benzothiazinone and amino-substituted aromatic structures to propose a putative fragmentation pathway.[1][2][3] We present a robust, step-by-step protocol for analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), designed to enable researchers to validate and expand upon these predictions. This document serves as a foundational resource for scientists engaged in the structural characterization of novel benzothiazinone derivatives.
Introduction: The Significance of 6-amino-2H-1,4-benzothiazin-3(4H)-one
The 1,4-benzothiazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] The introduction of an amino group at the 6-position, as in 6-amino-2H-1,4-benzothiazin-3(4H)-one, offers a key site for further chemical modification, making it a valuable intermediate in drug discovery and development. Accurate structural elucidation is paramount for quality control, metabolite identification, and understanding structure-activity relationships. Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for this purpose, providing molecular weight information and detailed structural insights through fragmentation analysis.[4][5][6][7]
Foundational Principles: Ionization and Fragmentation
Electrospray Ionization (ESI) is the method of choice for polar, thermally labile molecules like the target compound, as it generates intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[4][6][7] Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide the energy necessary to induce fragmentation of the selected precursor ion. The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule.[8] The fragmentation pathways are governed by the relative stabilities of the resulting ions and neutral losses, often involving the cleavage of the weakest bonds and rearrangements.[9]
Proposed Fragmentation Pathway of Protonated 6-amino-2H-1,4-benzothiazin-3(4H)-one
The molecular weight of 6-amino-2H-1,4-benzothiazin-3(4H)-one is 194.23 g/mol . Under positive mode ESI, the protonated molecule [M+H]⁺ is expected at an m/z of 195. The proposed fragmentation of this precursor ion is detailed below, drawing parallels from the fragmentation of other heterocyclic sulfur compounds and molecules containing amino and lactam functionalities.[10][11][12]
Initial Fragmentation Steps: Ring Opening and Neutral Losses
The initial fragmentation is likely to be initiated by the cleavage of the bonds within the thiazine ring, which contains heteroatoms that can stabilize charge.
-
Loss of Carbon Monoxide (CO): A common fragmentation pathway for lactams involves the loss of a neutral CO molecule (28 Da). This would lead to the formation of a fragment ion at m/z 167.
-
Cleavage of the Thioether Bond: The C-S-C linkage is another potential site of initial cleavage. This could lead to the opening of the thiazine ring and subsequent rearrangements.
Visualizing the Fragmentation Cascade
The following diagram, generated using DOT language, illustrates the predicted major fragmentation pathways for protonated 6-amino-2H-1,4-benzothiazin-3(4H)-one.
Caption: Proposed major fragmentation pathway of protonated 6-amino-2H-1,4-benzothiazin-3(4H)-one.
Interpretation of Key Fragment Ions
The following table summarizes the proposed major fragment ions, their m/z values, and the corresponding neutral losses.
| m/z | Proposed Structure/Formula | Neutral Loss | Notes |
| 195 | [C₈H₉N₂O₂S]⁺ | - | Protonated molecule |
| 167 | [C₇H₉N₂OS]⁺ | CO (28 Da) | Initial loss from the lactam ring |
| 139 | [C₆H₅N₂S]⁺ | C₂H₂O (42 Da) or sequentially CO and C₂H₂ | Further fragmentation of the thiazine ring |
| 111 | [C₅H₅NS]⁺ | CO (28 Da) | Loss from the m/z 139 fragment |
| 93 | [C₆H₇N]⁺ | H₂S (34 Da) | Loss of hydrogen sulfide from a ring-opened intermediate |
Experimental Protocol: A Guide for Researchers
This section outlines a general protocol for the MS/MS analysis of 6-amino-2H-1,4-benzothiazin-3(4H)-one. Instrument parameters should be optimized for the specific mass spectrometer being used.
Sample Preparation
-
Standard Solution: Prepare a stock solution of 6-amino-2H-1,4-benzothiazin-3(4H)-one at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.
Mass Spectrometry Conditions
The following is a representative workflow for acquiring MS/MS data.
Caption: A typical workflow for the MS/MS analysis of the target compound.
Instrument Settings (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂): Flow rate and temperature to be optimized (e.g., 10 L/min, 300 °C)
-
Nebulizer Pressure: To be optimized (e.g., 30-50 psi)
-
MS1 Scan Range: m/z 50-500
-
MS/MS Precursor Ion: m/z 195
-
Collision Gas: Argon or Nitrogen
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe the evolution of fragment ions.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The initial full scan MS analysis confirms the presence and purity of the precursor ion through its accurate mass and isotopic distribution. The subsequent MS/MS analysis provides a reproducible fragmentation pattern that is characteristic of the molecule's structure. By systematically varying the collision energy, a breakdown curve can be generated, further validating the relationship between precursor and product ions.
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric fragmentation of 6-amino-2H-1,4-benzothiazin-3(4H)-one. The proposed fragmentation pathways, based on established chemical principles, offer a solid starting point for researchers. The detailed experimental protocol provides a clear roadmap for obtaining high-quality MS/MS data. It is our hope that this document will facilitate the rapid and accurate structural characterization of this and related compounds, thereby accelerating research and development in fields where these molecules play a crucial role.
References
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Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]
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2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules. Available at: [Link]
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Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. Available at: [Link]
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]
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Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Science Translational Medicine. Available at: [Link]
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Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry. Available at: [Link]
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2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. Available at: [Link]
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Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate. Available at: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Journal of Mass Spectrometry. Available at: [Link]
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Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry. Available at: [Link]
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The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss. Available at: [Link]
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Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]
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Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Methods in Enzymology. Available at: [Link]
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Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules. Available at: [Link]
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Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. Available at: [Link]
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(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
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Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Mass Spectrometry. Available at: [Link]
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The use of mass spectrometry and spectroscopic techniques to study sulfur consisting biomolecules. Journal of R&D. Available at: [Link]
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fragmentation patterns in mass spectra. Chemguide. Available at: [Link]
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Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][3]Thiazin-4-One Derivatives. Molecules. Available at: [Link]
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Amino acids. University of Münster. Available at: [Link]
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Application Notes & Protocols: 6-amino-2H-1,4-benzothiazin-3(4H)-one as a Monoamine Oxidase Inhibitor
An in-depth guide to the evaluation of 6-amino-2H-1,4-benzothiazin-3(4H)-one as a monoamine oxidase inhibitor is provided below, complete with detailed application notes and protocols for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are a family of enzymes crucial in the regulation of neurotransmitter levels in the central nervous system.[1][2] These enzymes, located on the outer mitochondrial membrane, are responsible for the oxidative deamination of monoamines, including dopamine, serotonin, and norepinephrine. Two primary isoforms of MAO exist: MAO-A and MAO-B. While both isoforms play a role in neurotransmitter metabolism, they exhibit different substrate specificities and inhibitor sensitivities.
The dysregulation of monoamine neurotransmitter systems has been implicated in a range of neurological and psychiatric disorders.[1] Consequently, inhibitors of MAO have been a cornerstone in the treatment of depression and Parkinson's disease.[1][3] The development of new, selective, and potent MAO inhibitors remains a significant focus in medicinal chemistry.[3] The benzothiazine scaffold has emerged as a promising pharmacophore in this area, with various derivatives demonstrating significant biological activities.[3][4] This document provides a detailed guide for the investigation of 6-amino-2H-1,4-benzothiazin-3(4H)-one as a potential MAO inhibitor.
The Compound of Interest: 6-amino-2H-1,4-benzothiazin-3(4H)-one
Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been identified as potent inhibitors of monoamine oxidase, with a notable preference for the MAO-B isoform.[1] This selectivity is particularly relevant for the development of therapeutics for Parkinson's disease, where the inhibition of MAO-B can prevent the breakdown of dopamine in the brain. The 6-amino substitution on the benzothiazine ring offers a site for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
While the direct synthesis of 6-amino-2H-1,4-benzothiazin-3(4H)-one is not explicitly detailed in the provided literature, general synthetic routes for 2H-1,4-benzothiazin-3(4H)-one derivatives often involve the reaction of 2-aminobenzenethiols with compounds like 2-chloroacetic acid or ethyl 2-bromoalkanoates.[5] Further modifications, such as acylation or alkylation of an amino group, can be achieved under various reaction conditions.[2]
Experimental Protocols
The following protocols provide a framework for the comprehensive in vitro evaluation of 6-amino-2H-1,4-benzothiazin-3(4H)-one as an MAO inhibitor.
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against both human MAO-A and MAO-B. A chemiluminescent or fluorometric assay is recommended for its high sensitivity and suitability for high-throughput screening.[6][7]
Principle: The activity of MAO is determined by measuring the production of hydrogen peroxide (H2O2) from the oxidative deamination of a substrate. In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a luminogenic or fluorogenic substrate to produce a detectable signal. The reduction in signal in the presence of the test compound is proportional to its inhibitory activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (Promega) or similar
-
Test Compound: 6-amino-2H-1,4-benzothiazin-3(4H)-one
-
Positive Controls: Clorgyline (for MAO-A), Pargyline or Selegiline (for MAO-B)
-
Vehicle (e.g., DMSO)
-
96-well, opaque-walled microplates
-
Multichannel pipettes
-
Luminometer or fluorometer
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. The test compound and positive controls should be prepared as stock solutions in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 5 µL of the test compound at various concentrations to the appropriate wells.[8] Include wells for a vehicle control (DMSO) and positive controls.[8] Add the MAO-A or MAO-B enzyme solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for the interaction between the inhibitor and the enzyme.[8]
-
Initiation of the Reaction: Add the MAO substrate (provided in the kit) to each well to initiate the enzymatic reaction.
-
Signal Detection: Incubate the plate at room temperature for the recommended time (e.g., 45-60 minutes), protected from light.[8] Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Signal_sample - Signal_background) / (Signal_vehicle - Signal_background)) The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
This protocol is designed to elucidate the kinetic mechanism of MAO inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) using Lineweaver-Burk plots.
Principle: By measuring the reaction velocity at different substrate concentrations in the presence and absence of the inhibitor, the mode of inhibition can be determined.
Materials:
-
Same as Protocol 1, with the addition of a range of substrate concentrations.
Procedure:
-
Assay Setup: Set up the assay as described in Protocol 1, but with varying concentrations of the MAO substrate.[9] For each substrate concentration, include a control (no inhibitor) and at least two different concentrations of the test compound.
-
Data Collection: Measure the reaction rate (velocity) for each combination of substrate and inhibitor concentration.
-
Lineweaver-Burk Plot: Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed Inhibition: The lines will intersect in the second or third quadrant.
-
Data Presentation
The inhibitory activities of 6-amino-2H-1,4-benzothiazin-3(4H)-one and its derivatives can be summarized in a table for easy comparison.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
| 6-amino-2H-1,4-benzothiazin-3(4H)-one | Data to be determined | Data to be determined | Calculated (IC50 MAO-A / IC50 MAO-B) |
| Derivative 1 | Data to be determined | Data to be determined | Calculated |
| Derivative 2 | Data to be determined | Data to be determined | Calculated |
| Clorgyline | Known Value | Known Value | Calculated |
| Pargyline | Known Value | Known Value | Calculated |
Note: The IC50 values for derivatives of 2H-1,4-benzothiazin-3(4H)-one have been reported in the low micromolar to nanomolar range for MAO-B.[1]
Visualizations
Caption: Simplified MAO catalytic pathway and its inhibition.
Caption: Workflow for the in vitro MAO inhibition assay.
Caption: Lineweaver-Burk plot for determining inhibition mechanism.
References
-
Schnurr, M., et al. (2016). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 21(12), 1693. [Link]
-
Petzer, A., et al. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 75, 129038. [Link]
-
Anwar, S., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 13(4), 2486-2502. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[10][11]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 9(2), 2635-2647. [Link]
-
Guarda, V., et al. (2003). Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. Journal of the Brazilian Chemical Society, 14(2). [Link]
-
Anwar, S., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 13(4), 2486-2502. [Link]
-
de Oliveira, M. A., et al. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Revista Brasileira de Farmacognosia, 28(4), 450-457. [Link]
-
Jo, E., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(23), 7129. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.[Link]
-
Slaninova, J., et al. (2019). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 15, 230-238. [Link]
-
Al-Hiari, Y. M., et al. (2014). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. Archiv der Pharmazie, 347(1), 21-30. [Link]
-
Munir, R., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 13(4), 2486-2502. [Link]
-
Szychowski, K. A., et al. (2017). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 13, 1553-1565. [Link]
-
Tshitenge, D. T., et al. (2019). In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds. ACS Omega, 4(12), 15111-15121. [Link]
-
Jamshed, I., et al. (2023). Most potent MAO A inhibitory compounds. ResearchGate. [Link]
-
Al-Salahi, R., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society Open Science, 7(4), 191834. [Link]
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Application Notes & Protocols for Acetylcholinesterase (AChE) Inhibition Assays Using Benzothiazine Derivatives
Introduction: Targeting Acetylcholinesterase in Neurodegenerative Disease with Novel Benzothiazine Scaffolds
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic action terminates the nerve impulse at cholinergic synapses, allowing for precise neural signaling.[1][2] In neurodegenerative conditions such as Alzheimer's disease, the cholinergic system is significantly compromised, leading to cognitive deficits.[3][4] One of the primary therapeutic strategies for managing the symptoms of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting AChE.[4][5] By slowing the breakdown of ACh, AChE inhibitors effectively increase the concentration and duration of action of the neurotransmitter in the synaptic cleft, thereby improving cognitive function.
Benzothiazine and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6] Recent studies have highlighted the potential of benzothiazine derivatives as potent and selective inhibitors of acetylcholinesterase.[3][7][8] The unique structural features of the benzothiazine scaffold allow for targeted interactions with the active site of AChE, making them promising candidates for the development of novel therapeutics for Alzheimer's disease and other neurological disorders.[3][7]
This comprehensive guide provides a detailed protocol for the in vitro assessment of benzothiazine derivatives as AChE inhibitors using the well-established Ellman's method.[1][9] This colorimetric assay offers a robust, sensitive, and high-throughput compatible platform for determining the inhibitory potency of novel compounds.[10] We will delve into the underlying principles of the assay, provide a step-by-step experimental workflow, and offer insights into data analysis and interpretation, empowering researchers to confidently and accurately evaluate their benzothiazine-based compounds.
Principle of the Assay: The Ellman's Method
The acetylcholinesterase inhibition assay described herein is based on the spectrophotometric method developed by Ellman and colleagues.[9][10] This method relies on the use of acetylthiocholine (ATCI) as a substrate for AChE. The enzymatic hydrolysis of ATCI produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[1][11] This reaction yields 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[1][9][11]
The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor, such as a benzothiazine derivative, the rate of ATCI hydrolysis is reduced, leading to a decrease in the formation of TNB. By measuring the absorbance over time, the percentage of inhibition can be calculated, and the half-maximal inhibitory concentration (IC50) of the test compound can be determined.[12]
Below is a graphical representation of the enzymatic reaction and the subsequent colorimetric detection.
Experimental Protocol
This protocol is designed for a 96-well microplate format, which is ideal for screening multiple compounds and concentrations.
Materials and Reagents
-
Acetylcholinesterase (AChE): From Electrophorus electricus (electric eel), lyophilized powder.
-
Acetylthiocholine iodide (ATCI): Substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB): Ellman's reagent.
-
Benzothiazine Derivatives: Test compounds.
-
Donepezil or Galantamine: Positive control inhibitor.
-
Tris-HCl Buffer: 50 mM, pH 8.0.
-
Bovine Serum Albumin (BSA): To prevent enzyme denaturation.
-
Dimethyl Sulfoxide (DMSO): For dissolving test compounds.
-
96-well clear, flat-bottom microplates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 412 nm.
Preparation of Solutions
-
AChE Stock Solution (1 U/mL): Dissolve AChE in Tris-HCl buffer containing 0.1% BSA. Prepare fresh daily and keep on ice. The final concentration in the assay will be lower.
-
ATCI Stock Solution (10 mM): Dissolve ATCI in deionized water. Store at -20°C in aliquots.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in Tris-HCl buffer. Store at 4°C, protected from light.
-
Benzothiazine Derivative Stock Solutions (10 mM): Dissolve each benzothiazine derivative in 100% DMSO.
-
Positive Control Stock Solution (1 mM): Dissolve donepezil or galantamine in 100% DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
Assay Procedure
The following workflow outlines the steps for performing the AChE inhibition assay.
Step-by-Step Method
-
Prepare the Assay Plate:
-
Set up the 96-well plate with appropriate controls:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control (100% Activity): Contains all reagents and the vehicle (DMSO) used to dissolve the test compounds.
-
Positive Control: Contains all reagents and a known AChE inhibitor (e.g., donepezil).
-
Test Wells: Contain all reagents and the benzothiazine derivatives at various concentrations.
-
-
Add 140 µL of Assay Buffer to each well.
-
Add 20 µL of the benzothiazine derivative solution (or DMSO for the negative control, or positive control solution) to the respective wells.
-
Add 20 µL of the AChE solution to all wells except the blank wells (add 20 µL of Assay Buffer to the blank wells instead).
-
-
Pre-incubation:
-
Mix the contents of the plate gently by tapping.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to each well.[1] The final volume in each well will be 200 µL.
-
Immediately start measuring the absorbance at 412 nm using a microplate reader.
-
For a kinetic assay, take readings every minute for 10-15 minutes. For an endpoint assay, incubate the plate for a predetermined time (e.g., 10 minutes) and then take a single reading.[13]
-
Data Analysis and Interpretation
Calculating Percentage of Inhibition
The percentage of AChE inhibition for each concentration of the benzothiazine derivative is calculated using the following formula:
% Inhibition = [ ( Acontrol - Asample ) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the negative control (enzyme activity without inhibitor).
-
Asample is the absorbance of the well containing the test compound.
Determining the IC50 Value
The IC50 value is the concentration of an inhibitor that is required to reduce the activity of the enzyme by 50%.[12]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve.
-
The IC50 value can be determined from the fitted curve.[14][15]
The following diagram illustrates the data analysis workflow.
Data Presentation
The inhibitory activities of a series of benzothiazine derivatives can be summarized in a table for easy comparison.
| Compound ID | IC50 (µM) ± SD |
| BZT-001 | 15.2 ± 1.8 |
| BZT-002 | 5.8 ± 0.7 |
| BZT-003 | 25.1 ± 3.2 |
| Donepezil | 0.02 ± 0.003 |
This is example data and should be replaced with experimental results.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | - Spontaneous hydrolysis of ATCI.- Reaction of DTNB with other thiol-containing compounds in the sample. | - Run a blank without the enzyme to subtract the background.- Ensure the purity of reagents. |
| Low enzyme activity | - Improper storage or handling of the enzyme.- Incorrect buffer pH. | - Prepare fresh enzyme solution daily and keep it on ice.- Verify the pH of the buffer. |
| Inconsistent results | - Pipetting errors.- Temperature fluctuations. | - Use a multichannel pipette for consistent reagent addition.[1]- Ensure all reagents and the plate are at a stable temperature before starting the assay.[10] |
| Precipitation of test compounds | - Low solubility of the benzothiazine derivatives in the assay buffer. | - Increase the final DMSO concentration (ensure it does not exceed a level that inhibits the enzyme).- Test the solubility of the compounds in the assay buffer beforehand. |
Conclusion
This application note provides a robust and detailed protocol for the in vitro screening of benzothiazine derivatives as acetylcholinesterase inhibitors. The Ellman's method, with its simplicity and reliability, serves as an excellent primary assay in the drug discovery pipeline. By carefully following this guide, researchers can obtain accurate and reproducible data on the inhibitory potency of their novel compounds, paving the way for further preclinical development of promising new therapies for Alzheimer's disease and other cholinergic-related disorders.
References
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. Retrieved from [Link]
-
Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]
-
Acetylcholinesterase (AChE) Assay Kit. (n.d.). Boster Biological Technology. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][13][16]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). PubMed Central. Retrieved from [Link]
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). MDPI. Retrieved from [Link]
-
Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. Retrieved from [Link]
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. Retrieved from [Link]
-
Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. (2018). PubMed Central. Retrieved from [Link]
-
Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. (n.d.). PubMed. Retrieved from [Link]
-
Help with determining IC50 for enzyme inhibitors. (2025). Reddit. Retrieved from [Link]
-
Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. (2018). Taylor & Francis Online. Retrieved from [Link]
-
Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate. (2021). ACS Publications. Retrieved from [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
IC50. (n.d.). Wikipedia. Retrieved from [Link]
-
Ellman's reagent. (2022). YouTube. Retrieved from [Link]
-
Inhibition of Cholinesterases by Benzothiazolone Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
How to calculate IC50 from the calculated concentration of unknown samples? (2021). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to N-Alkylation of the 2H-1,4-Benzothiazin-3(4H)-one Scaffold
Introduction: The Significance of the 1,4-Benzothiazine Scaffold
The 1,4-benzothiazine framework, a heterocyclic system featuring fused benzene and thiazine rings, represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Derivatives of its lactam form, 2H-1,4-benzothiazin-3(4H)-one, are of particular interest due to their exhibition of a wide spectrum of pharmacological activities. These include antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties, underscoring the therapeutic potential of this molecular core.[1][3][4][5]
Functionalization of the nitrogen atom at the 4-position (N-alkylation) is a cornerstone strategy for modulating the physicochemical properties and biological activity of these compounds. This modification allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed examination of the mechanistic principles and practical protocols for the successful N-alkylation of the 2H-1,4-benzothiazin-3(4H)-one scaffold, aimed at researchers and professionals in synthetic and medicinal chemistry.
Mechanistic Rationale: The Chemistry of N-Alkylation
The N-alkylation of the 2H-1,4-benzothiazin-3(4H)-one scaffold is fundamentally a nucleophilic substitution reaction. The lactam N-H proton is weakly acidic and can be removed by a suitable base to generate a resonance-stabilized amide anion. This potent nucleophile then attacks an electrophilic alkylating agent, typically an alkyl halide or sulfonate, via a bimolecular nucleophilic substitution (SN2) mechanism to form the new C-N bond.[6]
Several factors critically influence the outcome of this reaction:
-
Choice of Base: The base must be strong enough to deprotonate the lactam nitrogen. Common choices range from strong, non-nucleophilic bases like sodium hydride (NaH) to milder carbonate or hydroxide bases. The pKa of the N-H proton dictates this choice; insufficient base strength will result in low conversion.
-
Alkylating Agent: The electrophile's structure is paramount. The SN2 mechanism favors unhindered electrophiles; therefore, primary alkyl halides (R-I > R-Br > R-Cl) or sulfonates (e.g., tosylates, mesylates) yield the best results.[6][7] Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield elimination products.[6][7]
-
Solvent System: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are preferred. They effectively solvate the cation of the base without forming a strong solvation shell around the nucleophilic anion, thus enhancing its reactivity.
-
Catalysis: For reactions involving a solid base and an organic solvent (a biphasic system), a phase-transfer catalyst (PTC) is often employed. These catalysts, typically quaternary ammonium salts like tetrabutylammonium bromide (TBAB), facilitate the transport of the base's anion (e.g., hydroxide or carbonate) into the organic phase, enabling deprotonation and subsequent alkylation to occur efficiently under milder conditions.[8][9][10]
Core Experimental Protocols
Herein, we detail three robust and field-proven protocols for the N-alkylation of the 2H-1,4-benzothiazin-3(4H)-one scaffold. The choice of method depends on the reactivity of the substrate, the nature of the alkyl group to be introduced, and the available laboratory resources.
Protocol 1: Classic N-Alkylation with Sodium Hydride
This method is highly effective and general-purpose, particularly for less reactive alkylating agents. The causality for its effectiveness lies in the irreversible deprotonation of the lactam by the strong base, sodium hydride, driving the reaction to completion.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2H-1,4-benzothiazin-3(4H)-one (1.0 eq).
-
Dissolution: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1-0.2 M. Stir at room temperature until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Scientist's Note: NaH reacts with moisture to produce hydrogen gas, which is flammable. Anhydrous conditions are critical for safety and efficacy. Effervescence (H₂ evolution) is expected.
-
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide or tosylate, 1.1 eq) dropwise via syringe at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Gentle heating (40-60 °C) may be required to accelerate the reaction, depending on the electrophile's reactivity.
-
Quenching: Once complete, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup & Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol offers a milder, safer, and often more environmentally friendly alternative to using pyrophoric bases like NaH.[9] It is particularly well-suited for scaling up reactions. The key is the use of a catalyst to bridge the gap between the inorganic base and the organic substrate.[8][11]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, combine 2H-1,4-benzothiazin-3(4H)-one (1.0 eq), the alkylating agent (1.2 eq), a base such as powdered potassium carbonate (K₂CO₃, 2-3 eq) or sodium hydroxide (NaOH, 2-3 eq), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq).[8]
-
Solvent Addition: Add an appropriate organic solvent, such as toluene or acetonitrile, to the flask.[8]
-
Reaction: Heat the mixture with vigorous stirring. A temperature of 80-110 °C is typical, depending on the solvent and reactants.[8]
-
Scientist's Note: Vigorous stirring is essential to maximize the interfacial area between the phases, which is critical for efficient catalysis.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS. PTC reactions can be slower than those using strong, soluble bases, and may require several hours to overnight.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter off the inorganic solids and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified directly by column chromatography or after a simple aqueous workup (washing with water and brine, followed by drying and concentration).
Protocol 3: The Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful method for N-alkylation using an alcohol as the alkyl source.[12][13] It is advantageous when the corresponding alkyl halide is unstable, unavailable, or when a stereochemical inversion at a chiral alcohol center is desired.[13] The reaction proceeds via a redox condensation mechanism.[14]
Step-by-Step Methodology:
-
Preparation: To a solution of 2H-1,4-benzothiazin-3(4H)-one (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent (typically THF or Dichloromethane) at 0 °C under an inert atmosphere, add the azodicarboxylate reagent.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Scientist's Note: This addition is often exothermic. Maintaining a low temperature is crucial to prevent side reactions. A color change (e.g., to a deep red or orange) is typically observed.
-
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup & Purification: Concentrate the reaction mixture in vacuo. The main challenge in Mitsunobu reactions is the removal of stoichiometric byproducts (triphenylphosphine oxide and the reduced hydrazide). Purification is almost always achieved by column chromatography on silica gel.
Visualization of Workflow and Chemistry
General N-Alkylation Scheme
The core transformation is illustrated below, where 'R-X' represents the alkylating agent.
Caption: General reaction scheme for N-alkylation.
Experimental Workflow
A generalized workflow ensures reproducibility and successful outcomes.
Caption: Standard experimental workflow for synthesis.
Comparative Data and Troubleshooting
| Protocol | Base | Solvent | Alkylating Agent | Catalyst | Temp (°C) | Typical Yield | Key Advantage |
| 1. Classic | NaH | DMF, THF | Halide, Tosylate | None | 0 to 60 | 70-95% | High reactivity, general applicability. |
| 2. PTC | K₂CO₃, NaOH | Toluene, MeCN | Halide | TBAB | 80-110 | 65-90% | Milder, safer, scalable.[8] |
| 3. Mitsunobu | (Internal) | THF, DCM | Alcohol | None | 0 to RT | 50-85% | Uses alcohols, stereoinversion possible.[12][13] |
Troubleshooting Common Issues:
-
No Reaction or Low Conversion:
-
Cause: Insufficiently strong base; wet reagents/solvents (especially for Protocol 1); unreactive alkylating agent (e.g., alkyl chloride without iodide catalyst).
-
Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure all glassware is flame-dried and solvents are anhydrous. Add a catalytic amount of NaI or KI to convert an alkyl chloride/bromide to the more reactive alkyl iodide in situ.
-
-
Formation of Multiple Products:
-
Cause: Potential for O-alkylation, though less common for lactams than simple amides. For secondary alkyl halides, E2 elimination can compete with SN2 substitution.[7]
-
Solution: N-alkylation is generally electronically and thermodynamically favored. To minimize elimination, use a less sterically hindered base and lower reaction temperatures. Use primary alkylating agents whenever possible.
-
-
Difficult Purification (Protocol 3):
-
Cause: Stoichiometric amounts of triphenylphosphine oxide and hydrazide byproducts are generated.
-
Solution: While chromatography is standard, some literature suggests precipitating the byproducts from specific solvent systems (e.g., ether) or using polymer-supported reagents to simplify removal.
-
References
-
Schveitzer, C. (n.d.). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Bari, S. B., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Guarda, V. L. M., et al. (2003). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Guarda, V. L. M., et al. (2003). Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Shestakov, A. S., et al. (2015). Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Zia ur Rehman, M., et al. (2008). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1,2-Benzothiazine-3-Carboxamides-1,1-Dioxides (Oxicams) and their Analogues. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Ahmad, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved January 27, 2026, from [Link]
-
Raffa, D., et al. (2017). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved January 27, 2026, from [Link]
-
Balcerzak, M., et al. (2007). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Yadav, M., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry. Retrieved January 27, 2026, from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Yu, M., et al. (2015). ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. ResearchGate. Retrieved January 27, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved January 27, 2026, from [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved January 27, 2026, from [Link]
-
Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 27, 2026, from [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved January 27, 2026, from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 27, 2026, from [Link]
-
Hughes, D. L. (2024). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Amin, A., et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Recent Patents on Social Medicine. Retrieved January 27, 2026, from [Link]
-
Hartwig, J. F., & Buchwald, S. L. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Retrieved January 27, 2026, from [Link]
-
Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved January 27, 2026, from [Link]
-
Ellouz, M., et al. (2019). Scheme 1. Syntheses of[11][15]-benzothiazin-3-one derivatives: 3a-c and.... ResearchGate. Retrieved January 27, 2026, from [Link]
-
The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. Retrieved January 27, 2026, from [Link]
-
PTC Organics, Inc. (n.d.). Two Consecutive PTC N-Alkylations. Retrieved January 27, 2026, from [Link]
-
Hughes, D. L. (2017). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 27, 2026, from [Link]
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Developing novel antitumor agents from 1,4-benzothiazine core
Application Notes & Protocols
Topic: Developing Novel Antitumor Agents from the 1,4-Benzothiazine Core
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,4-benzothiazine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities, including significant potential as a source of novel antitumor agents.[1][2] This guide provides an in-depth, experience-driven framework for the design, synthesis, and evaluation of 1,4-benzothiazine derivatives as potential cancer therapeutics. We move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a robust and reproducible drug discovery workflow. This document details synthetic strategies, protocols for in vitro cytotoxicity screening, methods for elucidating the mechanism of action through apoptosis pathway analysis, and insights into structure-activity relationship (SAR) studies.
Introduction: The 1,4-Benzothiazine Scaffold as a Promising Pharmacophore
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the 1,4-benzothiazine ring system, which consists of a benzene ring fused to a thiazine ring, has garnered substantial interest.[2] This structural motif is not only present in various biologically active molecules but also shares structural similarities with phenothiazines, known for their neuroleptic and other pharmacological effects.[3] The unique folded structure along the nitrogen-sulfur axis is a key feature contributing to its diverse biological activities.[3]
Recent research has highlighted the tremendous potential of 1,4-benzothiazine derivatives to regulate various types of cancer.[4] These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, making them an attractive starting point for the development of new anticancer drugs.[5][6] This guide outlines a logical workflow from initial compound synthesis to preclinical evaluation.
Synthesis of 1,4-Benzothiazine Derivatives: A Foundational Protocol
The synthesis of a diverse library of 1,4-benzothiazine analogs is the first critical step. Numerous synthetic routes have been developed, often involving the reaction of 2-aminothiophenol with various electrophilic partners.[3] The choice of synthetic strategy is dictated by the desired substitutions on the heterocyclic ring, which is crucial for subsequent structure-activity relationship (SAR) studies.
A common and effective method involves the condensation of substituted 2-aminothiophenols with β-dicarbonyl compounds.[3] This approach offers a versatile and straightforward route to a variety of 4H-1,4-benzothiazines.
Protocol 2.1: General Synthesis of 4H-1,4-Benzothiazine Derivatives
Causality: This protocol is chosen for its reliability and the accessibility of starting materials. Using dimethyl sulfoxide (DMSO) as a solvent and reaction medium is advantageous due to its high boiling point, allowing the reaction to proceed at an elevated temperature to ensure completion, and its ability to dissolve a wide range of organic substrates.
Materials:
-
Substituted 2-aminothiophenol (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Ethanol
-
Deionized water
Procedure:
-
In a 25 mL round-bottom flask, dissolve the substituted 2-aminothiophenol (1.0 mmol) in 5 mL of DMSO.
-
Add the 1,3-dicarbonyl compound (1.1 mmol) to the solution.
-
Heat the reaction mixture at 110-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 50 mL of ice-cold water with stirring.
-
The resulting precipitate is the crude product. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified 1,4-benzothiazine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Self-Validation: The purity and identity of the synthesized compound must be rigorously confirmed. ¹H NMR and ¹³C NMR will validate the core structure and the position of substituents. Mass spectrometry will confirm the molecular weight, and IR spectroscopy will identify key functional groups.
Caption: A proposed intrinsic apoptosis pathway initiated by a 1,4-benzothiazine derivative.
Structure-Activity Relationship (SAR) Insights
SAR analysis is essential for optimizing the lead compound to improve its potency and selectivity. [4]By synthesizing and testing a series of related analogs, researchers can identify which chemical features are critical for antitumor activity.
Key Observations from Literature:
-
Substituents on the Benzene Ring: The nature and position of substituents on the fused benzene ring can significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro groups) at certain positions can enhance cytotoxic effects. [7]* Substituents on the Thiazine Ring: Modifications to the thiazine portion of the scaffold also play a crucial role. The presence of specific alkyl or aryl groups can influence the compound's interaction with its biological target. [8]* Hydrophobicity: The overall hydrophobicity of the molecule can affect its ability to cross cell membranes and reach its intracellular target. SAR studies often reveal an optimal range for this property. [8] A systematic approach involves making small, specific changes to a lead compound and observing the effect on its IC₅₀ value. For instance, based on the hypothetical data in the table above, the presence of a nitro group (BZT-04) appears more favorable for cytotoxicity than a chloro (BZT-02) or methoxy (BZT-03) group. This provides a clear direction for the next round of synthesis and optimization.
Caption: An integrated workflow for the discovery and development of 1,4-benzothiazine antitumor agents.
Conclusion and Future Directions
The 1,4-benzothiazine core represents a highly versatile and promising scaffold for the development of novel antitumor agents. The systematic workflow presented here—encompassing rational synthesis, robust in vitro screening, mechanistic elucidation, and SAR-guided optimization—provides a solid foundation for drug discovery programs in this area. Future work should focus on identifying the specific molecular targets of the most potent compounds and evaluating their efficacy and safety in preclinical in vivo models.
References
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ResearchGate. (2025). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Available from: [Link]
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Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available from: [Link]
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PubMed. (n.d.). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Available from: [Link]
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Taylor & Francis Online. (n.d.). Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. Available from: [Link]
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PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents. Available from: [Link]
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MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Available from: [Link]
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SpringerLink. (n.d.). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Available from: [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Available from: [Link]
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ResearchGate. (2025). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. Available from: [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays. Available from: [Link]
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Recent Advances in Pharmaceutical Sciences. (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Available from: [Link]
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ResearchGate. (2025). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Available from: [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Available from: [Link]
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MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]
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Synthesis of 1,4-Benzothiazine Amino Acid Conjugates: A Detailed Guide for Drug Development Professionals
Introduction: The Therapeutic Potential of 1,4-Benzothiazine Scaffolds
The 1,4-benzothiazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of pharmacological activities.[1][2][3] These derivatives have shown promise as antihypertensive, antimicrobial, anti-inflammatory, and anticancer agents.[4][5] The conjugation of amino acids to this versatile scaffold offers a compelling strategy to enhance pharmacokinetic properties, improve target specificity, and explore new biological activities. This guide provides a detailed exploration of the synthetic routes to 1,4-benzothiazine amino acid conjugates, addressing common challenges and offering robust protocols for researchers in drug discovery and development.
Core Synthetic Strategies: A Tale of Two Routes
The synthesis of 1,4-benzothiazine amino acid conjugates can be broadly approached via two distinct strategies: a convergent approach and a linear approach. The choice of strategy is often dictated by the stability of the intermediates and the desired final product.
Strategy 1: The Convergent Approach (and its inherent challenges)
A convergent synthesis first constructs the 1,4-benzothiazine-3-carboxylic acid core, which is then coupled with a desired amino acid ester. While seemingly straightforward, this approach is often hampered by the instability of the 4H-benzo[b][1][4]thiazine-3-carboxylic acid intermediate, which can decompose under the conditions required for amide bond formation.[1][6]
Conceptual Workflow of the Convergent Approach
Figure 1: Conceptual workflow of the convergent synthesis of 1,4-benzothiazine amino acid conjugates, highlighting the potential instability of the benzothiazine core during amide coupling.
Protocol 1: Synthesis of Ethyl 4H-benzo[b][1][4]thiazine-3-carboxylate (A Key Intermediate)
This protocol describes the synthesis of a stable esterified intermediate that can be used in the convergent approach, although direct coupling of the corresponding carboxylic acid is problematic.
Materials:
-
2-Aminothiophenol
-
Ethyl bromopyruvate
-
Triethylamine (TEA)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-aminothiophenol (1.0 eq) in ethanol.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of ethyl bromopyruvate (1.0 eq) in ethanol to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl 4H-benzo[b][1][4]thiazine-3-carboxylate.
Expert Insight: The primary challenge with the convergent approach lies in the subsequent hydrolysis of the ester to the carboxylic acid and its coupling to an amino acid. The benzothiazine ring is susceptible to degradation under both acidic and basic conditions, making the isolation of the desired amide conjugate in high yield difficult.[1][6]
Strategy 2: The Linear Approach (A More Robust Alternative)
To circumvent the instability of the 4H-benzo[b][1][4]thiazine-3-carboxylic acid, a linear synthesis has proven to be a more reliable method.[1][7] In this strategy, the amide bond is formed first between a precursor molecule and the amino acid, followed by the cyclization to form the 1,4-benzothiazine ring.
Workflow of the Linear Synthetic Approach
Figure 2: Workflow of the linear synthesis of 1,4-benzothiazine amino acid conjugates, which avoids the unstable carboxylic acid intermediate.
Protocol 2: Linear Synthesis of a 1,4-Benzothiazine Amino Acid Conjugate
This protocol details the synthesis of a 1,4-benzothiazine-glycine methyl ester conjugate as a representative example of the linear approach.
Part A: Synthesis of the Amide Precursor
-
Dissolve pyruvic acid (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Add a coupling agent such as EDC (1.1 eq) and HOBt (1.1 eq) to the solution.
-
Add a base like diisopropylethylamine (DIPEA) (2.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the amide precursor.
Part B: Bromination of the Amide Precursor
-
Dissolve the amide precursor (1.0 eq) in a suitable solvent like chloroform.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as AIBN (catalytic amount).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction, wash with water, and dry the organic layer.
-
Purify by column chromatography to obtain the bromo-amide intermediate.
Part C: Cyclization to Form the 1,4-Benzothiazine Conjugate
-
Dissolve the bromo-amide intermediate (1.0 eq) in a solvent like ethanol.
-
Add 2-aminothiophenol (1.0 eq) and a base such as triethylamine (1.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the final 1,4-benzothiazine amino acid conjugate.[1]
Data Presentation: Characterization of Synthesized Conjugates
Thorough characterization is essential to confirm the structure and purity of the synthesized conjugates. Below is a table summarizing typical characterization data.
| Compound | Molecular Formula | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Ethyl 4H-benzo[b][1][4]thiazine-3-carboxylate | C₁₁H₁₁NO₂S | 85 | 1.30 (t, 3H), 4.25 (q, 2H), 5.10 (s, 1H), 6.80-7.30 (m, 4H), 8.50 (s, 1H, NH) | 14.2, 61.5, 116.8, 121.5, 122.9, 125.4, 126.8, 138.1, 145.2, 164.3 | 221.05 [M]⁺ |
| (S)-Methyl 2-((4H-benzo[b][1][4]thiazin-3-yl)formamido)propanoate | C₁₃H₁₄N₂O₃S | 65 (Linear) | 1.50 (d, 3H), 3.75 (s, 3H), 4.60 (q, 1H), 5.15 (s, 1H), 6.85-7.35 (m, 4H), 8.60 (s, 1H, NH), 8.80 (d, 1H, NH) | 18.5, 48.9, 52.3, 116.9, 121.6, 123.0, 125.5, 126.9, 138.2, 145.3, 163.8, 172.1 | 294.07 [M]⁺ |
Mechanism of Action: Inhibition of DprE1 in Mycobacterium tuberculosis
Many 1,4-benzothiazine derivatives exhibit potent antitubercular activity by inhibiting the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[6] This enzyme is crucial for the biosynthesis of the mycobacterial cell wall. Benzothiazinones act as mechanism-based inhibitors, forming a covalent bond with a cysteine residue in the active site of DprE1, thereby irreversibly inactivating the enzyme.[6]
Inhibition of DprE1 by a Benzothiazinone Derivative
Figure 3: Schematic representation of the mechanism of DprE1 inhibition by a benzothiazinone derivative, leading to the blockage of mycobacterial cell wall synthesis.
Conclusion and Future Perspectives
The synthesis of 1,4-benzothiazine amino acid conjugates represents a promising avenue for the development of novel therapeutic agents. The linear synthetic approach offers a robust and reliable method to access these compounds, overcoming the stability issues associated with the convergent route. The potent and specific mechanism of action of certain derivatives, such as the inhibition of DprE1, highlights the potential of this scaffold in addressing critical health challenges like tuberculosis. Future work in this area will likely focus on expanding the diversity of the amino acid conjugates and exploring their potential against a wider range of biological targets.
References
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Kisszékelyi, P., Peňaška, T., Stankovianska, K., Mečiarová, M., & Šebesta, R. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195–1202. [Link]
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Neres, J., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Science Translational Medicine, 4(150), 150ra121. [Link]
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Gupta, R. K., & Gupta, A. K. (2015). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Current Medicinal Chemistry, 22(1), 26-51. [Link]
-
Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]
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Souizi, A. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Records of Natural Products, 8(3), 225. [Link]
-
Siddiqui, N., et al. (2021). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry, 9, 706983. [Link]
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Kisszékelyi, P., Peňaška, T., Stankovianska, K., Mečiarová, M., & Šebesta, R. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195–1202. [Link]
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Fu, L., Xu, J., Yao, H., & Wu, X. (2008). A synthesis of 4H-1, 4-benzothiazines. Journal of Chemical Research, 2008(12), 706-707. [Link]
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Khan, I., et al. (2020). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Organic Synthesis, 17(6), 434-453. [Link]
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- 4. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Guide to the Cyclocondensation of 2-Aminobenzenethiols for the Synthesis of 2-Substituted Benzothiazoles
Introduction
The benzothiazole nucleus is a cornerstone of heterocyclic chemistry, representing a privileged scaffold in medicinal chemistry and materials science.[1] Compounds bearing this moiety exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[2] The most direct and versatile route to constructing this valuable heterocyclic system is through the cyclocondensation of 2-aminobenzenethiol (2-ABT) with a variety of carbonyl-containing compounds or their equivalents.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind experimental choices, empowering the user to not only replicate these protocols but also to troubleshoot and adapt them for novel applications. We will explore the reaction mechanism, compare classical and modern synthetic methodologies, and provide detailed, validated protocols for immediate laboratory implementation.
Mechanistic Rationale: The "Why" Behind the Reaction
The synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiol is fundamentally a condensation followed by an intramolecular cyclization and dehydration/elimination. The specific pathway depends on the electrophilic partner (e.g., aldehyde, carboxylic acid, nitrile). The most common pathway, involving an aldehyde, is illustrative of the general principle.
Mechanism with Aldehydes:
-
Schiff Base Formation: The nucleophilic amino group (-NH₂) of 2-ABT attacks the electrophilic carbonyl carbon of the aldehyde. This is often catalyzed by a Brønsted or Lewis acid, which activates the carbonyl group towards attack. A subsequent dehydration step yields a benzothiazoline intermediate.
-
Oxidative Aromatization: The intermediate 2,3-dihydrobenzothiazole (benzothiazoline) is then oxidized to the final, stable aromatic benzothiazole. This oxidation can be accomplished by a variety of oxidants, or in many cases, atmospheric oxygen is sufficient, especially at elevated temperatures.[4]
Below is a generalized workflow illustrating this transformation.
Caption: General experimental workflow for benzothiazole synthesis.
Critical Experimental Parameters: A Scientist's Perspective
Success in these syntheses hinges on the careful selection of four key parameters: the electrophilic partner, the catalyst, the solvent, and the energy source.
-
The Electrophilic Partner: The choice of electrophile dictates the reaction's difficulty.
-
Aldehydes & Acyl Chlorides: These are highly reactive and are the most common substrates, often reacting under mild conditions to give high yields.[5][6]
-
Carboxylic Acids: Significantly less reactive, these require high temperatures (140-220°C) and potent dehydrating catalysts like polyphosphoric acid (PPA) or methanesulfonic acid on silica (MeSO₃H/SiO₂) to drive the reaction to completion.[7] Yields can be lower compared to reactions with aldehydes.[8]
-
Ketones & Nitriles: These also require specific activation, often with strong acid catalysts for ketones or metal catalysts (e.g., Cu(OAc)₂) for nitriles.[2][9]
-
-
The Catalyst: The catalyst is not merely an additive; it is the engine of the reaction.
-
Acid Catalysts: Brønsted acids (L-proline) or Lewis acids (I₂) activate the carbonyl group, making it more electrophilic.[8]
-
Heterogeneous Catalysts: Solid-supported catalysts like NaHSO₄-SiO₂, KF·Al₂O₃, or polymer resins (Amberlite IR120) are highly advantageous.[6][7][10] They simplify product workup to a simple filtration and are often recyclable, aligning with green chemistry principles.[2]
-
Nanocatalysts: MoO₃ or Fe₂O₃ nanoparticles can offer high efficiency under solvent-free conditions, providing a large surface area for the reaction.[2]
-
-
Reaction Medium & Energy Source: Modern chemistry prioritizes efficiency and sustainability.
-
Conventional Heating: Traditional reflux in solvents like ethanol or toluene is effective but can be time-consuming (hours to days).[3][5]
-
Microwave (MW) Irradiation: This is a transformative technology for this synthesis. Microwave energy efficiently heats polar reactants, dramatically reducing reaction times from hours to mere minutes and often improving yields.[2][8][11]
-
Solvent-Free Conditions: Grinding reactants together, sometimes with a solid catalyst, is the epitome of a green approach, minimizing solvent waste.[2][5]
-
Validated Experimental Protocols
The following protocols are presented as robust starting points for laboratory synthesis. Safety Note: 2-Aminobenzenethiol has a strong, unpleasant odor and is toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Microwave-Assisted Synthesis from an Aldehyde
This protocol leverages the speed and efficiency of microwave irradiation, a preferred method for rapid library synthesis.[11][12]
-
Rationale: Microwave heating accelerates the reaction by directly and efficiently heating the polar reactants, leading to a significant reduction in reaction time compared to conventional methods.[2] Ethanol is a relatively green and effective solvent for this transformation.
-
Materials & Reagents:
-
2-Aminobenzenethiol (1.0 mmol, 125 mg)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Ethanol (3-5 mL)
-
Microwave-safe reaction vial with a stir bar
-
Microwave reactor
-
-
Step-by-Step Procedure:
-
Place 2-aminobenzenethiol (1.0 mmol) and the desired aldehyde (1.0 mmol) into a microwave-safe reaction vial equipped with a magnetic stir bar.
-
Add ethanol (3-5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100°C) for a short duration (e.g., 4-10 minutes).[2] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
The product often precipitates upon cooling. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or methanol/dichloromethane) to obtain the pure 2-substituted benzothiazole.[12]
-
Protocol 2: Heterogeneous Catalysis with a Carboxylic Acid
This protocol is designed for less reactive carboxylic acids and demonstrates the utility of a solid-supported, recyclable catalyst for a cleaner workup.
-
Rationale: Carboxylic acids require a dehydrating agent and heat to react. MeSO₃H/SiO₂ acts as both a strong acid catalyst and a dehydrating agent.[7] The high temperature is necessary to overcome the activation energy of the reaction. The solid catalyst is easily removed by filtration.
-
Materials & Reagents:
-
2-Aminobenzenethiol (1.0 mmol, 125 mg)
-
Aromatic or aliphatic carboxylic acid (1.0 mmol)
-
Methanesulfonic acid on silica (MeSO₃H/SiO₂) or Polyphosphoric Acid (PPA)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, combine 2-aminobenzenethiol (1.0 mmol), the carboxylic acid (1.0 mmol), and the MeSO₃H/SiO₂ catalyst.
-
If conducting the reaction without a solvent, ensure the reactants are well-mixed.
-
Fit the flask with a reflux condenser.
-
Heat the reaction mixture to 140°C with vigorous stirring for the required time (typically 2-12 hours, monitor by TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add dichloromethane (DCM, 20 mL) to the flask and stir.
-
Filter the mixture to remove the solid silica catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted acid, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or recrystallization.
-
Protocol 3: Solvent-Free "Grindstone" Synthesis
This protocol exemplifies a green, solventless approach that is both environmentally friendly and operationally simple.
-
Rationale: This method eliminates the need for solvents, reducing waste and simplifying the procedure. The mechanical grinding provides the energy to initiate the reaction, which is facilitated by a solid catalyst like ZnO nanoparticles.[10]
-
Materials & Reagents:
-
2-Aminobenzenethiol (1.0 mmol, 125 mg)
-
Aromatic aldehyde (1.0 mmol)
-
Zinc oxide (ZnO) nanoparticles (e.g., 5 mol%)
-
Mortar and pestle
-
-
Step-by-Step Procedure:
-
In a mortar, add 2-aminobenzenethiol (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of ZnO nanoparticles.[10]
-
Grind the mixture vigorously with the pestle at room temperature for 15-30 minutes. The mixture may become paste-like or solidify.
-
Monitor the reaction progress by taking a small sample and analyzing it by TLC (dissolve in a drop of ethyl acetate).
-
Once the reaction is complete, add a suitable solvent like ethyl acetate to the mortar to dissolve the product.
-
Filter the solution to remove the insoluble ZnO catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify by recrystallization from a suitable solvent.
-
Comparative Data and Troubleshooting
The choice of protocol depends on the available equipment, the reactivity of the substrates, and the desired scale and throughput.
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Microwave-Assisted | Protocol 2: Heterogeneous Catalysis | Protocol 3: Solvent-Free Grinding |
| Electrophile | Aldehydes, Ketones | Carboxylic Acids | Aldehydes |
| Catalyst | None or Acid (e.g., L-Proline) | MeSO₃H/SiO₂ or PPA | ZnO Nanoparticles |
| Conditions | 100°C, Microwave Irradiation | 140°C, Conventional Heating | Room Temperature, Mechanical Grinding |
| Reaction Time | 4-15 minutes[2] | 2-12 hours[7] | 15-30 minutes[10] |
| Typical Yields | 85-99%[2] | 70-92%[7] | High |
| Key Advantage | Extreme Speed | Handles less reactive substrates | Green, simple, solventless |
| Key Disadvantage | Requires microwave reactor | Long reaction times, high temp | Best for small scale, solid reactants |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. 2-Aminobenzenethiol has oxidized to bis(2-aminophenyl) disulfide.[10]2. Inappropriate reaction conditions (temp/time).3. Ineffective catalyst for the specific substrate. | 1. Use fresh, high-purity 2-ABT. Consider running the reaction under an inert atmosphere (N₂ or Ar).2. Systematically optimize temperature and reaction time.3. Screen different catalysts (e.g., switch from a Brønsted acid to a Lewis acid or a metal catalyst). |
| Multiple Side Products | 1. Oxidation of 2-ABT is the most common side reaction.2. Competing side reactions due to harsh conditions. | 1. Use degassed solvents and an inert atmosphere.2. Attempt the reaction under milder conditions (lower temperature, shorter time), possibly with a more active catalyst. |
| Oily Product / Purification Difficulty | 1. The product may be intrinsically low-melting or an oil.2. Presence of impurities preventing crystallization. | 1. Switch from recrystallization to column chromatography for purification.[2]2. Ensure the workup procedure effectively removes all catalysts and unreacted starting materials. |
Conclusion
The cyclocondensation of 2-aminobenzenethiols is a powerful and adaptable method for synthesizing a diverse array of biologically relevant benzothiazoles. By understanding the underlying mechanism and the role of each experimental parameter, researchers can select the optimal conditions for their specific synthetic targets. The field is progressively moving towards more sustainable and efficient methodologies, with microwave-assisted and solvent-free protocols offering significant advantages in terms of speed, yield, and environmental impact. The protocols and insights provided in this guide form a solid foundation for the successful application of this pivotal reaction in research and development.
References
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (Source: Molecules - MDPI, URL: [Link])
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC. (Source: National Institutes of Health, URL: [Link])
-
Benzothiazole synthesis - Organic Chemistry Portal. (Source: Organic Chemistry Portal, URL: [Link])
-
Scheme 30. Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. (Source: ResearchGate, URL: [Link])
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (Source: Molecules - MDPI, URL: [Link])
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (Source: SciELO, URL: [Link])
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC. (Source: National Institutes of Health, URL: [Link])
-
Condensation of 2-aminobenzenethiol with 5-aldehyde bisthiophene compounds. (Source: ResearchGate, URL: [Link])
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC. (Source: National Institutes ofhealth, URL: [Link])
-
Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. (Source: Organic Chemistry Portal, URL: [Link])
-
Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. (Source: Indian Academy of Sciences, URL: [Link])
-
Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - PMC. (Source: National Institutes of Health, URL: [Link])
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (Source: MDPI, URL: [Link])
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (Source: ResearchGate, URL: [Link])
-
L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (Source: Journal of Applied Science and Engineering, URL: [Link])
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- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 9. Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ias.ac.in [ias.ac.in]
- 12. scielo.br [scielo.br]
Application Note: Analytical Strategies for Quality Control of Benzothiazine Carboxamides (NSAIDs)
Executive Summary & Scientific Context
The 1,2-benzothiazine-3-carboxamides (e.g., Meloxicam, Piroxicam) represent a critical class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Their therapeutic efficacy hinges on the inhibition of Cyclooxygenase (COX) enzymes, a property derived from their unique enolic acid structure.
From a Quality Control (QC) perspective, these compounds present distinct analytical challenges:
-
pKa Sensitivity: The enolic hydroxyl group (pKa ~4.0–4.2) and the basic nitrogen in the thiazole/pyridine ring create a zwitterionic potential that complicates chromatographic retention and peak shape.
-
Photolability: Members of this class, particularly Piroxicam, are highly sensitive to UV-VIS radiation, necessitating strict light-protection protocols during analysis.
-
Polymorphism: Meloxicam exists in multiple polymorphic forms (I, II, III, IV), where Form I is the pharmaceutically approved entity. QC methods must ensure solid-state integrity.
This guide provides a validated, stability-indicating workflow for the analysis of these compounds, moving beyond standard pharmacopoeial monographs to address modern "Quality by Design" (QbD) principles.
Analytical Workflow Visualization
The following diagram outlines the lifecycle of a benzothiazine sample from receipt to final release, highlighting critical decision points.
Figure 1: Integrated Quality Control Workflow for Benzothiazine Derivatives.
Protocol A: Stability-Indicating HPLC Method
This protocol is designed to separate the parent drug from its primary hydrolytic degradants (e.g., 2-aminopyridine for Piroxicam; 2-amino-5-methylthiazole for Meloxicam) and synthetic impurities.
Mechanistic Rationale
-
Stationary Phase: A C18 column with high carbon load and end-capping is essential. The "end-capping" reduces free silanol interactions with the basic nitrogen of the thiazole/pyridine ring, preventing peak tailing.
-
pH Control (Critical): The mobile phase pH is adjusted to 3.0. At this pH, the enolic acid (pKa ~4.2) is protonated (neutral), increasing its retention on the hydrophobic C18 column. If the pH drifts >4.0, the drug ionizes, eluting too early and potentially co-eluting with polar impurities.
Method Parameters[1][2][3][4]
| Parameter | Specification |
| Column | C18 (e.g., Phenomenex Luna or Waters Symmetry), 150 x 4.6 mm, 5 µm |
| Column Temp | 30°C (Thermostatted to prevent pKa-shift induced retention drift) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 355 nm (Meloxicam) or 360 nm (Piroxicam) |
| Injection Vol | 10 µL |
| Run Time | 20 minutes |
Mobile Phase & Gradient
Buffer: 50 mM Potassium Dihydrogen Phosphate, adjusted to pH 3.0 with dilute Phosphoric Acid.
| Time (min) | % Buffer (pH 3.0) | % Acetonitrile | % Methanol | Event |
| 0.0 | 60 | 30 | 10 | Initial |
| 12.0 | 40 | 50 | 10 | Ramp to elute lipophilic impurities |
| 15.0 | 60 | 30 | 10 | Return to initial |
| 20.0 | 60 | 30 | 10 | Re-equilibration |
Standard & Sample Preparation[5]
-
Diluent: Methanol:0.1N NaOH (90:10 v/v). Note: The addition of base ensures rapid dissolution of the enolic acid form, which can be sparingly soluble in pure neutral solvents.
-
Stock Solution: 1.0 mg/mL.[1]
-
Working Standard: Dilute to 50 µg/mL with Mobile Phase.
Protocol B: Forced Degradation (Stress Testing)
To validate the method as "stability-indicating," you must prove it can detect degradation products generated under stress.
Degradation Pathways Visualization
Figure 2: Primary Degradation Pathways for Meloxicam/Piroxicam.
Stress Protocol
Perform these steps on the API and Placebo (to exclude excipient peaks).
-
Acid Hydrolysis: Mix 5 mL Stock + 5 mL 1N HCl. Reflux at 80°C for 2 hours. Neutralize with 1N NaOH before injection.
-
Expected Result: Cleavage of the amide bond. Look for the amine peak (e.g., 2-aminopyridine) near the void volume (Rt ~2-3 min).
-
-
Base Hydrolysis: Mix 5 mL Stock + 5 mL 1N NaOH. Reflux at 80°C for 2 hours. Neutralize with 1N HCl.
-
Expected Result: Similar to acid, but often faster degradation.
-
-
Oxidative Stress: Mix 5 mL Stock + 1 mL 30% H2O2. Store at Room Temp for 24 hours.
-
Expected Result: Formation of N-oxide impurities or sulfone analogs.
-
-
Photolytic Stress (Crucial): Expose solution (in quartz cuvette) and solid powder to 1.2 million lux hours (ICH Q1B option 2).
-
Note: Piroxicam solutions turn from yellow to colorless/brown upon degradation.
-
System Suitability & Acceptance Criteria
To ensure data trustworthiness (E-E-A-T), every analytical run must pass these criteria before sample results are calculated.
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Resolution (Rs) | > 2.0 between Main Peak and nearest impurity | Decrease organic ratio in mobile phase; Check column efficiency. |
| Tailing Factor (T) | < 1.5 (Strict) / < 2.0 (General) | Tailing > 2.0 indicates secondary silanol interactions. Add 5mM Triethylamine to buffer or replace column. |
| Theoretical Plates (N) | > 2000 | Column aging or void volume issues. Replace column. |
| RSD (Precision) | < 2.0% for 5 replicate injections | Injector issue or pump pulsation. Check system priming. |
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3][4][5] Link
-
United States Pharmacopeia (USP). Meloxicam Monograph: Chromatographic Purity. USP-NF Online. Link
-
Naveed, S., et al. "Degradation Study of Meloxicam by UV Spectroscopy and HPLC." British Journal of Research, 2014. Link
-
Bartos, D., et al. "Impurity profiling of benzothiazine derivatives." Journal of Pharmaceutical and Biomedical Analysis. Link
-
ICH Q1B. Photostability Testing of New Drug Substances and Products.Link
Sources
- 1. Stability Indicating HPTLC Determination of Meloxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. A new RP-HPLC method for analysis of meloxicam in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures Text and Methodology. London. - References - Scientific Research Publishing [scirp.org]
Troubleshooting & Optimization
Improving yield in 6-amino-2H-1,4-benzothiazin-3(4H)-one synthesis
Initiating Data Gathering
I've initiated comprehensive Google searches to uncover information on synthesizing 6-amino-2H-1,4-benzothiazin-3(4H)-one. I am focusing on common synthetic pathways, reaction mechanisms, and the crucial factors that influence yield. I am also planning to search for troubleshooting advice, potential side reactions, and purification techniques.
Analyzing Synthesis Protocols
I'm now prioritizing the synthesis protocols, seeking detailed experimental steps and yield optimization strategies for 6-amino-2H-1,4-benzothiazin-3(4H)-one. I am actively looking for peer-reviewed journal articles and patents that provide reliable data and also plan to compile a list of typical reagents and any issues related to their usage.
Planning Information Gathering
I'm now starting a round of Google searches focused on gathering more specific data on synthesizing 6-amino-2H-1,4-benzothiazin-3(4H)-one. I am prioritizing information on synthetic routes, mechanisms, and factors that influence yields. I will also be looking for potential problems in purification and reactions as well as reliable source data. Following the data collection, I will structure a technical support center logically, and compile everything into a QA format.
Preventing oxidative dimerization in benzothiazine synthesis
A Guide to Preventing Oxidative Dimerization
Welcome, researchers and drug development professionals, to our dedicated resource for troubleshooting challenges in benzothiazine synthesis. As a Senior Application Scientist, I understand that the path to novel therapeutics is often paved with unexpected experimental hurdles. One of the most common and frustrating of these is the oxidative dimerization of the 2-aminothiophenol starting material, a reaction that can significantly reduce the yield of your desired benzothiazine product.
This guide is designed to provide you with not just protocols, but a deeper understanding of the underlying mechanisms driving this side reaction. By grasping the "why," you will be better equipped to rationally design experiments that minimize dimerization and maximize your synthetic efficiency.
Understanding the Problem: The Unwanted Dimer
The synthesis of the benzothiazine core often relies on the versatile precursor, 2-aminothiophenol.[1][2] This molecule possesses both a nucleophilic amine and a readily oxidizable thiol group. Under various reaction conditions, particularly in the presence of oxygen or certain catalysts, the thiol groups of two 2-aminothiophenol molecules can oxidize to form a disulfide bond, resulting in a dimeric impurity.[3] This dimerization competes directly with the desired cyclization reaction, leading to a complex product mixture and a lower yield of the target benzothiazine.
The Mechanism of Oxidative Dimerization
The propensity of thiols to form disulfides is a well-established chemical phenomenon. The process is typically initiated by an oxidizing agent, which can be as ubiquitous as atmospheric oxygen, especially under conditions that favor the formation of a thiyl radical.
Caption: Mechanism of Oxidative Dimerization of 2-Aminothiophenol.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Here, we address specific issues you might be encountering in your benzothiazine synthesis and provide actionable solutions based on established chemical principles.
FAQ 1: My reaction yield is consistently low, and I'm observing a significant amount of a high-molecular-weight byproduct. Could this be the dimer?
Answer: It is highly probable. The formation of the disulfide-linked dimer of 2-aminothiophenol is a common cause of reduced yields in benzothiazine synthesis. To confirm its presence, you can use analytical techniques such as:
-
Mass Spectrometry (MS): Look for a mass corresponding to double the molecular weight of your starting 2-aminothiophenol, minus two hydrogen atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra of the dimer will be distinct from your desired product and starting material. The disappearance of the thiol proton signal is a key indicator.
Root Cause Analysis: The most likely culprit is the presence of an oxidizing agent in your reaction. This could be atmospheric oxygen, metallic impurities, or even certain catalysts that can facilitate electron transfer.
FAQ 2: How can I effectively prevent or minimize the formation of this dimer?
Answer: Preventing oxidative dimerization revolves around controlling the reaction environment and, in some cases, protecting the thiol group. Here are several field-proven strategies:
Strategy 1: Exclusion of Oxygen
The most direct approach is to remove atmospheric oxygen from your reaction.
Experimental Protocol: Setting up an Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven to remove any adsorbed water, which can also contain dissolved oxygen.
-
Assembly: Assemble your reaction apparatus (e.g., round-bottom flask, condenser) while it is still warm.
-
Purging: Connect the apparatus to a source of inert gas (e.g., nitrogen or argon) via a manifold. Gently flush the system with the inert gas for 10-15 minutes to displace any air.
-
Solvent Degassing: If your solvent has been exposed to air, it will contain dissolved oxygen. Degas the solvent by either:
-
Sparging: Bubble the inert gas through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a vacuum to remove gases, and then thaw. Repeat this cycle three times.
-
-
Reagent Addition: Add your degassed solvent and reagents to the reaction flask under a positive pressure of the inert gas.
-
Maintaining Inertness: Throughout the reaction, maintain a slight positive pressure of the inert gas, often by using a bubbler or a balloon filled with the gas.
Some synthetic routes for benzothiazines have been successfully performed under inert atmosphere conditions.[4]
Strategy 2: Use of Antioxidants
Introducing a sacrificial antioxidant can protect the thiol group of 2-aminothiophenol from oxidation.
Table 1: Common Antioxidants for Thiol Protection
| Antioxidant | Typical Concentration | Mechanism of Action | Considerations |
| Ascorbic Acid (Vitamin C) | 1-5 mol% | A reducing agent that can scavenge free radicals and other oxidizing species.[5] | Water-soluble; may require a biphasic system or a soluble derivative. |
| Butylated Hydroxytoluene (BHT) | 1-5 mol% | A radical scavenger that can terminate radical chain reactions. | Soluble in many organic solvents. |
| Triphenylphosphine (PPh₃) | Stoichiometric | Can reduce disulfides back to thiols. | Will be consumed in the process and may complicate purification. |
Experimental Protocol: Incorporating an Antioxidant
-
Follow the procedure for setting up an inert atmosphere as described above.
-
Prior to adding your 2-aminothiophenol, dissolve the chosen antioxidant in the reaction solvent.
-
Proceed with the addition of 2-aminothiophenol and other reagents as per your original protocol.
Strategy 3: Thiol Protection
In situations where the thiol group is particularly sensitive to oxidation, a temporary protecting group can be employed. This adds extra steps to your synthesis (protection and deprotection) but can be highly effective.
Common Thiol Protecting Groups:
-
Benzyl (Bn): Removed by sodium in liquid ammonia.
-
Trityl (Tr): Cleaved under acidic conditions.
-
tert-Butyldimethylsilyl (TBDMS): Removed with fluoride sources like TBAF.
The choice of protecting group will depend on the overall stability of your molecule to the deprotection conditions.
FAQ 3: Can my choice of catalyst or solvent influence the rate of dimerization?
Answer: Absolutely.
-
Catalysts: Certain metal catalysts, particularly those based on copper or iron, can act as potent oxidants and promote disulfide bond formation.[6] If your synthesis utilizes such a catalyst, it is crucial to maintain strictly anaerobic conditions. Alternatively, exploring metal-free catalytic systems can be a viable strategy.[7][8]
-
Solvents: The choice of solvent can influence the solubility of oxygen and the stability of any radical intermediates. Protic solvents, for example, can sometimes facilitate proton-coupled electron transfer, which can be a step in the oxidation process.
FAQ 4: Are there alternative synthetic routes to benzothiazines that avoid the use of 2-aminothiophenol?
Answer: Yes, while the condensation of 2-aminothiophenol with various electrophiles is a very common and versatile method, other routes exist.[7][9] These can be particularly useful if dimerization proves to be an insurmountable issue. Some alternatives include:
-
Intramolecular Cyclization of ortho-Halogenated Anilines: This involves the reaction of an ortho-haloaniline with a sulfur-containing reagent, followed by cyclization.[7]
-
From Thioamides: Certain thioamides can be cyclized to form the benzothiazine ring system.
Exploring these alternative pathways may require more extensive route scouting but can ultimately provide a more robust and higher-yielding synthesis.
Troubleshooting Workflow
To assist in systematically addressing dimerization issues, consider the following workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2H-1,4-Benzothiazin-3(4H)-one in Solution
Introduction
Welcome to the technical support guide for 2H-1,4-benzothiazin-3(4H)-one. This document is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this important heterocyclic scaffold in their work. Users have reported challenges with the stability of this compound in various solution-based applications, leading to inconsistent experimental results. This guide provides an in-depth analysis of the potential degradation pathways, offers robust troubleshooting strategies, and details validated protocols to help you mitigate these stability issues. Our goal is to provide you with the causal understanding and practical tools necessary to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) & Core Stability Concerns
This section addresses the most common questions regarding the stability of 2H-1,4-benzothiazin-3(4H)-one in solution.
Q1: My stock solution of 2H-1,4-benzothiazin-3(4H)-one shows new peaks in the HPLC analysis after just a few days. What is happening?
A: The appearance of new peaks indicates that the parent compound is degrading. The 2H-1,4-benzothiazin-3(4H)-one structure contains a lactam (an intramolecular amide) and a thioether moiety, both of which are susceptible to degradation under common laboratory conditions. The most probable degradation pathways are hydrolysis of the lactam ring and oxidation of the sulfur atom. For some derivatives, oxidative dimerization has also been observed[1][2].
Q2: What are the primary factors that influence the stability of this compound in solution?
A: The stability of 2H-1,4-benzothiazin-3(4H)-one in solution is primarily influenced by a combination of environmental and formulation-related factors. These include:
-
pH: The lactam ring is susceptible to both acid- and base-catalyzed hydrolysis[1]. The stability of phenothiazines, a related class of compounds, is known to be significantly affected by the pH of the solution[3].
-
Solvent: Protic solvents (like water, methanol, ethanol) can participate in hydrolysis reactions. The choice of solvent can also affect the solubility and aggregation state of the compound, indirectly influencing stability.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation[4][5].
-
Presence of Oxidizing Agents: Atmospheric oxygen or residual peroxides in solvents can lead to the oxidation of the sulfur atom to a sulfoxide or sulfone, or cause oxidative dimerization[2][5].
-
Light Exposure: Ultraviolet (UV) or even visible light can provide the energy to initiate photodegradation reactions[4][5]. Studies on the related compound benzisothiazolinone have shown it undergoes complex photodegradation involving isomerization, oxidation, and hydrolysis[6].
Q3: What are the likely structures of the degradation products?
A: Based on the core structure, the primary degradation products are predicted to be:
-
Hydrolysis Product: Cleavage of the lactam bond results in the formation of 2-((carboxymethyl)thio)aniline . This product is significantly more polar than the parent compound.
-
Oxidation Products: Oxidation of the thioether sulfur would yield the corresponding sulfoxide and, upon further oxidation, the sulfone . These products have increased polarity.
-
Dimerization Product: Oxidative coupling can lead to a disulfide-linked dimer . This product would be significantly less polar and have approximately double the molecular weight of the parent compound.
Q4: How should I prepare and store my stock solutions to maximize stability?
A: To maximize the shelf-life of your solutions, we recommend the following:
-
Solvent Selection: For long-term storage, use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.
-
Inert Atmosphere: Before preparing the solution, purge the solvent with an inert gas like argon or nitrogen to remove dissolved oxygen. Prepare the solution and aliquot it under the same inert atmosphere if possible.
-
Storage Conditions: Store solutions at -20°C or -80°C in tightly sealed vials with minimal headspace. Small, single-use aliquots are highly recommended to avoid repeated freeze-thaw cycles and moisture ingress from the atmosphere[7].
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
Part 2: Troubleshooting Guide for Unexpected Results
This guide is structured to help you diagnose and resolve specific stability-related issues you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Diagnostic Action & Recommended Solution |
| New, more polar peak(s) appear in RP-HPLC. | Hydrolysis of the lactam ring. This is accelerated by acidic or basic conditions (e.g., unbuffered water, residual TFA from purification). | Diagnosis: Perform a forced degradation study. Briefly treat a sample with dilute acid (e.g., 0.1 M HCl) and another with dilute base (e.g., 0.1 M NaOH). If the new peak matches the one formed under these conditions, hydrolysis is confirmed. Solution: Ensure your solvents are neutral and buffered if aqueous. Use high-purity, anhydrous aprotic solvents for stock solutions. |
| New, slightly more polar peak(s) appear in RP-HPLC. | Oxidation of the sulfur atom to the sulfoxide or sulfone. This is caused by dissolved oxygen or oxidizing contaminants. | Diagnosis: Perform a forced oxidation study by treating a sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Compare the resulting peaks to your unknown impurity. Solution: De-gas all solvents with nitrogen or argon before use. Store stock solutions under an inert atmosphere and consider adding a small amount of an antioxidant if compatible with your assay. |
| New, less polar, broad peak appears at a late retention time in RP-HPLC. | Oxidative Dimerization. This often occurs in the presence of oxygen or trace metal ions that can catalyze radical formation. | Diagnosis: Analyze the degraded sample by LC-MS. Look for a mass ion corresponding to approximately twice the mass of the parent compound minus two hydrogen atoms (M-H)₂. Solution: Rigorously exclude oxygen from your preparation and storage. Use solvents from fresh, sealed bottles. |
| General loss of parent compound concentration over time without significant new peaks. | Precipitation or adsorption to container walls. This can happen if the solvent's solubilizing capacity changes (e.g., DMSO absorbing water) or if the compound is "sticky." | Diagnosis: Visually inspect the solution for any precipitate. After removing the solution, rinse the vial with a strong, compatible solvent and analyze the rinse to see if the compound can be recovered. Solution: Store in smaller, single-use aliquots to prevent moisture absorption. Consider using silanized glass or low-adsorption polypropylene vials. |
| Rapid degradation upon exposure to ambient light. | Photodegradation. The aromatic and heterocyclic rings can absorb UV-Vis light, leading to decomposition. | Diagnosis: Expose a solution to a UV lamp or direct sunlight for a controlled period and compare it to a dark control sample by HPLC. Solution: Work in a dimly lit area and always store solutions in amber vials or wrapped in foil. |
Part 3: Key Degradation Pathways & Mechanisms
Understanding the chemical mechanisms of degradation is crucial for developing effective stabilization strategies.
Hydrolytic Degradation
The central lactam ring is the primary site for hydrolysis. This reaction can be catalyzed by both acid and base, leading to the same ring-opened product.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to break the amide bond.
Caption: Proposed mechanisms for acid- and base-catalyzed hydrolysis.
Oxidative Degradation
The sulfur atom is nucleophilic and electron-rich, making it susceptible to oxidation. Additionally, the N-H and adjacent C-H bonds can be sites for radical initiation, leading to dimerization.
Caption: Proposed pathways for oxidative degradation.
Part 4: Experimental Protocols
Protocol 1: Recommended Stability-Indicating HPLC Method
This method provides a robust starting point for separating the parent compound from its potential degradation products. Optimization may be required based on your specific instrumentation and derivatives.
-
Instrumentation: Standard HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 280 nm (or scan with DAD to find optimal wavelength).
-
Injection Volume: 10 µL.
Causality: A C18 column is chosen for its versatility with moderately polar compounds. The gradient elution ensures that both polar (hydrolysis product) and non-polar (dimer) degradation products are effectively separated and eluted. Formic acid is used as a mobile phase modifier to ensure good peak shape by controlling the ionization state of the analytes.
Protocol 2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to identify potential degradation products and validate the stability-indicating nature of your analytical method[8].
Caption: Workflow for a comprehensive forced degradation study.
Procedure:
-
Prepare a stock solution of 2H-1,4-benzothiazin-3(4H)-one (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Aliquot the solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of ~3%. Keep at room temperature.
-
Thermal Degradation: Incubate a sample, protected from light, at 60°C.
-
Photolytic Degradation: Expose a sample in a photostability chamber or to a UV lamp. Keep a control sample wrapped in foil at the same temperature.
-
After a set time (e.g., 24 hours), cool the samples, neutralize the acidic and basic solutions, and dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples by the stability-indicating HPLC method, ideally with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.
References
-
Guarda, V. L. M., et al. (2001). Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. European Journal of Medicinal Chemistry, 36(9), 745-752. [Link]
-
Guarda, V. L. M., et al. (2001). Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. ResearchGate. [Link]
-
Turan-Zitouni, G., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]
-
Gouvêa, D. P., et al. (2017). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Pharmaceutical and Biomedical Analysis, 145, 78-86. [Link]
-
Kaur, H., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14, 12345-12367. [Link]
-
Štefane, B., et al. (2019). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 15, 246-254. [Link]
-
Ahmad, M., et al. (2015). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1,2-Benzothiazine-3-Carboxamides-1,1-Dioxides (Oxicams) and their Analogues. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2016). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. ResearchGate. [Link]
-
Choudhary, A. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Sakkas, V. A., et al. (2019). Photodegradation of Benzisothiazolinone: Identification and Biological Activity of Degradation Products. Chemosphere, 237, 124862. [Link]
-
Pawelczyk, E., & Marciniec, B. (1974). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. Acta Poloniae Pharmaceutica, 31(5), 661-668. [Link]
-
Sostaric, T., et al. (2012). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 17(12), 14321-14336. [Link]
-
Singh, R., & Kumar, R. (2016). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 9(4), 169-176. [Link]
-
Szlósarczyk, M., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Molecules, 25(12), 2829. [Link]
-
Li, Y., et al. (2020). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Molecules, 25(1), 123. [Link]
-
South African Health Products Regulatory Authority. (2012). Stability Testing Guideline. [Link]
-
Sharma, S., & Singh, G. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 252-256. [Link]
-
Rawat, T. S., & Pandey, I. P. (2015). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 1(1), 1-5. [Link]
-
Vijaya, G., et al. (2011). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 1219-1227. [Link]
-
Poplawska, M., & Kapturkiewicz, A. (2018). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 25(1), 1-22. [Link]
-
Afonso, C., et al. (2014). Photodegradation of avobenzone: stabilization effect of antioxidants. Journal of Photochemistry and Photobiology B: Biology, 140, 36-40. [Link]
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- 3. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Side Product Formation in the Synthesis of 1,4-Benzothiazines
Welcome to the technical support center for the synthesis of 1,4-benzothiazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common side products during their synthetic endeavors. The 1,4-benzothiazine scaffold is a crucial component in a wide array of biologically active compounds, making its efficient and clean synthesis a priority in medicinal chemistry.[1][2][3][4] This resource provides in-depth, experience-driven advice to navigate the complexities of these reactions.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when synthesizing 1,4-benzothiazines?
A1: The nature of side products is highly dependent on your chosen synthetic route. However, some common classes of impurities frequently encountered include:
-
Disulfide Dimers of 2-Aminothiophenol: This is arguably the most common side product, arising from the oxidative dimerization of the 2-aminothiophenol starting material.[5]
-
Benzothiazoles: Formation of the five-membered benzothiazole ring can compete with the desired six-membered 1,4-benzothiazine ring formation, especially under certain reaction conditions.[5]
-
Over-oxidation Products: The sulfur atom in the thiazine ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones, particularly when using strong oxidizing agents.[1]
-
Michael Adducts and Intermediates: In syntheses involving Michael addition, such as the reaction with α,β-unsaturated compounds, incomplete cyclization can leave Michael adducts as impurities.[5]
-
Polymeric Materials: Under harsh conditions or in the presence of certain catalysts, polymerization of starting materials or intermediates can occur.
Q2: My reaction with 2-aminothiophenol is sluggish and giving low yields. What could be the primary cause?
A2: Sluggish reactions and low yields are often linked to the quality of the 2-aminothiophenol (2-ATP). This starting material is prone to oxidation to bis(2-aminophenyl) disulfide. This disulfide is less reactive and will not participate in the desired cyclization, thereby reducing your yield.[5]
Troubleshooting Steps:
-
Assess 2-ATP Quality: Before starting your reaction, check the purity of your 2-ATP. It should be a colorless or pale yellow oil/solid. A darker color may indicate oxidation.
-
Purification: If you suspect oxidation, consider purifying the 2-ATP by distillation under reduced pressure or by recrystallization.
-
Inert Atmosphere: Always handle 2-ATP and set up your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
Q3: I am observing a significant amount of bis(2-aminophenyl) disulfide in my crude product. How can I prevent this?
A3: The formation of the disulfide dimer is an oxidative process. To minimize this side reaction, you need to control the reaction environment and, in some cases, the choice of solvent and catalyst.
Preventative Measures:
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: As mentioned, maintain an inert atmosphere throughout the reaction.
-
Avoid Oxidizing Agents (unless intended): Be mindful of your reagents. Some reagents or catalysts can promote oxidation. For instance, in some syntheses, DMSO can act as an oxidant.[1][5]
-
Control Temperature: Higher temperatures can sometimes accelerate oxidation. Run your reaction at the lowest effective temperature.
II. Troubleshooting Guide: Common Synthetic Routes
This section delves into specific issues encountered in common synthetic pathways to 1,4-benzothiazines.
Route 1: Reaction of 2-Aminothiophenol with α-Haloketones
This is a widely used method for synthesizing 2,3-disubstituted 1,4-benzothiazines. The reaction proceeds via an initial nucleophilic attack of the sulfur on the α-carbon of the ketone, followed by intramolecular condensation.[5]
Problem: Formation of Benzothiazole Side Products
Causality: The formation of a five-membered benzothiazole ring can occur through an alternative cyclization pathway. This is often favored by certain electronic or steric factors in the substrates.
Troubleshooting Protocol:
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Aprotic solvents of medium polarity, such as acetonitrile or diethyl ether, often favor the formation of 1,4-benzothiazines.[5]
-
Base Selection: The choice of base is critical. A non-nucleophilic, moderately strong base like triethylamine is often used to facilitate the final cyclization and dehydration step without promoting side reactions.[5]
-
Temperature Control: Running the reaction at a controlled temperature (e.g., reflux in diethyl ether at 75-80°C) can help favor the desired kinetic product.[5]
| Parameter | Recommended Condition | Rationale |
| Solvent | Diethyl ether, Acetonitrile | Aprotic, medium polarity favors desired cyclization. |
| Base | Triethylamine | Non-nucleophilic, facilitates final step. |
| Temperature | 75-80°C (reflux in ether) | Promotes desired product formation. |
Workflow for Minimizing Benzothiazole Formation
Caption: Optimized reaction workflow to favor 1,4-benzothiazine synthesis.
Route 2: Reaction of 2-Aminothiophenol with 1,3-Dicarbonyl Compounds
This route can lead to various substituted 1,4-benzothiazines. However, it is also prone to the formation of the disulfide dimer of 2-aminothiophenol, especially when using certain solvents like DMSO which can act as an oxidant.[1][5]
Problem: Predominant Formation of Bis(2-aminophenyl) Disulfide
Causality: 2-Aminothiophenol is readily oxidized to its disulfide dimer.[5] This is particularly problematic in reactions that require elevated temperatures or employ oxidizing solvents. In some cases, the disulfide itself can react, but it leads to different products or lower yields.[5]
Troubleshooting Protocol:
-
Solvent Selection: If possible, avoid solvents that can act as oxidizing agents, such as DMSO at high temperatures. Consider alternative solvents like methanol or ethanol.[1][5]
-
Inert Atmosphere: This is critical for this reaction. Purge the reaction vessel with an inert gas (N2 or Ar) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
-
Use of Antioxidants: In some cases, the addition of a small amount of a reducing agent or an antioxidant can help to suppress the dimerization of 2-ATP.
-
Catalyst Choice: Some catalysts can inadvertently promote oxidation. If using a metal-based catalyst, ensure it is in the correct oxidation state and that the reaction is free of adventitious oxidants.[5]
Mechanism of Disulfide Formation
Caption: Conditions leading to the formation of the disulfide side product.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-2-phenyl-2H-1,4-benzothiazine
This protocol is an example of the reaction between 2-aminothiophenol and an α-haloketone.
Materials:
-
2-Aminothiophenol (1.0 eq)
-
2-Bromo-1-phenylpropan-1-one (1.0 eq)
-
Triethylamine (1.1 eq)
-
Diethyl ether (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol and anhydrous diethyl ether under a nitrogen atmosphere.
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of 2-bromo-1-phenylpropan-1-one in anhydrous diethyl ether to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 75-80°C) and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the triethylammonium bromide salt.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
IV. References
-
Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances.
-
Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface.
-
Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications.
-
Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances.
-
The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules.
-
Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry.
-
Selected useful 1,4‐benzothiazine derivatives. ResearchGate.
-
Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Benzothiazine Derivatives
<_ _>
Welcome to the technical support center for the purification of polar benzothiazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these often-tricky compounds. The inherent polarity and potential basicity of the benzothiazine scaffold demand a nuanced approach to separation science. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve your target purity with improved efficiency and recovery.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles in purifying polar benzothiazine derivatives.
Question: My polar benzothiazine derivative shows little to no retention on my C18 reversed-phase column and elutes in the solvent front. What should I do?
Answer: This is a classic problem when dealing with highly polar molecules on traditional reversed-phase (RP) columns.[1][2] The nonpolar C18 stationary phase has insufficient interaction with your polar analyte, leading to poor retention. Here’s a systematic approach to address this:
-
Confirm Polarity: First, ensure that the issue is indeed a lack of retention due to high polarity. If your compound is also basic, it might be protonated and highly water-soluble, exacerbating the problem.
-
Mobile Phase Modification (The Quick Fix): Before abandoning RP chromatography, try increasing the aqueous component of your mobile phase to 100%. If retention is still minimal, this confirms the need for an alternative strategy.
-
Alternative Chromatography Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to technique for very polar compounds.[3][4][5][6] HILIC utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][5] In HILIC, water acts as the strong, eluting solvent.[4][5][6]
-
Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics.[1][7][8][9][10] This dual nature can significantly enhance the retention of polar and ionizable compounds like many benzothiazine derivatives, offering adjustable selectivity by altering mobile phase pH and ionic strength.[1][8][9]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent (modifier) like methanol.[11][12] It is an excellent technique for purifying polar compounds and can be significantly faster than HPLC.[12][13]
-
Question: I'm observing significant peak tailing with my benzothiazine derivative on a silica-based column. What's causing this and how can I fix it?
Answer: Peak tailing for basic compounds like many benzothiazine derivatives is a common issue in both normal-phase (NP) and reversed-phase (RP) chromatography. The primary cause is often secondary interactions between the basic analyte and acidic silanol groups on the silica surface.[14]
-
Causality: The nitrogen atoms in the benzothiazine ring system can act as Lewis bases, interacting strongly and non-ideally with the acidic silanol groups (Si-OH) on the surface of the silica stationary phase. This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.
Here are proven strategies to mitigate peak tailing:
-
Mobile Phase Modifiers (The First Line of Defense):
-
For Normal-Phase: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.1-1%) to your mobile phase.[2][15] These modifiers compete with your analyte for the active silanol sites, effectively masking them and leading to a more symmetrical peak.
-
For Reversed-Phase: Adjusting the mobile phase pH is critical.[16][17][18][19]
-
Low pH: Adding an acid like formic acid (FA) or trifluoroacetic acid (TFA) to a pH of 2-4 will protonate the silanol groups, reducing their ability to interact with your protonated basic analyte via ion-exchange.[14][20]
-
High pH: Alternatively, using a high pH mobile phase (pH > 8) will deprotonate the silanol groups, making them negatively charged. If your basic analyte is neutral at this pH, peak shape can improve. This requires a pH-stable column.[21]
-
-
-
Use a Highly Deactivated (End-Capped) Column: Modern HPLC columns are often "end-capped," where the accessible silanol groups are chemically derivatized to reduce their activity. Using a high-quality, end-capped C18 column can significantly reduce tailing for basic compounds.[14]
-
Consider an Alternative Stationary Phase:
-
Alumina: For normal-phase chromatography, basic or neutral alumina can be a good alternative to silica for purifying basic compounds.[2][15][22]
-
Polymer-Based Columns: These columns lack silanol groups and are stable across a wide pH range (typically 1-14), offering excellent peak shapes for basic compounds without the need for mobile phase modifiers.[18]
-
Section 2: Advanced Troubleshooting and Method Development
This section provides a deeper dive into more complex purification challenges.
Question: I'm struggling to separate my polar benzothiazine derivative from a closely eluting polar impurity. How can I improve the resolution?
Answer: Achieving resolution between two polar compounds can be challenging. The key is to exploit subtle differences in their physicochemical properties.
-
Orthogonal Chromatography: If you are using reversed-phase, the impurity might have a similar hydrophobicity. Switching to a different chromatographic mode with a different separation mechanism is often the most effective strategy.
-
HILIC: As mentioned, HILIC separates based on hydrophilicity, which is the opposite of reversed-phase. This change in selectivity is often sufficient to resolve co-eluting polar compounds.[4]
-
Mixed-Mode Chromatography: The ion-exchange functionality of mixed-mode columns can provide a powerful, alternative selectivity handle, especially if your product and impurity have different pKa values.[7][8]
-
-
Optimize Mobile Phase pH: For ionizable compounds, pH is a powerful tool to manipulate selectivity.[17][18][19] Systematically screen a range of pH values (e.g., pH 3, 5, 7, 9, using appropriate buffers and a pH-stable column). A small change in pH can alter the charge state of your compound or the impurity, leading to significant changes in retention and potentially achieving separation.
-
Solvent and Stationary Phase Screening:
-
Change the Organic Solvent: In reversed-phase, switching from acetonitrile to methanol can alter selectivity due to differences in their interactions (e.g., hydrogen bonding capabilities) with the analytes and stationary phase.[23]
-
Change the Stationary Phase: Even within the same chromatographic mode, different stationary phases offer varying selectivity. For example, in reversed-phase, a phenyl-hexyl column might provide different selectivity for aromatic compounds compared to a standard C18. In HILIC, comparing a bare silica column to an amide- or diol-bonded phase can be beneficial.[3][22]
-
Question: My recovery of the benzothiazine derivative is very low after purification. What are the possible causes and solutions?
Answer: Low recovery can be a frustrating issue, often stemming from compound instability or irreversible adsorption.
-
Compound Instability on the Column:
-
Acid/Base Sensitivity: Some benzothiazine derivatives may be unstable under acidic or basic conditions. If you are using mobile phase modifiers like TFA or TEA, your compound could be degrading on the column.[24]
-
Test for Stability: A simple test is to dissolve a small amount of your crude material in the mobile phase you plan to use for purification. Let it sit for the expected duration of your chromatography run, and then analyze the sample by TLC or LC-MS to check for degradation products.[24]
-
-
Irreversible Adsorption:
-
Active Sites on Silica: As discussed with peak tailing, strong interactions with active sites on silica can lead to irreversible binding and loss of material.
-
Metal Chelation: Some benzothiazine derivatives can chelate metal ions present in the silica matrix or from the HPLC system itself. This can lead to poor recovery and peak shape.
-
Solution: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can sometimes improve recovery by tying up problematic metal ions.[25]
-
-
Insufficient Elution Strength:
-
Normal-Phase: If your compound is very polar, your mobile phase may not be strong enough to elute it completely from the column.[2]
-
Solution: After your main product has eluted, perform a high-polarity "strip" of the column (e.g., with 20% methanol in dichloromethane) and analyze the collected fraction to see if any of your product was strongly retained.
-
Section 3: Crystallization as a Purification Strategy
For many organic compounds, crystallization can be a highly effective and scalable purification method.[26]
Question: When should I consider crystallization for purifying my polar benzothiazine derivative?
Answer: Crystallization is an excellent option when:
-
Your compound is a solid at room temperature.
-
You have a relatively high-purity crude material (>80-90%). Crystallization is generally not effective for removing large amounts of impurities.
-
You need a highly pure final product, as crystallization can often yield material of >99.5% purity.
-
You want to avoid the use of large volumes of solvent required for chromatography.
Question: What are some good starting points for developing a crystallization protocol for a polar benzothiazine derivative?
Answer: The key to successful crystallization is finding a solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[27]
-
Solvent Screening:
-
Single Solvents: Test the solubility of a small amount of your compound in a range of solvents of varying polarity at room temperature and with gentle heating. Good single solvents for polar compounds often include ethanol, isopropanol, or acetone.[27]
-
Solvent/Anti-Solvent Systems: This is a very powerful technique. Dissolve your compound in a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. A common system for polar compounds is ethanol/water or acetone/hexane.[27][28]
-
-
Common Crystallization Techniques:
-
Slow Cooling: The most common method. Dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to room temperature, and then potentially in a refrigerator or freezer.
-
Slow Evaporation: Dissolve the compound in a suitable solvent at room temperature and allow the solvent to evaporate slowly over hours or days.[29] This is often done in a vial covered with a cap that has a small hole.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, inducing crystallization.
-
| Technique | Principle | Best For |
| Slow Cooling | Decreased solubility at lower temperatures. | Compounds with a steep solubility curve with respect to temperature. |
| Slow Evaporation | Increasing concentration as solvent evaporates.[29] | Finding initial crystallization conditions; works well with volatile solvents. |
| Vapor Diffusion | Gradually decreasing solubility by introducing an anti-solvent. | Growing high-quality single crystals for X-ray analysis. |
| Anti-Solvent Addition | Rapidly inducing precipitation by adding a miscible solvent in which the compound is insoluble.[28] | Compounds that are highly soluble in one solvent and very insoluble in another. |
Section 4: Experimental Workflows and Diagrams
Workflow for Selecting a Purification Strategy
The following diagram outlines a decision-making process for choosing the appropriate purification technique.
Caption: A decision tree for selecting the optimal purification method.
HILIC Method Development Workflow
The following diagram illustrates a systematic approach to developing a HILIC method.
Caption: A workflow for systematic HILIC method development.
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
National Institutes of Health (NIH). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. [Link]
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
LCGC International. (2024, October 13). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. [Link]
-
WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]
-
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
LCGC International. Mixed-Mode Chromatography—A Review. [Link]
-
Unknown Source. Guide for crystallization. [Link]
-
Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]
-
Chromatography Forum. (2006, November 12). Peak tailing for quaternary ammonium compound on C18 column. [Link]
-
Chromatography Today. How Good is SFC for Polar Analytes?. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Unknown Source. HPLC Troubleshooting Guide. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
FULIR. (2023, June 1). The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules. [Link]
-
ResearchGate. (2025, August 7). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]
-
ACS Publications. (2026, January 21). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. [Link]
-
PubMed Central (PMC). (2017, June 11). Supercritical Fluid Chromatography of Drugs: Parallel Factor Analysis for Column Testing in a Wide Range of Operational Conditions. [Link]
-
Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]
-
National Institutes of Health (NIH). Preparation of S-2-halophenyl-2,1-benzothiazines. [Link]
-
Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
Agilent. GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. [Link]
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Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]
-
Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. [Link]
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KNAUER. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]
-
Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. [Link]
-
National Institutes of Health (NIH). (2025, February 24). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). [Link]
-
Unknown Source. Evolution of Mixed-Mode Chromatography. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Waters Corporation. Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. [Link]
-
MDPI. Recovery of High-Purity Lithium Hydroxide Monohydrate from Lithium-Rich Leachate by Anti-Solvent Crystallization: Process Optimization and Impurity Incorporation Mechanisms. [Link]
-
Chromatography Forum. (2015, April 24). Low-pH taling of bases in RPC. [Link]
-
Unknown Source. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. [Link]
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
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- 27. Tips & Tricks [chem.rochester.edu]
- 28. mdpi.com [mdpi.com]
- 29. unifr.ch [unifr.ch]
Technical Support Center: Optimizing Cyclization of 2-Aminothiophenols
Welcome to the technical support center for the cyclization of 2-aminothiophenols. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of these syntheses and optimize your reaction conditions for the highest yields and purity.
Introduction: The Versatility and Challenges of 2-Aminothiophenol Cyclization
The cyclization of 2-aminothiophenols is a cornerstone of heterocyclic chemistry, providing a direct route to benzothiazoles and their derivatives. These scaffolds are of immense interest in medicinal chemistry and materials science due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The reaction typically involves the condensation of a 2-aminothiophenol with a carbonyl compound (such as an aldehyde or carboxylic acid), followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzothiazole ring.
While conceptually straightforward, these reactions can be sensitive to a variety of factors, leading to challenges such as low yields, formation of side products, and difficulties in purification. This guide aims to provide a systematic approach to troubleshooting and optimizing these critical transformations.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yields in benzothiazole synthesis can stem from several factors. A systematic evaluation of your reaction parameters is the most effective approach.[3]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical. While some reactions proceed at room temperature, others may require reflux.[3][4] Modern techniques like microwave irradiation have been shown to significantly decrease reaction times and often improve yields.[5][6][7]
-
Inefficient Cyclization/Oxidation: The final step involves the oxidation of a benzothiazoline intermediate to the aromatic benzothiazole.[3] In many cases, atmospheric oxygen is a sufficient oxidant, particularly when the reaction is open to the air.[3] However, for less reactive substrates, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) or even dimethyl sulfoxide (DMSO) as an oxidant-solvent system may be necessary.[3]
-
Starting Material Purity and Stability: 2-Aminothiophenol is susceptible to oxidation, leading to the formation of disulfide byproducts.[4] It is crucial to use pure starting materials and consider degassing the solvent or running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.[4]
-
Inappropriate Catalyst: The choice of catalyst is highly dependent on the specific substrates. While some reactions can proceed without a catalyst, many benefit from the addition of an acid (Brønsted or Lewis), a metal catalyst, or a combination.[4][8][9] If you are not using a catalyst, adding one could significantly improve your yield. If you are using a catalyst, it may not be optimal for your particular transformation.
Q2: I'm observing significant side product formation. What are the likely impurities and how can I prevent them?
A2: The most common side product is the disulfide formed from the oxidation of 2-aminothiophenol.[4] This depletes the starting material and complicates purification.
Minimization Strategies:
-
Inert Atmosphere: As mentioned, conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce the formation of the disulfide byproduct.[4]
-
Reagent Purity: Ensure the purity of your 2-aminothiophenol. If necessary, it can be purified by distillation or recrystallization before use.
-
Reaction Sequence: In some cases, pre-forming the Schiff base intermediate by reacting the 2-aminothiophenol with the aldehyde before introducing an oxidant can be a successful strategy.
Another potential side reaction is the formation of bis(2-aminophenyl) disulfide, which can then react further.
Q3: What is the role of the solvent in this reaction, and how do I choose the best one?
A3: The solvent plays a multifaceted role, influencing reactant solubility, reaction rate, and in some cases, participating in the reaction.
-
Common Solvents: Ethanol and DMSO are frequently used solvents for these cyclizations.[3]
-
Solvent as an Oxidant: DMSO can serve as both the solvent and the oxidant, which can be a convenient one-pot approach.[3]
-
Green Chemistry Approaches: Solvent-free conditions have been shown to be effective, often leading to improved yields and simplified workup procedures.[3][5] Polyethylene glycols (PEGs) have also been explored as an environmentally benign reaction medium.[10]
-
Polarity: The choice of solvent polarity can impact the reaction. Weakly polar solvents like 1,4-dioxane, acetonitrile (CH₃CN), and tetrahydrofuran (THF) have been reported to give lower yields in some cases.[11][12]
Q4: How do substituents on my starting materials affect the reaction?
A4: The electronic nature of the substituents on both the 2-aminothiophenol and the carbonyl partner significantly influences reactivity.
-
Aldehydes: Aromatic aldehydes, particularly those bearing electron-withdrawing groups, tend to be more reactive and often result in higher yields compared to aliphatic aldehydes.[3]
-
Carboxylic Acids: While carboxylic acids can be used as the carbonyl source, they may necessitate harsher reaction conditions or specific activating agents and catalysts, sometimes leading to lower yields than the corresponding aldehydes.[3]
-
2-Aminothiophenols: Electron-donating or electron-withdrawing groups on the 2-aminothiophenol ring can affect the nucleophilicity of the amine and thiol groups, thereby influencing the rates of condensation and cyclization.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the cyclization of 2-aminothiophenols.
Problem 1: No or very little product formation.
| Potential Cause | Troubleshooting Steps & Explanation |
| Incorrect Reaction Temperature | Systematically screen temperatures. Start at room temperature and incrementally increase to reflux. Some reactions require thermal energy to overcome the activation barrier. |
| Catalyst Inactivity or Absence | If no catalyst is used, consider adding a Brønsted acid (e.g., p-TsOH) or a Lewis acid. If a catalyst is already in use, consider screening other types (e.g., metal catalysts like CuI or Pd/C).[8] The catalyst facilitates the condensation and/or cyclization steps. |
| Poor Starting Material Quality | Verify the purity of 2-aminothiophenol and the carbonyl compound by NMR or other analytical techniques. Impurities can inhibit the reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. |
Problem 2: Reaction stalls at an intermediate.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inefficient Oxidation | The reaction may be stalling at the benzothiazoline intermediate.[3] Ensure adequate aeration of the reaction mixture if relying on atmospheric oxygen. Alternatively, introduce a mild oxidant such as H₂O₂. |
| Reversible Intermediate Formation | The initial condensation to form the Schiff base or hemithioaminal may be reversible and thermodynamically unfavorable under the current conditions. Changing the solvent or adding a dehydrating agent (e.g., molecular sieves) can help drive the reaction forward. |
Problem 3: Difficulty in product purification.
| Potential Cause | Troubleshooting Steps & Explanation | | Formation of Oily Products | Oily products can be challenging to isolate via crystallization.[4] Column chromatography is often the most effective purification method in these cases. | | Co-eluting Impurities | If the desired product and impurities have similar polarities, try different solvent systems for chromatography. Sometimes, converting the product to a solid derivative (e.g., a salt) can facilitate purification. | | Product Instability | Some benzothiazole derivatives may be sensitive to acid or base. Ensure that the workup and purification conditions are neutral if instability is suspected. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzothiazoles from Aldehydes
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (1.0 mmol) and the desired aryl aldehyde (1.0 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol or DMSO, 5-10 mL).
-
Catalyst Addition (Optional): If a catalyst is required, add it at this stage (e.g., a catalytic amount of p-toluenesulfonic acid).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles
Microwave-assisted synthesis can often provide products in higher yields and with shorter reaction times.[5][7]
-
Reaction Mixture: In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol), the carbonyl compound (e.g., carboxylic acid, 1.0 mmol), and any necessary catalyst or activating agent (e.g., CDI/CH₃SO₃H).[5]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature and time (e.g., 120 °C for 10-30 minutes).
-
Workup and Purification: After cooling, the workup and purification procedures are similar to those described in Protocol 1.
Visualizing the Process
General Reaction Workflow
The following diagram illustrates the typical workflow for the synthesis and optimization of benzothiazoles.
Caption: Workflow for Benzothiazole Synthesis and Optimization.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues.
Caption: Troubleshooting Decision Tree for Low Yields.
Conclusion
The synthesis of benzothiazoles via the cyclization of 2-aminothiophenols is a powerful and versatile transformation. By understanding the key reaction parameters and employing a systematic approach to optimization and troubleshooting, researchers can overcome common challenges and efficiently access a wide range of these valuable heterocyclic compounds. This guide provides a foundation for this process, and further exploration of the cited literature is encouraged for more specific and advanced applications.
References
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Bentham Science Publishers. (2019, January 1). Efficient CDI/CH3SO3H -Catalyzed, Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles. Retrieved from [Link]
-
Cyclisation of 2-aminothiophenol: Significance and symbolism. (2024, December 11). Science Books. Retrieved from [Link]
- Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764–767.
-
MDPI. (2025, June 19). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]
-
PubMed. (n.d.). Microwave Assisted Synthesis of Biorelevant Benzazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, June 20). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2025, April 8). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]
-
Chemical Reviews Letters. (2024, March 2). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. Retrieved from [Link]
-
Taylor & Francis Online. (2010, October 13). An efficient green protocol for the synthesis of 2-aryl substituted benzothiazoles. Retrieved from [Link]
-
MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
Taylor & Francis Online. (2022, February 2). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Retrieved from [Link]
-
Semantic Scholar. (2022, June 13). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]
-
National Institutes of Health. (2021, November 3). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]
-
Taylor & Francis Online. (2006, August 16). Microwave-Assisted Preparation of 2-Substituted Benzothiazoles. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Microwave Assisted Synthesis of Biorelevant Benzazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
How to avoid N-debenzylation during benzothiazine synthesis
Welcome to the technical support center for synthetic organic chemistry, with a focus on heterocyclic systems. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of benzothiazine derivatives. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome common synthetic hurdles, specifically the undesired N-debenzylation during the synthesis of benzothiazine cores.
Part 1: Troubleshooting Guide - The Challenge of N-Debenzylation
Undesired N-debenzylation during the formation of the benzothiazine ring is a frequent and frustrating side reaction. This guide will walk you through diagnosing the potential causes and implementing effective solutions.
Question 1: I am attempting a multi-step synthesis of a novel benzothiazine derivative. In the final cyclization step, which involves heating in the presence of a Lewis acid, I am observing significant amounts of the N-debenzylated product. Why is this happening and how can I prevent it?
Answer:
The loss of the N-benzyl group during your cyclization step is likely due to the reaction conditions, specifically the combination of elevated temperatures and the presence of a Lewis acid. N-benzyl groups, while generally robust, are susceptible to cleavage under various conditions, including strong acids, Lewis acids, and catalytic hydrogenation.
The Mechanism of Acid-Mediated N-Debenzylation:
Lewis acids or strong Brønsted acids can coordinate to the nitrogen atom of your N-benzyl-protected intermediate. This coordination increases the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic attack or elimination, leading to the cleavage of the carbon-nitrogen bond. The stability of the resulting benzyl carbocation further drives this process.
Visualizing the Problem: The N-Debenzylation Pathway
Caption: Acid-mediated N-debenzylation pathway.
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Choice of Acid: If your reaction protocol allows, consider using a milder Lewis acid or a Brønsted acid. The choice of acid can significantly impact the extent of debenzylation.
-
Optimize Reaction Temperature: High temperatures accelerate the rate of debenzylation. Determine the minimum temperature required for efficient cyclization. It may be beneficial to run the reaction for a longer period at a lower temperature.
-
Consider a Different Protecting Group: If optimization of the reaction conditions fails, the most robust solution is to replace the N-benzyl group with a protecting group that is stable to your cyclization conditions.
| Protecting Group | Stability to Lewis Acids | Stability to Catalytic Hydrogenation | Cleavage Conditions |
| Boc (tert-Butoxycarbonyl) | Generally stable, but can be cleaved by strong Lewis acids | Stable | Strong acids (e.g., TFA) |
| Cbz (Carboxybenzyl) | Stable | Labile | Catalytic hydrogenation |
| Acetyl | Stable | Stable | Hydrolysis (acidic or basic) |
| Tosyl | Very Stable | Stable | Strong reducing agents (e.g., Na/NH3) |
Question 2: My synthetic route involves a reduction step using catalytic hydrogenation (e.g., H2, Pd/C) prior to benzothiazine ring formation. I am observing premature N-debenzylation. What are my options?
Answer:
This is a classic case of incompatible protecting group strategy. The N-benzyl group is readily cleaved by catalytic hydrogenation, a process known as hydrogenolysis. The palladium catalyst facilitates the cleavage of the C-N bond in the presence of hydrogen gas.
Visualizing the Solution: Protecting Group Selection
Caption: Decision-making for N-protecting group selection.
Solutions:
-
Change the Protecting Group: This is the most reliable solution. For a route involving catalytic hydrogenation, an N-Boc or N-acetyl group would be suitable as they are stable under these conditions.
-
Modify the Reduction Method: If retaining the N-benzyl group is essential, you will need to use a reduction method that does not cause debenzylation. Some alternatives include:
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a palladium catalyst can sometimes be milder and more selective. However, this method can still lead to debenzylation, so careful optimization is required.
-
Metal Hydride Reductions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) will not cleave an N-benzyl group. However, their compatibility with other functional groups in your molecule must be considered.
-
Question 3: I am performing an oxidation reaction on a molecule containing an N-benzyl protected amine and am seeing N-debenzylation. Is this expected?
Answer:
Yes, oxidative N-debenzylation can occur, although it is less common than acid-mediated or reductive cleavage. Certain oxidizing agents can react with the benzyl group, leading to its removal. For example, strong oxidants like potassium permanganate (KMnO4) or ceric ammonium nitrate (CAN) can lead to the cleavage of the N-benzyl group.
Solutions:
-
Choose a Milder Oxidizing Agent: Explore milder and more selective oxidizing agents that are less likely to interact with the N-benzyl group. The choice of oxidant will be highly dependent on the specific transformation you are trying to achieve.
-
Protecting Group Change: As with other instances of debenzylation, replacing the N-benzyl group with one that is stable to oxidative conditions is a viable strategy.
Part 2: FAQs - Benzothiazine Synthesis and Protecting Group Strategies
Q1: What are the most common methods for synthesizing the benzothiazine ring?
The synthesis of the benzothiazine core can be achieved through several routes. A common method involves the reaction of a 2-aminothiophenol with a suitable dielectrophile. Another approach is the intramolecular cyclization of a pre-formed intermediate. The specific conditions for these reactions can vary widely, from heating in a high-boiling solvent to the use of acid or base catalysts.
Q2: Are there any "universal" N-protecting groups that are stable under a wide range of conditions?
While no single protecting group is completely inert to all possible reaction conditions, some are significantly more robust than others. The tosyl group, for instance, is stable to a wide range of acidic, basic, and oxidative conditions. However, its removal requires harsh reducing conditions, which may not be compatible with all molecules. The choice of protecting group should always be made by considering the entire synthetic route.
Q3: Can the solvent play a role in N-debenzylation?
Yes, the solvent can influence the rate of N-debenzylation. For acid-catalyzed reactions, polar protic solvents can sometimes facilitate the cleavage by stabilizing charged intermediates. It is always advisable to screen different solvents during your reaction optimization.
Part 3: Experimental Protocols
Protocol 1: Boc Protection of a Secondary Amine
This protocol provides a general method for the protection of a secondary amine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Secondary amine
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the secondary amine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)2O (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Cleavage of a Boc Protecting Group
This protocol describes a standard method for the deprotection of a Boc-protected amine using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 10-50% v/v in DCM).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC or LC-MS. Deprotection is usually rapid (30-60 minutes).
-
Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The resulting amine can be used in the next step, often without further purification.
References
-
Kocsis, L. S., Koman, A., & Csömge, L. (2018). The benzyl group in the protection of amines. ResearchGate. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Gowravaram, M. R., & Reddy, M. R. (2003). Catalytic Transfer Hydrogenation. Chemical Reviews, 103(11), 4145-4192.
Technical Support Center: Synthesis of 4H-benzo[b]thiazine-3-carboxylic Esters
Welcome to the technical support center for the synthesis of 4H-benzo[b]thiazine-3-carboxylic esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to streamline your research and development efforts.
Introduction to the Synthesis
The synthesis of 4H-benzo[b]thiazine-3-carboxylic esters is a cornerstone for accessing a class of compounds with significant pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities. The most prevalent synthetic route involves the cyclocondensation of a 2-aminothiophenol with a β-ketoester, such as ethyl acetoacetate or its derivatives. While conceptually straightforward, this reaction is often plagued by challenges that can impact yield, purity, and reproducibility. This guide provides expert insights into navigating these complexities.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Question 1: My reaction yield is significantly lower than expected, or I'm not getting any product at all. What are the likely causes?
Answer: Low to no yield is one of the most frequent issues and can typically be traced back to the stability and reactivity of the 2-aminothiophenol starting material.
-
Primary Cause: Oxidative Dimerization of 2-Aminothiophenol. 2-Aminothiophenols are highly susceptible to atmospheric oxygen, which readily oxidizes the thiol group (-SH) to form a disulfide-linked dimer (2,2'-disulfanediyldianiline).[1] This dimer is less reactive and will not participate in the desired cyclocondensation, thereby sequestering your starting material and drastically reducing the yield. The presence of a yellow, often insoluble precipitate in your 2-aminothiophenol stock or reaction mixture is a strong indicator of dimerization.
-
Solutions & Prophylactic Measures:
-
Inert Atmosphere: The most effective preventative measure is to conduct the reaction under a rigorously maintained inert atmosphere (e.g., nitrogen or argon).[2] This involves degassing your solvent and using Schlenk line techniques or a glovebox for the duration of the reaction setup and run.
-
Use High-Purity Starting Materials: Ensure your 2-aminothiophenol is of high purity and has been stored correctly under an inert atmosphere and protected from light. If the purity is questionable, consider purification by distillation or recrystallization immediately before use.
-
In Situ Reduction of the Disulfide Dimer: If you suspect your starting material has already dimerized, you can generate the active 2-aminothiophenol in situ. This is achieved by reducing the corresponding disulfide with a suitable reducing agent like tributylphosphine directly in the reaction flask before adding the β-ketoester.
-
-
Secondary Cause: Sub-optimal Reaction Conditions.
-
Temperature: The cyclocondensation often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C in a solvent like ethanol or toluene) may be necessary.
-
Catalyst: While some variations of this synthesis can proceed without a catalyst, particularly at higher temperatures, many benefit from the addition of an acid or base catalyst to facilitate the key condensation and cyclization steps. p-Toluenesulfonic acid (p-TSA) is a commonly used acid catalyst.
-
Question 2: My final product is contaminated with a significant amount of a persistent, colored impurity. What is it and how do I remove it?
Answer: The most common colored impurity is the aforementioned disulfide dimer of the 2-aminothiophenol starting material. Unreacted starting material can also be a source of contamination.
-
Identification: The disulfide dimer is typically a yellow to orange solid. Its presence can be confirmed by thin-layer chromatography (TLC) against a standard of the dimer (which can be synthesized by bubbling air through a solution of the 2-aminothiophenol).
-
Purification Strategies:
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for removing the disulfide dimer and other impurities. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical and must be determined empirically. A common starting point is a mixture of ethanol and water, or ethyl acetate and hexane.[3]
-
Washing/Trituration: Sometimes, a simple wash or trituration of the crude product with a solvent in which the impurity is soluble but the desired product is not can significantly improve purity. For instance, washing the crude solid with cold diethyl ether can often remove less polar impurities.
-
Question 3: The reaction seems to be sensitive to the substituents on my 2-aminothiophenol. How do electron-donating and electron-withdrawing groups affect the synthesis?
Answer: The electronic nature of the substituents on the aromatic ring of the 2-aminothiophenol can influence both the nucleophilicity of the amine and thiol groups and the overall stability of the starting material.
-
Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃): EDGs increase the electron density on the aromatic ring, enhancing the nucleophilicity of both the nitrogen and sulfur atoms. This can lead to faster reaction rates.[4] However, EDGs can also make the 2-aminothiophenol more susceptible to oxidation. Therefore, when working with electron-rich 2-aminothiophenols, it is even more critical to maintain a strict inert atmosphere.
-
Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -NO₂): EWGs decrease the electron density of the aromatic ring, which can reduce the nucleophilicity of the amine and thiol, potentially leading to slower reaction rates.[5][6] In such cases, higher reaction temperatures or the use of a catalyst may be necessary to drive the reaction to completion. On the upside, EWGs can make the 2-aminothiophenol less prone to oxidation, slightly improving its stability.
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for this reaction?
-
A1: The reaction is believed to proceed through an initial condensation between the amino group of the 2-aminothiophenol and the keto group of the β-ketoester to form an enamine intermediate. This is followed by an intramolecular nucleophilic attack of the thiol group onto the ester carbonyl, leading to cyclization and subsequent dehydration to afford the 4H-benzo[b]thiazine ring system.
-
-
Q2: Can I use a different β-dicarbonyl compound instead of a β-ketoester?
-
A2: Yes, other 1,3-dicarbonyl compounds, such as β-diketones (e.g., acetylacetone), can also be used. The choice of the dicarbonyl compound will determine the substituent at the 2-position of the resulting benzothiazine.
-
-
Q3: My product is an oil and I'm having trouble purifying it by crystallization. What should I do?
-
A3: Oily products are common in heterocyclic chemistry. The primary method for purifying oils is column chromatography. If you are still facing difficulties, consider converting the ester to the corresponding carboxylic acid by hydrolysis, which is often a crystalline solid and easier to purify. The purified acid can then be re-esterified if needed.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin-layer chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (2-aminothiophenol and the β-ketoester) on a silica gel plate. The formation of a new, typically more non-polar spot, indicates product formation. Staining with potassium permanganate or visualization under UV light can aid in seeing the spots.
-
Experimental Protocols & Methodologies
Protocol 1: General Synthesis of Ethyl 2-methyl-4H-benzo[b]thiazine-3-carboxylate
This protocol provides a representative procedure for the synthesis of a common 4H-benzo[b]thiazine-3-carboxylic ester.
Materials:
-
2-Aminothiophenol (1.25 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (95 mg, 0.5 mmol, 5 mol%)
-
Toluene, anhydrous (50 mL)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol, ethyl acetoacetate, and p-TSA.
-
Add 50 mL of anhydrous toluene.
-
Flush the flask with nitrogen or argon for 5-10 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) under the inert atmosphere and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to remove the p-TSA, followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and increasing to 20%).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the title compound as a yellow oil or solid.
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.00 (m, 4H, Ar-H), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.40 (s, 3H, CH₃), 1.30 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
IR (neat, cm⁻¹): 3350 (N-H), 1735 (C=O, ester), 1590, 1480 (C=C, aromatic).
| Parameter | Value |
| Molecular Formula | C₁₂H₁₃NO₂S |
| Molecular Weight | 235.30 g/mol |
| Typical Yield | 60-75% |
| Appearance | Yellow oil or low-melting solid |
Visualizations: Mechanisms & Workflows
Diagram 1: Proposed Reaction Mechanism
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. [Link]
- Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
-
Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics. Molecules. [Link]
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. ResearchGate. [Link]
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. ResearchGate. [Link]
-
Regioselective synthesis of new variety of 1,4-benzothiazines. ACG Publications. [Link]
-
Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. DigitalCommons@UMaine. [Link]
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[1][2]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Molecules. [Link]
- Method of synthesizing 2-substituted benzothiazole-type derivative.
-
Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. Organic Chemistry Portal. [Link]
-
A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES. Rasayan Journal of Chemistry. [Link]
-
Synthesis of 2,2′‐Bi‐2H‐3,3′‐diaryl‐1,4‐benzothiazines from α,α‐Dibromoacetophenones and o‐Aminothiophenol. Taylor & Francis Online. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). ResearchGate. [Link]
-
Multi Synthesis Problems Organic Chemistry. KIET Group of Institutions. [Link]
-
Synthesis of 2-arylbenzothiazoles via direct condensation between in situ generated 2-aminothiophenol from disulfide cleavage and carboxylic acids. ResearchGate. [Link]
-
Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]
-
Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. RSC Advances. [Link]
-
Is there any method other than column chromatography to purify compound. ResearchGate. [Link]
-
Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. ChemRxiv. [Link]
-
A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. ResearchGate. [Link]
-
New simple synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thiones: Direct formation from carbon disulfide and (E)-3-(2-aminoaryl)acrylates or (E)-3-(2-aminoaryl)acrylonitriles. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis, Characterization, And Anti-Proliferative Activity Study of Novel Derivatives Of N'-(4h-Benzo[B] [1][2]Thiazine-3 - Carbonyl) Benzene Sulfonyl-Hydrazides. African Journal of Biomedical Research. [Link]
-
Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. SINOPEG. [Link]
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. [Link]
-
Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Bentham Science. [Link]
-
Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. PubMed. [Link]
-
Reactions of some anellated 2-aminothiophenes with electron poor acetylenes. Semantic Scholar. [Link]
-
A SIMPLE ONE-POT SYNTHESIS OF BENZOXAZINE- 2,4-DIONES AND BENZOTHIAZINE-2,4-DIONES. Heterocyclic Communications. [Link]
-
SYNTHESIS OF SOME NE HETEROCYCLIC YNTHESIS OF SOME NE HETEROCYCLIC COMPOUNDS BEARING A SULFONAMIDE MOIETY AND STUDYING THEIR C. INIS-IAEA. [Link]
-
Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. ResearchGate. [Link]
-
2,1-Benzothiazine 2,2-Dioxides. 4*. Synthesis, Structure, and Analgesic Properties of 4-Hydroxy-1-Methyl-2,2-Dioxo-N-(Pyridin-2-yl). ResearchGate. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. [Link]
- NEW 4-HYDROXY-2H-1,2-BENZOTHIAZINE-3-CARBOXAMIDE-1,1-DIOXIDES, THE PROCESS FOR THEIR MANUFACTURING AND THE MEDICINAL PRODUCTS CONTAINING THESE.
-
Studies on the Synthesis of Heterocyclic Compounds. 700. Syntheses of Isoquinoline Alkaloids with Cuprous Chloride and Oxygen in Pyridine as an Enzymic Model. Journal of the American Chemical Society. [Link]
Sources
- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
- 3. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]
- 5. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming low reactivity of substituted 2-aminothiophenols
<Technical Support Center: Overcoming Low Reactivity of Substituted 2-Aminothiophenols
Welcome to the technical support center dedicated to addressing challenges in the synthesis of benzothiazoles and related heterocycles arising from the low reactivity of substituted 2-aminothiophenols (2-ATPs). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter hurdles such as stalled reactions, low yields, and significant byproduct formation. Here, we provide in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Reaction fails to initiate or proceeds very slowly, with starting material largely unconsumed.
Potential Cause A: Reduced Nucleophilicity of the Amino Group
The primary reason for low reactivity is often the reduced nucleophilicity of the aniline nitrogen, especially when electron-withdrawing groups (EWGs) like -NO₂, -CN, -CF₃, or halogens are present on the 2-ATP aromatic ring. These groups pull electron density away from the amino group, making it a weaker nucleophile and hindering the initial condensation step with carbonyl compounds (e.g., aldehydes, ketones, or carboxylic acids).
Solutions:
-
Catalyst Selection: Employ a suitable catalyst to activate the carbonyl partner or facilitate the condensation.
-
Brønsted Acids: Catalysts like p-toluenesulfonic acid (PTSA) or even strong acids like methanesulfonic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakened nucleophilic amine.[1]
-
Lewis Acids: Lewis acids such as ZnCl₂, Sm(OTf)₃, or various nanoparticle catalysts (e.g., ZnO, Bi₂O₃) can coordinate to the carbonyl oxygen, achieving a similar activating effect.[1][2] ZnO nanoparticles, for example, have been shown to be highly effective, often requiring very short reaction times.[2]
-
Heterogeneous Catalysts: Using solid-supported catalysts like sulfated tungstate or ruthenium silicate (RS-1) zeolite can simplify purification and often provides high yields under mild conditions.[3]
-
-
Increase Reaction Temperature: For many thermal condensations, increasing the temperature provides the necessary activation energy to overcome the reaction barrier. Reactions that are sluggish at room temperature may proceed efficiently at temperatures of 80-140 °C.[2] However, monitor for potential side reactions or degradation at elevated temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate these reactions, often reducing reaction times from hours to minutes and improving yields.[2] This is due to efficient and rapid heating of the reaction mixture.
Potential Cause B: Steric Hindrance
Bulky substituents near the amino or thiol groups on the 2-ATP ring (e.g., a chloro group at the 3-position) can sterically hinder the approach of the reaction partner and subsequent cyclization.[2]
Solutions:
-
Less Bulky Reagents: If possible, choose a reaction partner with minimal steric bulk.
-
Forced Conditions: Higher temperatures or the use of microwave irradiation can often overcome moderate steric hindrance.[2]
-
Alternative Synthetic Routes: In cases of severe steric hindrance, consider a different synthetic strategy that does not rely on the direct condensation of the hindered 2-ATP.
Problem 2: Low yield of the desired benzothiazole with significant byproduct formation.
Potential Cause A: Oxidation of 2-Aminothiophenol
2-Aminothiophenols are highly susceptible to oxidation, primarily forming the corresponding disulfide. This side reaction consumes the starting material and prevents it from participating in the desired cyclization. Oxidation can be promoted by atmospheric oxygen, especially under basic conditions or in the presence of certain metal catalysts.
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen (N₂) or argon (Ar) to exclude atmospheric oxygen. This is a critical first step for sensitive substrates.
-
Use of Disulfide Precursors: In some cases, it is advantageous to start with the stable disulfide form of the 2-ATP. The disulfide can be reduced in situ to the reactive thiol. For instance, NaSH can facilitate the reduction of disulfides to aminothiophenols, which then react with aldehydes in a one-pot fashion.[4]
-
Control of Oxidant: Many modern benzothiazole syntheses are oxidative cyclizations that require an oxidant for the final aromatization step.[3] Ensure the oxidant (e.g., O₂, H₂O₂, DMSO, I₂) is introduced at the correct stage and in the proper stoichiometry to favor the intramolecular cyclization over intermolecular disulfide formation.[1]
Potential Cause B: Competing Reaction Pathways
Depending on the reaction partner, alternative pathways can compete with benzothiazole formation. For instance, when reacting with ketones, side reactions involving the ketone's α-methylene group can occur.[4]
Solutions:
-
Optimize Reaction Conditions: Carefully screen solvents, temperature, and catalysts. For example, some protocols achieve high yields by using specific solvent systems like a chlorobenzene/DMSO mixture at elevated temperatures.[2]
-
Choose a More Specific Catalyst: Select a catalyst known to favor the desired pathway. For example, some nanoparticle catalysts exhibit high selectivity and efficiency for the synthesis of 2-substituted benzothiazoles from 2-ATPs and aldehydes.[2]
-
Protecting Groups: In complex syntheses, consider protecting one of the functional groups (amine or thiol) to prevent unwanted side reactions, followed by deprotection and cyclization.
Frequently Asked Questions (FAQs)
Q1: How do electron-donating vs. electron-withdrawing groups on the 2-ATP ring affect reactivity?
A: The electronic nature of substituents on the 2-aminothiophenol ring has a profound impact on the nucleophilicity of both the amino and thiol groups.
-
Electron-Withdrawing Groups (EWGs) (-NO₂, -CN, -Cl, -Br): These groups decrease the electron density on the aromatic ring, making the amino group less basic and less nucleophilic. This slows down the initial condensation step with the electrophile (e.g., an aldehyde), often requiring harsher conditions or stronger catalysts to proceed.[2][3]
-
Electron-Donating Groups (EDGs) (-OCH₃, -CH₃, -OH): These groups increase the electron density on the ring, enhancing the nucleophilicity of the amino group. Reactions with EDG-substituted 2-ATPs are typically faster and proceed under milder conditions.
The diagram below illustrates this electronic influence.
Caption: Influence of substituents on 2-ATP reactivity.
Q2: What is the general mechanism for forming a 2-substituted benzothiazole from a 2-ATP and an aldehyde?
A: The reaction typically proceeds through a three-stage pathway:
-
Condensation: The nucleophilic amino group of the 2-ATP attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (or imine).
-
Cyclization: The pendant thiol group (-SH) then performs an intramolecular nucleophilic attack on the imine carbon. This ring-closing step forms a benzothiazoline intermediate.
-
Oxidation/Aromatization: The benzothiazoline intermediate is then oxidized to form the final, stable aromatic benzothiazole product. This final step often requires an external oxidizing agent (like O₂, I₂, or H₂O₂), though sometimes the solvent (like DMSO) or even air can serve this role.[1][3]
The workflow is visualized below.
Caption: General mechanism of benzothiazole synthesis.
Q3: When should I choose a catalyst-free method versus a catalyzed one?
A: The choice depends heavily on the reactivity of your specific 2-ATP and aldehyde substrates.
-
Catalyst-Free: These methods are ideal for "green chemistry" approaches and work well when you have highly reactive starting materials (e.g., a 2-ATP with electron-donating groups and an electron-deficient aldehyde). Some protocols achieve excellent yields simply by heating the reactants in a suitable solvent like DMSO, which also acts as the oxidant.[1]
-
Catalyzed: A catalyst is generally required when one or both of the starting materials are deactivated (e.g., a 2-ATP with an EWG). Catalysis is also necessary to achieve milder reaction conditions (lower temperature, shorter time) and to improve selectivity and yield.[3] The vast number of catalytic systems developed, from simple acids to complex nanoparticles, highlights their importance for expanding the substrate scope of this reaction.[2][4]
Validated Experimental Protocols
Protocol 1: ZnO Nanoparticle-Catalyzed Synthesis of 2-Arylbenzothiazoles
This protocol is effective for a wide range of substituted 2-ATPs and aldehydes, offering short reaction times and high yields under solvent-free or minimal solvent conditions.[2]
Materials:
-
Substituted 2-aminothiophenol (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
ZnO nanoparticles (commercially available or synthesized, ~5 mol%)
-
Ethanol (for solid aldehydes)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
To the round-bottom flask, add the 2-aminothiophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ZnO nanoparticles (~5 mol%).
-
For liquid aldehydes: No solvent is required. Proceed to the next step.
-
For solid aldehydes: Add a minimal amount of ethanol (~2 mL) to facilitate mixing.
-
Stir the mixture vigorously at room temperature or heat to 60-80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-30 minutes.
-
Upon completion, add ethyl acetate to the reaction mixture and filter to remove the ZnO nanoparticle catalyst. The catalyst can be washed, dried, and reused.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.
Self-Validation:
-
TLC: Monitor the disappearance of starting materials and the appearance of a new, typically UV-active, product spot.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Workflow Diagram
If you encounter issues, follow this logical decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting benzothiazole synthesis.
Comparative Data Summary
The choice of catalyst and conditions significantly impacts reaction outcomes, especially for challenging substrates.
| Catalyst System | Typical Conditions | Substrate Scope | Key Advantages |
| None (Thermal) | 100-140 °C, DMSO or Chlorobenzene | Good for activated substrates | Green, simple, no catalyst contamination.[1][2] |
| ZnO Nanoparticles | RT to 80 °C, Solvent-free | Broad (handles EWGs and EDGs) | Very fast (5-30 min), reusable catalyst, eco-friendly.[2] |
| Bi₂O₃ Nanoparticles | 60 °C, Solvent | Higher yields with EWGs than EDGs | Efficient, heterogeneous, good for deactivated rings.[2] |
| Microwave (Ag₂O) | 80 °C, MW irradiation | Excellent (handles EWGs, EDGs, heteroaryl) | Extremely rapid (4-8 min), high yields (92-98%).[2] |
| Visible Light (Eosin Y) | Blue LEDs, RT, Base | Broad (aromatic, aliphatic) | Metal-free, uses light as energy source.[3] |
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Institutes of Health (NIH). [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. National Institutes of Health (NIH). [Link]
Sources
Managing acidic and basic instability of benzothiazine derivatives
A Guide to Managing Acidic and Basic Instability in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazine derivatives. This guide is designed to provide expert insights and practical troubleshooting for managing the chemical stability of these important heterocyclic compounds, focusing specifically on challenges encountered under acidic and basic conditions. Our goal is to move beyond simple protocols and explain the causal mechanisms behind the instability, empowering you to make informed decisions in your experiments.
Section 1: Understanding the Core Instability of the Benzothiazine Scaffold
The benzothiazine core, particularly the common 1,4-benzothiazine structure, contains inherent chemical features that render it susceptible to degradation under both acidic and basic conditions. The key to managing this instability lies in understanding its electronic structure.
The system can be viewed as a stable aromatic benzene ring fused to a thiazine ring. The thiazine ring itself contains an enamine or a vinylogous thioamide-like functionality. This arrangement of a nitrogen atom and a sulfur atom connected by a double bond (or as part of a conjugated system) is the primary site of hydrolytic instability.
Frequently Asked Questions: General Stability
Q1: Why are my benzothiazine derivatives so sensitive to pH changes?
A: The instability is rooted in the endocyclic enamine (-C=C-N-) or related vinylogous amide/thioamide structures within the thiazine ring. Enamines are known to be sensitive to acid-catalyzed hydrolysis, while amide and thioamide linkages can be cleaved by both acid and base catalysis. This means that even moderate shifts in pH can initiate degradation pathways that lead to ring-opening or rearrangement, compromising your sample's integrity. One study explicitly notes that 4H-benzo[b][1][2]thiazine-3-carboxylic acid derivatives exhibit low stability under both acidic and basic conditions[2].
Q2: I've noticed my compound degrading even in neutral aqueous solutions over time. What's happening?
A: While the most rapid degradation occurs at pH extremes, some benzothiazine derivatives can still undergo slow hydrolysis in neutral water[3]. Furthermore, other factors can contribute to degradation, such as oxidation (the sulfur atom is susceptible to oxidation) and photodegradation, especially for conjugated systems[1]. For instance, drugs like piroxicam and meloxicam show significant degradation under hydrolytic, oxidative, and photolytic stress conditions[3][4]. It is also reported that some derivatives can undergo oxidative dimerization in solution, even without strong acid or base catalysts[2].
Section 2: Troubleshooting Acidic Instability
Acid-catalyzed degradation is a frequent challenge, particularly during HPLC analysis using acidic mobile phases (e.g., with trifluoroacetic acid, TFA) or during acidic workups and salt formation steps.
Mechanism of Acid-Catalyzed Degradation
The primary mechanism of acid-catalyzed hydrolysis of a 1,4-benzothiazine ring is analogous to the hydrolysis of an enamine. The reaction is initiated by the protonation of the double bond at the carbon atom alpha to the sulfur. This is the favored site of protonation because the resulting carbocation is stabilized by resonance with the nitrogen atom's lone pair, forming a more stable iminium ion. This electrophilic iminium ion is then readily attacked by water, leading to a tetrahedral intermediate which subsequently collapses to open the thiazine ring.
Caption: General pathway for acid-catalyzed hydrolysis of the benzothiazine core.
FAQs: Acidic Instability
Q3: My compound is showing multiple new peaks when I use a TFA-containing mobile phase for HPLC. Are these impurities from my synthesis?
A: Not necessarily. It is highly probable that you are observing on-column degradation. The strong acidity of TFA can be sufficient to catalyze the hydrolysis of the benzothiazine ring during the analytical run. The appearance of new, often broad, peaks that are not present when using a less acidic mobile phase is a classic sign of this issue. Studies on related compounds like thiazide diuretics have shown that lower pH improves stability, but excessively strong acids can promote degradation[5].
-
Troubleshooting Steps:
-
Switch the Acid Modifier: Replace 0.1% TFA (pH ≈ 2) with 0.1% formic acid (pH ≈ 2.7) or 0.1% acetic acid (pH ≈ 3.2). This slight increase in pH is often enough to prevent on-column degradation while still providing good peak shape.
-
Reduce Temperature: If possible, run the HPLC column at a lower temperature (e.g., 15-20 °C) to slow the kinetics of the hydrolysis reaction.
-
Minimize Run Time: Use a shorter gradient or a faster flow rate to reduce the residence time of the compound on the column.
-
Q4: I am trying to make an HCl salt of my benzothiazine derivative, but I am getting a complex mixture with low yield. What is the cause?
A: The use of strong, concentrated acids like HCl can cause significant degradation, especially if heat is applied to aid dissolution or crystallization. The mechanism is the same as described above—acid-catalyzed hydrolysis. Trichochrome formation, for example, is known to be enhanced under strongly acidic conditions[6].
-
Troubleshooting Steps:
-
Use a Milder Acid: Consider forming a salt with a weaker organic acid like citric acid or tartaric acid.
-
Control Stoichiometry: Use a precise stoichiometric amount (e.g., 1.0 equivalents) of acid rather than a large excess.
-
Work at Low Temperature: Perform the salt formation at 0 °C or below to minimize the rate of hydrolysis. Dissolve the free base and the acid in separate, cooled solvents before mixing.
-
Use Anhydrous Solvents: The presence of water is required for hydrolysis. Using anhydrous solvents (e.g., anhydrous diethyl ether, dichloromethane) for the salt formation can significantly improve the outcome.
-
Section 3: Troubleshooting Basic Instability
Basic conditions, often used in extractions, deprotection steps, or certain reaction conditions, can also lead to the degradation of benzothiazine derivatives. The mechanisms here can be more varied, involving hydrolysis of amide-like functionalities or ring rearrangements.
Mechanism of Base-Catalyzed Degradation
For benzothiazine derivatives that contain an amide or sulfonamide group (like the oxicam family of NSAIDs), the mechanism is a straightforward base-catalyzed hydrolysis. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl or sulfonyl carbon. This leads to a tetrahedral intermediate that collapses to cleave the C-N or S-N bond, resulting in ring opening. For thiazide diuretics, degradation is faster at higher pH, leading to hydrolysis of the sulfonamide group[5][7].
Caption: Workflow for a typical forced degradation study.
Step-by-Step Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C. Withdraw aliquots at 2, 4, and 8 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature or gently heat (e.g., 40 °C). Withdraw aliquots at 30 min, 1h, and 2h. Note: Basic degradation is often faster.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a sample of the solid compound in an oven at 80 °C for 48 hours.
-
-
Sample Preparation for Analysis:
-
For acid/base samples, neutralize the aliquot with an equivalent amount of base/acid before dilution.
-
Dilute all stressed samples and an unstressed control sample to a final concentration of ~0.1 mg/mL with mobile phase.
-
-
HPLC Analysis: Analyze all samples using a developed HPLC method. A good starting point is a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Data Evaluation:
-
Compare the chromatograms of stressed samples to the unstressed control.
-
Aim for 5-20% degradation of the main peak for meaningful results. Adjust stress time/temperature if degradation is too low or too high.
-
Use a PDA detector to check for peak purity of the parent compound in the presence of degradation products.
-
Calculate mass balance to ensure all degradants are being detected.
-
Data Summary Table
Your results can be summarized to easily compare stability under different conditions.
| Stress Condition | Time (h) | Temperature (°C) | % Degradation | No. of Degradants |
| 0.1 N HCl | 8 | 60 | 15.2% | 2 |
| 0.1 N NaOH | 2 | 40 | 18.5% | 3 |
| 3% H₂O₂ | 24 | RT | 8.9% | 1 |
| Thermal (Solid) | 48 | 80 | < 1.0% | 0 |
Table: Example forced degradation data for a hypothetical benzothiazine derivative.
References
-
Jiménez-Holgado, C., et al. (2018). Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Chemosphere, 191, 947-955. Available at: [Link]
-
Rao, R. N., et al. (2011). Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam. Analytical Methods, 3(11), 2539-2549. Available at: [Link]
-
Rundla, H. K., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14, 1-32. Available at: [Link]
-
Janeba, Z., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195-1202. Available at: [Link]
-
Klančnik, M., et al. (2019). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. Acta Pharmaceutica, 69(1), 103-116. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(2), 373-383. Available at: [Link]
-
d'Ischia, M., et al. (2013). Red Hair Benzothiazines and Benzothiazoles: Mutation-Inspired Chemistry in the Quest for Functionality. Accounts of Chemical Research, 46(10), 2269-2278. Available at: [Link]
-
Naveed, S., & Waheed, N. (2014). Degradation Study of Meloxicam by UV Spectroscopy. Journal of Bioequivalence & Bioavailability, 6(5), 1-3. Available at: [Link]
-
Khan, I., & Ibrar, A. (2019). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 24(10), 1936. Available at: [Link]
-
Siddiqui, S., et al. (2015). Degradation Study of Meloxicam by UV Spectroscopy. International Journal of Pharmaceutical Sciences and Research, 6(10), 4363-4367. Available at: [Link]
-
Deventer, K., et al. (2009). Stability of selected chlorinated thiazide diuretics. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 519-524. Available at: [Link]
-
Tret'yakov, E. V., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c]b[1][2]enzothiazines: access to pyrrolo[2,1-b]b[1][8]enzothiazoles. Beilstein Journal of Organic Chemistry, 19, 689-701. Available at: [Link]
-
Stanetty, P., & Kremslehner, M. (1998). Acid-catalyzed hydrolysis of enamines. Journal of Organic Chemistry, 63(23), 8344-8349. Available at: [Link]
-
Delbeke, F., & Deventer, K. (2007). Detection and stability of thiazide drugs. WADA Project Report. Available at: [Link]
-
Khan Academy. (2017). Mechanism of Enamine Hydrolysis. Available at: [Link]
-
Master Organic Chemistry. (2023). Enamines – formation, properties, reactions, and mechanisms. Available at: [Link]
-
Rao, R. N., et al. (2011). Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam. Analytical Methods, 3(11), 2539-2549. Available at: [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]
-
Klančnik, M., et al. (2019). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Available at: [Link]
-
Deventer, K., et al. (2009). Stability of selected chlorinated thiazide diuretics. ResearchGate. Available at: [Link]
-
Khan, I., & Ibrar, A. (2019). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. Available at: [Link]
-
Master Organic Chemistry. (2023). Enamines – formation, properties, reactions, and mechanisms. Available at: [Link]
-
Janeba, Z., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. ResearchGate. Available at: [Link]
-
d'Ischia, M., et al. (2013). Red Hair Benzothiazines and Benzothiazoles: Mutation-Inspired Chemistry in the Quest for Functionality. PubMed. Available at: [Link]
-
Khan, K. M., et al. (2005). Photo- and Thermal Degradation of Piroxicam in Aqueous Solution. Journal of the Chemical Society of Pakistan, 27(4), 385-390. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Reddit. (2013). A question about sulfonamide hydrolysis. Available at: [Link]
-
Szostak, M., & Szostak, R. (2017). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. Available at: [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Available at: [Link]
-
Farkas, O., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(17), 12345-12355. Available at: [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Unexpected Product Formation with HATU Coupling Reagent
Welcome to the technical support guide for the HATU coupling reagent. This resource is designed for researchers, scientists, and drug development professionals who utilize HATU for amide bond formation and may encounter unexpected side products. Here, we will delve into the mechanistic underpinnings of common and uncommon side reactions, provide detailed troubleshooting protocols, and offer preventative strategies to ensure the integrity of your synthetic outcomes.
Introduction to HATU and Its Intended Reactivity
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient aminium-based coupling reagent prized for its rapid reaction kinetics and low rates of racemization during amide bond synthesis.[1][2] The efficacy of HATU lies in its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester, which is then readily susceptible to nucleophilic attack by an amine.[3]
The generally accepted mechanism for the desired amide bond formation is a two-step process, typically performed in a polar aprotic solvent like dimethylformamide (DMF) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[1]
-
Activation of the Carboxylic Acid: The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.
-
Formation of the OAt-Active Ester and Amide Product: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then attacks the isouronium salt, generating the OAt-active ester and releasing tetramethylurea as a byproduct. The amine nucleophile then attacks the active ester to yield the desired amide product.[4]
Intended Reaction Pathway
Caption: Intended reaction pathway for HATU-mediated amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in HATU couplings, and how can I avoid it?
A1: The most frequently observed side product is the result of guanidinylation of the primary or secondary amine starting material.[5] This occurs when the amine nucleophile directly attacks the HATU reagent instead of the activated carboxylic acid. This side reaction is particularly problematic when the rate of carboxylic acid activation is slow or when an excess of the coupling reagent is used.
To minimize guanidinylation, it is crucial to pre-activate the carboxylic acid . This involves allowing the carboxylic acid, base, and HATU to react for a period of time (typically 15-30 minutes) before introducing the amine.[6] This ensures that the concentration of the active ester is sufficiently high, favoring the desired reaction pathway. Using a slight excess of the carboxylic acid relative to HATU can also help consume the coupling reagent and prevent it from reacting with the amine.
Q2: Can HATU react with other functional groups in my molecule?
A2: Yes, HATU can react with other nucleophilic functional groups, which can lead to a variety of unexpected products. These include:
-
Alcohols (e.g., serine, threonine, or tyrosine side chains, or residual solvents): This can lead to the formation of esters (O-acylation).[7]
-
Thiols (e.g., cysteine side chains): Thioester formation can occur.
-
Phenols (e.g., tyrosine side chains): Besides O-acylation, direct reaction with HATU can form a uronium derivative on the phenolic oxygen.[8]
It is important to use appropriate protecting groups for nucleophilic side chains of amino acids if they are not the intended site of reaction.
Q3: My reaction is sluggish, and I'm observing multiple byproducts. What could be the cause?
A3: Sluggish reactions and the formation of multiple byproducts can stem from several factors:
-
Poor solubility of reactants: Ensure that your carboxylic acid and amine are fully dissolved in the reaction solvent. A change of solvent to something more polar like NMP, or using a solvent mixture, may be necessary.
-
Inappropriate base: The choice and amount of base are critical. A hindered, non-nucleophilic base like DIPEA is standard. Using a nucleophilic base like pyridine can lead to unwanted side reactions. Insufficient base will result in incomplete deprotonation of the carboxylic acid, slowing down the activation step.
-
Presence of water: HATU and the activated intermediates are sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction setup. Water can hydrolyze the active ester back to the carboxylic acid and consume the coupling reagent.
-
Steric hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate will be significantly slower. In such cases, a longer reaction time, elevated temperature, or a more potent coupling reagent might be required.
Q4: I see a persistent yellow color in my reaction mixture that doesn't fade. What does this indicate?
A4: A persistent yellow color in a HATU-mediated reaction can be an indicator of the formation of a uronium side product, particularly on the side chains of amino acids like tyrosine.[8] While the desired reaction progression often leads to a colorless solution, the formation of these stable, colored byproducts can result in a lasting yellow hue. If you observe this, it is advisable to analyze your crude reaction mixture by LC-MS to check for the presence of unexpected adducts.
Troubleshooting Guide: Identification and Mitigation of Unexpected Products
This section provides a systematic approach to identifying and resolving issues related to unexpected product formation during HATU couplings.
Problem 1: Guanidinylation of the Amine
-
Symptom: A significant peak in the LC-MS analysis corresponding to the mass of your amine + 98.11 Da ([M+C₅H₁₀N₃]⁺).
-
Causality: The amine directly attacks the electrophilic carbon of HATU. This is favored when the concentration of the activated ester is low or when unreacted HATU is present after the desired reaction is complete.[8]
Troubleshooting Protocol & Mitigation Strategies
| Strategy | Experimental Protocol | Rationale |
| Pre-activation of Carboxylic Acid | 1. Dissolve the carboxylic acid in an anhydrous solvent (e.g., DMF).2. Add the base (e.g., 2-3 equivalents of DIPEA).3. Add HATU (1.0-1.1 equivalents) and stir the mixture for 15-30 minutes at room temperature.4. Add the amine to the pre-activated mixture. | Ensures the formation of the active ester before the amine is introduced, minimizing the opportunity for direct reaction with HATU.[6] |
| Stoichiometry Control | Use a slight excess of the carboxylic acid (1.1 equivalents) relative to the amine (1.0 equivalent) and HATU (1.05 equivalents). | Drives the reaction to completion and ensures that HATU is fully consumed in the activation step.[8] |
| Choice of Base | Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. | Avoids side reactions that can occur with more nucleophilic bases. |
Problem 2: Modification of Amino Acid Side Chains
-
Symptom: LC-MS peaks corresponding to your peptide plus one or more additions of 137.14 Da ([M+C₇H₁₁N₄]⁺), particularly with peptides containing tyrosine, lysine, or cysteine.[8]
-
Causality: Nucleophilic side chains (phenols, amines, thiols) can directly attack HATU, leading to the formation of stable uronium adducts. This is more likely to occur when an excess of HATU is used.[8]
Troubleshooting Protocol & Mitigation Strategies
| Strategy | Experimental Protocol | Rationale |
| Strict Stoichiometry | Use no more than 1.05-1.1 equivalents of HATU relative to the carboxylic acid. | Minimizes the amount of free HATU available to react with nucleophilic side chains after the primary coupling reaction is complete.[8] |
| Protecting Groups | Employ appropriate orthogonal protecting groups for reactive side chains (e.g., Boc for lysine, tBu for tyrosine) if they are not the intended reaction site. | Physically blocks the nucleophilic side chain from reacting with HATU. |
| Alternative Reagents | For particularly sensitive substrates, consider a phosphonium-based reagent like PyAOP, which does not form guanidinium byproducts. | Offers a different reactivity profile that may be more compatible with the substrate. |
Problem 3: Intramolecular Cyclization (Lactam Formation)
-
Symptom: Formation of a cyclic product with the loss of water, often observed when coupling amino acids like aspartic acid or glutamic acid, or in peptides with a C-terminal proline.
-
Causality: The activated carboxylic acid can be attacked by an internal nucleophile (e.g., the backbone amide nitrogen) leading to cyclization. This is a known side reaction in peptide synthesis, particularly for certain amino acid sequences.
Troubleshooting Protocol & Mitigation Strategies
| Strategy | Experimental Protocol | Rationale |
| Use of Additives | Include an additive like HOAt (which is already part of HATU) or HOBt in the reaction mixture. | These additives can suppress some cyclization pathways by forming a more stable active ester. |
| Optimize Reaction Conditions | Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of cyclization relative to the intermolecular coupling. | Reduces the kinetic favorability of the intramolecular side reaction. |
| Protecting Group Strategy | For aspartic acid, using a protecting group like O-t-butyl can sterically hinder the approach for cyclization. | Increases the energy barrier for the intramolecular reaction. |
Visualizing Side Reaction Pathways
Caption: Major pathways for unexpected product formation with HATU.
Analytical Identification of Byproducts
A robust analytical workflow is essential for identifying and quantifying unexpected products.
| Analytical Technique | Application | Expected Observations |
| LC-MS | Primary tool for identifying byproducts. | Look for unexpected masses corresponding to guanidinium adducts, uronium adducts, or cyclized products.[9] |
| HPLC with UV Detection | Quantifying the purity of the desired product and byproducts. | Byproducts may have different retention times and UV absorbance profiles compared to the starting materials and desired product. |
| NMR Spectroscopy | Structural elucidation of isolated byproducts. | Can confirm the structure of unexpected products, for example, by identifying the characteristic signals of the tetramethylguanidinium group. |
Sample Preparation for LC-MS Analysis
-
Quench the Reaction: Take a small aliquot of the reaction mixture and quench it with a suitable solvent, such as a mixture of water and acetonitrile.
-
Dilution: Dilute the quenched sample to an appropriate concentration for LC-MS analysis.
-
Analysis: Run the sample using a gradient elution method on a C18 column to ensure good separation of polar and non-polar components. Monitor for the expected mass of the product as well as potential byproduct masses.
References
-
American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
Reddit. Unusual Mass in standard HATU Coupling. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52195-52203. [Link]
-
Wikipedia. HATU. [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?[Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. reddit.com [reddit.com]
- 3. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Refining Protocols for Scale-Up Synthesis of Benzothiazinones
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for refining and troubleshooting the scale-up synthesis of benzothiazinones (BTZs). As a class of compounds with significant therapeutic potential, particularly as antitubercular agents, robust and scalable synthetic protocols are crucial.[1][2] This guide offers practical, field-proven insights in a question-and-answer format to directly address the challenges encountered during the transition from bench-scale to larger-scale production.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the scale-up synthesis of benzothiazinones, providing concise answers and directing users to more detailed information within this guide.
Q1: What are the most critical parameters to consider when scaling up benzothiazinone synthesis?
A1: When scaling up, the most critical parameters include:
-
Reaction Kinetics and Thermodynamics: Heat transfer becomes a significant challenge at a larger scale. Exothermic steps, such as the formation of acylisothiocyanates, require careful management to prevent runaway reactions.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants, especially in heterogeneous reactions, is vital for consistent product formation and to avoid localized "hot spots."
-
Solvent Selection and Volume: The choice of solvent can impact reaction rate, product solubility, and ease of purification. The volume of solvent needs to be optimized for both reaction efficiency and process safety.
-
Purity of Starting Materials: The purity of precursors, such as substituted 2-halobenzoic acids and amines, directly affects the yield and impurity profile of the final product.[3]
-
Work-up and Purification: Methods that are straightforward at the lab scale, like column chromatography, may not be practical for large quantities. Developing scalable purification strategies such as recrystallization or precipitation is essential.
Q2: Which synthetic route to benzothiazinones is most amenable to scale-up?
A2: Several synthetic routes to benzothiazinones have been developed. The "classical" approach involving the reaction of a 2-halobenzoyl chloride with a thiocyanate salt to form an acylisothiocyanate intermediate, followed by reaction with a secondary amine and subsequent cyclization, is a commonly used method.[3] However, newer, more streamlined one-pot syntheses have been reported, which can be more efficient for scale-up by reducing the number of unit operations.[2] The choice of route often depends on the specific substitution pattern of the target benzothiazinone and the availability and cost of starting materials.
Q3: How can I monitor the progress of my scale-up reaction effectively?
A3: Real-time reaction monitoring is crucial for a successful scale-up. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods for tracking the consumption of starting materials and the formation of the product. For some reactions, in-situ infrared (IR) spectroscopy can also be a powerful tool for monitoring the disappearance of key functional groups, such as the isothiocyanate peak.
Q4: What are the primary safety concerns associated with the large-scale synthesis of benzothiazinones?
A4: Key safety concerns include:
-
Toxic Reagents and Byproducts: Some routes may involve toxic reagents like carbon disulfide or generate hazardous byproducts.[1]
-
Exothermic Reactions: As mentioned, poor heat management can lead to dangerous temperature and pressure increases.
-
Handling of Powders: Large quantities of powdered reagents and products can pose inhalation risks and may be flammable.
-
Solvent Hazards: The use of large volumes of flammable organic solvents requires appropriate engineering controls and fire safety measures.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the scale-up synthesis of benzothiazinones.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Mixing: Inefficient stirring leading to a heterogeneous reaction mixture. 3. Degradation of Reactants or Intermediates: Sensitivity to air, moisture, or temperature. 4. Side Reactions: Formation of undesired byproducts. | 1. Optimize Reaction Conditions: Monitor the reaction by HPLC or TLC to determine the optimal reaction time. Gradually increase the temperature, ensuring it does not lead to degradation. 2. Improve Agitation: Use an overhead mechanical stirrer for larger volumes. Ensure the impeller design is appropriate for the viscosity of the reaction mixture. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to oxidation. Use anhydrous solvents. 4. Investigate Byproducts: Isolate and characterize major byproducts to understand the side reactions. Adjust reaction conditions (e.g., temperature, order of addition) to minimize their formation. |
| Formation of Impurities | 1. Impure Starting Materials: Contaminants in the initial reagents are carried through the synthesis. 2. Incomplete Cyclization: The intermediate thiourea derivative fails to fully cyclize. 3. Over-reaction or Degradation: The product may be sensitive to the reaction conditions, leading to decomposition. | 1. Purify Starting Materials: Recrystallize or distill starting materials before use. Verify purity by NMR, HPLC, or GC-MS. 2. Promote Cyclization: The cyclization step is often base-mediated. Ensure the appropriate stoichiometry and strength of the base are used. In some cases, increasing the reaction temperature can facilitate ring closure. 3. Optimize Reaction Time and Temperature: As soon as the reaction is complete (determined by monitoring), proceed with the work-up to avoid product degradation. |
| Difficulty in Product Isolation and Purification | 1. Product is an Oil: The final product does not solidify, making isolation by filtration difficult. 2. Poor Crystallization: The product is reluctant to crystallize from the chosen solvent system. 3. Emulsion Formation during Work-up: Difficulty in separating aqueous and organic layers. | 1. Alternative Isolation: If the product is an oil, use extraction followed by solvent evaporation. Consider converting the oily product to a solid salt if it contains a basic or acidic functional group. 2. Recrystallization Optimization: Screen a variety of solvents and solvent mixtures. Techniques such as seeding with a small crystal of pure product or slow cooling can induce crystallization. 3. Break Emulsions: Add a small amount of brine (saturated NaCl solution) or a different organic solvent to break the emulsion. Filtration through a pad of celite can also be effective. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the scale-up synthesis of a generic 8-nitrobenzothiazinone derivative.
Protocol 1: Synthesis of N-(2-chloro-5-nitrophenyl)-N'-alkylthiourea
Caption: Workflow for the synthesis of the thiourea intermediate.
-
Reaction Setup: In a clean, dry, jacketed reactor equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet, add 2-chloro-5-nitrobenzoyl chloride (1.0 eq) dissolved in anhydrous acetone (10 volumes).
-
Acylisothiocyanate Formation: Cool the solution to 0-5 °C. In a separate vessel, dissolve potassium thiocyanate (1.1 eq) in anhydrous acetone (5 volumes). Slowly add the potassium thiocyanate solution to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for 1 hour after the addition is complete. Monitor the formation of the acylisothiocyanate intermediate by TLC or in-situ IR.
-
Thiourea Formation: In a separate vessel, dissolve the desired secondary amine (1.05 eq) in anhydrous acetone (5 volumes). Slowly add the amine solution to the reaction mixture, again maintaining the temperature below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the acylisothiocyanate.
-
Work-up: Pour the reaction mixture into ice-water (20 volumes). The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield the N-(2-chloro-5-nitrophenyl)-N'-alkylthiourea.
Protocol 2: Cyclization to form 8-Nitrobenzothiazinone
Caption: Workflow for the cyclization and purification of the benzothiazinone.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, suspend the N-(2-chloro-5-nitrophenyl)-N'-alkylthiourea (1.0 eq) in ethanol (15 volumes).
-
Base Addition: Add triethylamine (2.0 eq) to the suspension.
-
Cyclization: Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Filter the crude product and wash with cold ethanol. Recrystallize the solid from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) to obtain the pure 8-nitrobenzothiazinone.
Section 4: Data Presentation
Table 1: Comparison of Reaction Conditions for Benzothiazinone Synthesis
| Synthetic Route | Key Reagents | Typical Solvents | Temperature Range (°C) | General Yield Range (%) | Key Considerations |
| Classical Method [3] | 2-halobenzoyl chloride, KSCN, secondary amine | Acetone, Acetonitrile | 0 - 80 | 60 - 85 | Multi-step; requires careful temperature control during acylisothiocyanate formation. |
| One-Pot Synthesis from o-aminothiophenol [4] | o-aminothiophenol, acylpyruvic acids | Acetonitrile, Toluene | Room Temperature | 70 - 90 | Milder conditions; substrate scope may be limited by the availability of acylpyruvic acids. |
| Thiourea Route [1][5] | Substituted thiourea derivatives | Ethanol, DMF | 80 - 120 | 65 - 95 | Allows for late-stage diversification; requires synthesis of the thiourea precursor. |
References
-
Universität Halle. Antitubercular Benzothiazinones: Synthesis, Activity, Properties and SAR. Available at: [Link]
-
PMC. (2021, December 23). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. NIH. Available at: [Link]
-
ResearchGate. (2021, December 8). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. Available at: [Link]
-
PMC. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. NIH. Available at: [Link]
-
Beilstein Journals. (2020, September 21). Synthesis of 1,4-benzothiazinones from acylpyruvic acids or furan-2,3-diones and o-aminothiophenol. Available at: [Link]
Sources
- 1. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. opendata.uni-halle.de [opendata.uni-halle.de]
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Validation & Comparative
A Comparative Guide to Benzothiazine Isomers: 6-amino-2H-1,4-benzothiazin-3(4H)-one vs. 4H-3,1-benzothiazin-4-one
Introduction: The Tale of Two Scaffolds
In the landscape of medicinal chemistry, the benzothiazine core is a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds across a range of therapeutic areas. This guide delves into a nuanced comparison of two key isomeric benzothiazine cores: the 1,4-benzothiazine and 3,1-benzothiazine systems. While structurally similar, the simple rearrangement of the sulfur and nitrogen heteroatoms within the six-membered ring dramatically alters their physicochemical properties, synthetic accessibility, and, most critically, their pharmacological profiles.
We will explore this fascinating dichotomy by comparing derivatives of 6-amino-2H-1,4-benzothiazin-3(4H)-one —a versatile scaffold with broad biological potential—against the highly specialized and potent activities of the 4H-3,1-benzothiazin-4-one core, which has given rise to a new generation of powerful antitubercular agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their respective strengths, mechanisms, and experimental evaluation, supported by robust data and detailed protocols. The biological activity of 1,4-benzothiazines is often likened to that of phenothiazines, attributed to a characteristic fold along the nitrogen-sulfur axis which imparts specific structural properties.[1]
Structural and Synthetic Divergence
The fundamental difference between the two scaffolds lies in the placement of the sulfur and nitrogen atoms relative to the carbonyl group. This seemingly minor change imposes distinct electronic and steric properties, which in turn dictate their preferred synthetic routes.
-
2H-1,4-benzothiazin-3(4H)-one Scaffold: Characterized by a thioether linkage adjacent to the benzene ring and an amide within the heterocyclic ring. This arrangement allows for a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[1][2]
-
4H-3,1-benzothiazin-4-one Scaffold: Features a thioamide-like linkage where the sulfur is at position 3. This specific arrangement is the cornerstone of a class of exceptionally potent antitubercular agents.[3]
General Synthetic Pathways
The synthesis of these isomers begins from different precursors and follows distinct cyclization strategies. Understanding these routes is crucial for chemists aiming to generate derivative libraries for screening.
For the 1,4-benzothiazine core, a common and effective starting material is 2-aminothiophenol. Regioselective reaction of this precursor with various electrophiles dictates the final structure. The reaction with α-cyano α-alkoxy carbonyl epoxides, for example, proceeds via a regioselective opening of the epoxide ring by the sulfur atom, followed by cyclization involving the amino group, to yield 1,4-benzothiazine derivatives.[4] Acylation and alkylation of existing amino groups on the scaffold, such as in 6-amino derivatives, provide further avenues for diversification.[2]
Conversely, the 3,1-benzothiazine core is often constructed using methods that build the ring from an anthranilic acid derivative. An original method involves the use of dithiocarbamate derivatives as key intermediates.[5] This highlights a fundamentally different retrosynthetic approach compared to its 1,4-isomer.
Caption: Generalized synthetic workflows for 1,4- and 3,1-benzothiazine cores.
Comparative Analysis of Biological Activity
The isomeric difference translates into starkly contrasting pharmacological profiles. While the 1,4-scaffold is a jack-of-all-trades, the 3,1-scaffold is a master of one: combating tuberculosis.
Antitubercular Activity: A Class-Defining Property of 3,1-Benzothiazinones
The 4H-3,1-benzothiazin-4-one scaffold is home to some of the most promising anti-tuberculosis (TB) drug candidates developed in recent decades, including BTZ043 and PBTZ169.[6] These compounds exhibit potent, bactericidal activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[3][7]
Mechanism of Action: The potent activity of 3,1-benzothiazinones (BTZs) stems from their specific inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[7][8] DprE1 is essential for the biosynthesis of key mycobacterial cell wall components, arabinogalactan and lipoarabinomannan.[8] BTZs form a covalent semi-mercaptal adduct with a cysteine residue (Cys387) in the DprE1 active site, leading to irreversible enzyme inactivation.[6] This disruption of cell wall synthesis ultimately causes bacterial lysis and death.[6]
Caption: Mechanism of DprE1 inhibition by 4H-3,1-benzothiazin-4-ones.
Anticancer Activity: A Shared but Divergent Trait
Both scaffolds have demonstrated potential as anticancer agents, though their reported mechanisms and targets differ.
-
1,4-Benzothiazin-3-one Derivatives: Certain derivatives have shown activity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[1][9] One study identified a mechanism involving the inhibition of VEGFR2 kinase, a key player in tumor angiogenesis, and the induction of cell cycle arrest at the S phase, which hinders cancer cell proliferation.[9]
-
4H-3,1-Benzothiazin-4-one Derivatives: While less explored for cancer than for TB, some derivatives have shown antiproliferative effects.[10] The closely related benzothiazole (BTA) scaffold exhibits broad-spectrum anticancer activity by inducing apoptosis and inhibiting tumor-associated carbonic anhydrase isoforms (CA IX and XII), which are crucial for pH regulation in hypoxic tumors.[11] This suggests a potential avenue of investigation for the 3,1-benzothiazinone core as well.
Broad-Spectrum Bioactivity of the 1,4-Benzothiazine Scaffold
Beyond cancer, the 1,4-benzothiazine framework, including the 6-amino substituted variant, is associated with a remarkably diverse array of biological activities. Literature reviews and studies have reported its potential as:
-
Anti-inflammatory and analgesic agents[1]
-
Antimicrobial and antifungal compounds[2]
-
Calcium channel antagonists and antihypertensives[1]
-
Central nervous system (CNS) modulators[1]
-
Antioxidants[1]
This versatility makes the 1,4-scaffold an attractive starting point for broad-based screening campaigns targeting multiple diseases.
Structure-Activity Relationship (SAR) Summary
The biological activity of these scaffolds is highly tunable through chemical modification.
-
For 4H-3,1-Benzothiazin-4-ones (Anti-TB):
-
C2-Position: Substitutions at this position are critical. The nature of the heterocyclic ring (e.g., piperazine, piperidine) and its substituents dramatically impacts potency and pharmacokinetics.[12][13]
-
Lipophilicity & Volume: The volume and lipophilicity of the C2-substituent are key determinants of activity.[8][12] For instance, one highly potent derivative features an azaspirodithiolane group, highlighting the importance of this parameter.[12]
-
Benzene Ring: The 8-nitro group, as seen in BTZ043, was initially thought to be essential. However, further studies show that trifluoromethyl groups can also maintain high potency.[12]
-
-
For 6-amino-2H-1,4-benzothiazin-3(4H)-one:
-
N4-Position: The nitrogen at position 4 is a common site for introducing diversity via alkylation to modulate properties and activity.
-
C6-Amino Group: This functional group serves as a convenient handle for creating libraries of derivatives through acylation or alkylation, allowing for fine-tuning of the molecule's interaction with biological targets.[2]
-
Comparative Data Summary
| Feature | 6-amino-2H-1,4-benzothiazin-3(4H)-one Scaffold | 4H-3,1-benzothiazin-4-one Scaffold |
| Primary Activity | Broad-spectrum (Anticancer, Anti-inflammatory, Antimicrobial)[1] | Highly potent Antitubercular agent[3] |
| Key Mechanism | Varied; includes VEGFR2 kinase inhibition, cell cycle arrest[9] | Irreversible inhibition of DprE1 enzyme in M. tuberculosis[6][7] |
| Representative Data | IC₅₀ = 0.0528 µM (VEGFR2 kinase inhibition for a derivative)[9] | MIC = 0.0001 µM (Against M. tb H37Rv for derivative 8o )[12] |
| Key SAR Feature | Versatility of N4 and C6-amino positions for modification[2] | C2-substituent's volume and lipophilicity are critical for potency[8][12] |
| Therapeutic Outlook | A versatile platform for discovering leads against multiple diseases. | A specialized scaffold for developing next-generation TB therapies. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized assays are paramount. Below are detailed protocols for evaluating the primary activities discussed.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a key metric for anticancer activity.
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.01 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. The appearance of a purple precipitate indicates formazan formation.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Protocol 2: Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This is a standard, high-throughput method to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Principle: Alamar Blue (resazurin) is a redox indicator that is blue and non-fluorescent in its oxidized state. In the presence of metabolically active (living) mycobacteria, it is reduced to the pink, fluorescent resorufin.
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first row of wells. Perform a 2-fold serial dilution down the plate by transferring 100 µL from one well to the next.
-
Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv) to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a drug-free growth control and a sterile control.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
-
Result Interpretation: The MIC is defined as the lowest drug concentration that prevents a color change from blue (inhibition) to pink (growth).
Conclusion and Future Perspectives
The comparative analysis of 6-amino-2H-1,4-benzothiazin-3(4H)-one and 4H-3,1-benzothiazin-4-one derivatives reveals a compelling story of isomeric influence.
The 4H-3,1-benzothiazin-4-one scaffold stands out as a highly specialized and validated platform for developing potent antitubercular agents with a clear, target-based mechanism of action. Future work in this area will likely focus on optimizing the pharmacokinetic and safety profiles of DprE1 inhibitors to produce clinical candidates that can shorten and improve TB treatment regimens.
In contrast, the 6-amino-2H-1,4-benzothiazin-3(4H)-one scaffold is a pharmacological polymath. Its proven versatility makes it an invaluable starting point for hit-finding and lead optimization campaigns across a multitude of therapeutic areas, from oncology to infectious diseases and beyond. The challenge and opportunity for researchers lie in elucidating specific structure-activity relationships to optimize potency for a single, desired activity while minimizing off-target effects.
Ultimately, both isomers hold significant promise for drug discovery. Their divergent paths underscore a fundamental principle in medicinal chemistry: subtle changes in molecular architecture can lead to profound differences in biological function, offering chemists a rich and varied palette from which to design the medicines of the future.
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Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. MDPI. [Link]
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Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[7][14]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health. [Link]
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Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. PubMed Central. [Link]
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2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. [Link]
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Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. ResearchGate. [Link]
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Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. PubMed. [Link]
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Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines. ResearchGate. [Link]
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Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. MDPI. [Link]
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Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PubMed Central. [Link]
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2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. PubMed Central. [Link]
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A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles. ACS Publications. [Link]
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A Comparative Guide to the Biological Activity of 1,4-Benzothiazine Derivatives
The 1,4-benzothiazine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the biological activities of various 1,4-benzothiazine derivatives, focusing on how structural modifications influence their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and in-depth experimental details to support further investigation and drug discovery efforts.
The Versatility of the 1,4-Benzothiazine Core
1,4-Benzothiazine is a heterocyclic compound composed of a benzene ring fused to a thiazine ring.[1] This structural arrangement imparts a unique three-dimensional conformation that is believed to be crucial for its interaction with various biological targets. The nitrogen and sulfur atoms in the thiazine ring, along with the fused benzene ring, provide multiple points for substitution, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.[2] Consequently, 1,4-benzothiazine derivatives have been extensively explored for a multitude of therapeutic applications.[3]
Comparative Analysis of Biological Activities
This section delves into a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various 1,4-benzothiazine derivatives. The data presented is a synthesis of findings from multiple studies, highlighting the structure-activity relationships (SAR) that govern the potency of these compounds.
Anticancer Activity
The anticancer potential of 1,4-benzothiazine derivatives has been a significant area of research. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. A comparative study of several benzothiazole aniline (BTA) derivatives and their platinum (II) complexes revealed significant variations in their anticancer activity against a panel of human cancer cell lines.[4]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzothiazole Aniline Derivatives and their Platinum (II) Complexes [4]
| Compound | A549 (Lung) | C6 (Brain) | Caki-2 (Renal) | HeLa (Cervical) | HepG2 (Liver) | HT-29 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) |
| Cisplatin | >500 | 226.6 ± 34.3 | >500 | 26.2 ± 5.6 | 54.2 ± 31.8 | 39.1 ± 0.6 | 203.8 ± 27.3 | >500 |
| BTA | >500 | 424.7 ± 47.7 | 462.8 ± 44.1 | 76.4 ± 23.4 | 52.0 ± 5.7 | 275.3 ± 5.0 | 103.9 ± 28.6 | 181.7 ± 7.8 |
| L1 | 100.16 ± 8.4 | 77.8 ± 9.7 | 75.6 ± 3.4 | 41.9 ± 3.4 | 5.9 ± 0.5 | 29.9 ± 0.3 | 65.9 ± 12.3 | 94.9 ± 0.8 |
| L1Pt | 167.2 ± 11.2 | 93.3 ± 22.7 | 105.7 ± 8.5 | 64.7 ± 0.3 | 7.5 ± 0.1 | 42.6 ± 5.6 | 59.0 ± 11.0 | 55.7 ± 7.5 |
| L2 | 182.4 ± 0.8 | 143.2 ± 32.7 | 159.0 ± 4.3 | 47.0 ± 6.0 | 14.2 ± 7.0 | 135.0 ± 4.4 | 98.1 ± 7.9 | 116.3 ± 5.0 |
| L2Pt | >500 | >500 | >500 | 221.0 ± 15.8 | 31.6 ± 3.6 | 172.6 ± 3.2 | >500 | >500 |
| L3 | >500 | 142.4 ± 15.3 | >500 | 98.9 ± 3.5 | >500 | 70.5 ± 0.2 | 190.3 ± 16.5 | 130.2 ± 34.7 |
| L3Pt | >500 | >500 | >500 | >500 | >500 | >500 | >500 | >500 |
Data extracted from Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.[4]
Structure-Activity Relationship Insights:
The data clearly indicates that the conjugation of 1,2-ethylenediamine with the benzothiazole aniline core (L1 and L1Pt) results in broad-spectrum anticancer activity.[4] Notably, L1 exhibited potent activity against the HepG2 liver cancer cell line with an IC50 value of 5.9 µM. The platinum complex of L1 (L1Pt) also demonstrated significant activity across multiple cell lines. The exchange of the ethylene bridge with a phenol ring containing an electron-donating hydroxyl group (L2 and L2Pt) also conferred anticancer activity, though generally less potent than the L1 series.[4] These findings underscore the importance of the substituent at the aniline nitrogen in modulating the anticancer efficacy.
Another study on substituted 1,4-benzothiazines as potential agents for lung cancer revealed that the presence of an unbranched alkyl group attached to the thiazine ring enhanced their activity.[5]
Antimicrobial Activity
1,4-Benzothiazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][2] Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
A study on newly synthesized 4H-1,4-benzothiazines provided the following minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.[6]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 4H-1,4-Benzothiazine Derivatives [6]
| Compound | E. coli (MTCC 2939) | B. subtilis (MTCC 441) | S. griseus (MTCC 1998) | F. oxysporum (MTCC 1755) | A. niger (MTCC 281) | R. stolonifer (MTCC 2591) |
| IVa | 58 | 41 | 85 | 142 | 59 | 85 |
| IVb | 158 | 124 | 128 | 151 | 78 | 118 |
Data extracted from SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES.[6]
Another study on 1,4-benzothiazine-3-one containing bisamide derivatives as inhibitors of Staphylococcus aureus identified several potent compounds.[7]
Table 3: Antibacterial Activity (MIC50 in µg/mL) of 1,4-Benzothiazine-3-one Derivatives against S. aureus [8]
| Compound | MIC50 (µg/mL) |
| 8bE | 6.16 ± 2.17 |
| Gentamicin | 12.5 |
| Actinonin | 16 |
Data extracted from Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter.[8]
Structure-Activity Relationship Insights:
The antimicrobial activity of 1,4-benzothiazine derivatives is highly dependent on the nature and position of substituents. The presence of strong electron-withdrawing groups can significantly enhance both antibacterial and antifungal activities.[6] In the case of the 1,4-benzothiazine-3-one bisamide derivatives, substitutions at the para position of the aromatic rings were found to be crucial for maximal efficacy against S. aureus.[8] Specifically, the compound 8bE, which contains a tryptamine moiety and a 4-nitrobenzaldehyde group, exhibited the highest activity.[8]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. 1,4-Benzothiazine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9]
A study on 1,2-benzothiazine 1,1-dioxide derivatives provided the following data from a carrageenan-induced paw edema assay in rats.[9]
Table 4: Anti-inflammatory Activity (% Inhibition of Paw Edema) of 1,2-Benzothiazine 1,1-Dioxide Derivatives [9]
| Compound | Inhibition (%) at 2h (p.o.) | Inhibition (%) at 3.5h (p.o.) | Inhibition (%) at 2h (i.p.) | Inhibition (%) at 3.5h (i.p.) |
| 4a | 19 | - | 34 | 35 |
| 4b | 17 | 5 | 61 | 47 |
| 4c | - | - | 30 | 37 |
| 4d | - | 5 | 61 | 40 |
Data extracted from Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.[9]
Structure-Activity Relationship Insights:
The anti-inflammatory activity of benzothiazine derivatives is influenced by the substitution pattern on the thiazine ring. For the 1,2-benzothiazine 1,1-dioxide series, compounds with a methyl group at the thiazine nitrogen atom exhibited the strongest anti-inflammatory effects.[9] In contrast, derivatives lacking this substitution were found to be inactive.[9] This highlights the critical role of the N-substituent in modulating the anti-inflammatory properties of this class of compounds.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[10]
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.[10]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Workflow for MTT Assay:
Caption: Workflow of the broth microdilution assay for MIC determination.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a classic model for evaluating the acute anti-inflammatory activity of compounds. [11] Protocol:
-
Animal Acclimatization: Acclimate the animals (e.g., rats or mice) to the experimental conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the animals. [12]3. Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar surface of the right hind paw of each animal to induce edema. [12]4. Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer. [12]5. Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group. [13] Workflow for Carrageenan-Induced Paw Edema Assay:
Caption: Workflow of the carrageenan-induced paw edema assay.
Conclusion and Future Directions
The 1,4-benzothiazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various 1,4-benzothiazine derivatives, underscoring the critical role of structural modifications in determining biological efficacy. The detailed experimental protocols and structure-activity relationship insights offered herein are intended to facilitate further research in this promising area of medicinal chemistry. Future studies should focus on elucidating the precise molecular mechanisms of action of these compounds and exploring novel substitutions to further enhance their potency and selectivity.
References
- Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(8), 5483-5514.
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- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). Pharmaceuticals, 16(10), 1484.
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A Comparative Guide to the Definitive Structure Confirmation of 6-amino-2H-1,4-benzothiazin-3(4H)-one
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth analysis of single-crystal X-ray crystallography for the definitive structure confirmation of 6-amino-2H-1,4-benzothiazin-3(4H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We will explore the causality behind the experimental choices in X-ray crystallography and objectively compare its performance with alternative and complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Imperative of Structural Integrity
The 1,4-benzothiazin-3(4H)-one core is found in compounds with a wide array of pharmacological activities.[1] The introduction of an amino group at the 6-position can significantly modulate a molecule's properties, including its potential as an antitubercular agent.[2][3] However, synthetic routes leading to such scaffolds can sometimes yield unexpected isomers or rearrangement products.[4][5] Therefore, relying solely on synthetic precedent is insufficient; rigorous analytical confirmation is paramount. While techniques like NMR and MS are invaluable for preliminary characterization, they can occasionally leave room for ambiguity. Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution image of a molecule's atomic arrangement, resolving any structural uncertainties.
Synthesis of 6-amino-2H-1,4-benzothiazin-3(4H)-one
A common synthetic pathway to 2H-1,4-benzothiazin-3(4H)-one derivatives involves the reaction of 2-aminothiophenols with α-halo esters or acids.[6] To obtain the target compound, a plausible route begins with the appropriate substituted precursors, followed by cyclization. The final product would be purified, typically by column chromatography or recrystallization, before structural analysis.[7]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is an imaging technique that utilizes the diffraction of X-rays by the ordered array of atoms within a crystal.[8] The resulting diffraction pattern is mathematically transformed to generate a three-dimensional electron density map, from which the atomic positions can be determined with exceptional precision.[8][9] This method provides unequivocal evidence of bond connectivity, stereochemistry, and conformation.
Experimental Protocol: A Self-Validating Workflow
The journey from a purified powder to a refined crystal structure is a multi-step process where each stage validates the success of the previous one.
Part 1: Crystal Growth — The Art and Science
The most critical and often challenging step is obtaining a single, high-quality crystal suitable for diffraction. This requires inducing the molecules to slowly self-assemble into a perfectly ordered lattice.
-
Step 1: Purity Confirmation: Before attempting crystallization, the purity of the bulk sample must be confirmed (>95%), often using HPLC, NMR, or MS.[3] Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Step 2: Solvent Screening: The choice of solvent is crucial. The ideal solvent system is one in which the compound is sparingly soluble. A screening of various solvents with different polarities (e.g., ethanol, methanol, dichloromethane, ethyl acetate, hexane) is performed.[10]
-
Step 3: Crystallization Method Selection:
-
Slow Evaporation: The most common method for small molecules. A nearly saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly over days or weeks.[10] This is a robust starting point for 6-amino-2H-1,4-benzothiazin-3(4H)-one.
-
Vapor Diffusion (Hanging or Sitting Drop): Useful when only small amounts of material are available. A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is insoluble).
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the compound's solubility and promoting crystallization.
-
-
Step 4: Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) have formed, they are carefully harvested using a cryoloop.
Part 2: X-ray Diffraction Data Collection
-
Step 1: Crystal Mounting and Cryo-cooling: A selected crystal is mounted on a goniometer head. To prevent radiation damage from the high-intensity X-ray beam and improve data quality, the crystal is flash-cooled to a low temperature (typically 100 K) in a stream of liquid nitrogen.
-
Step 2: Data Collection on a Diffractometer: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process, collecting a complete dataset by rotating the crystal through a series of angles.
Part 3: Structure Solution and Refinement
-
Step 1: Unit Cell Determination and Data Reduction: The positions of the diffraction spots are used to determine the dimensions of the unit cell (the basic repeating unit of the crystal) and its symmetry (space group). The intensities of the spots are integrated and corrected.
-
Step 2: Structure Solution (Solving the Phase Problem): The intensities of the diffracted waves are recorded, but the phase information is lost.[8] For small molecules, "direct methods" are powerful computational techniques that use statistical relationships between intensities to recover the phases and generate an initial electron density map.
-
Step 3: Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by metrics such as the R-factor.
Alternative & Complementary Techniques: A Comparative Overview
While X-ray crystallography is definitive, NMR and MS are indispensable tools that provide complementary information and are often faster to implement.[11] The choice of technique depends on the specific question being asked.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of a molecule in solution.[9] For 6-amino-2H-1,4-benzothiazin-3(4H)-one, a suite of NMR experiments would be used to propose a structure.
-
¹H NMR: Reveals the number of different types of protons and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[12]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of the carbon skeleton and the placement of substituents.
-
NOESY: Can provide information about through-space proximity of atoms, helping to define the molecule's conformation in solution.
Causality: NMR is often the first and most informative technique used after synthesis because it confirms the presence of the expected functional groups and provides a detailed map of the covalent framework. It is exceptionally powerful for confirming that the desired chemical transformation has occurred.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, through fragmentation, clues about its structure.[13][14]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing for the determination of the elemental composition (molecular formula) with high confidence.[13] This is a critical step to ensure no unexpected atoms have been added or lost during the reaction.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented. The resulting fragmentation pattern can be diagnostic for a particular structural class and can be used to distinguish between isomers.
Causality: MS is prized for its speed and incredible sensitivity. It is the fastest way to confirm the molecular weight of the product and is often coupled with liquid chromatography (LC-MS) to analyze the purity of the sample and identify any side products.
Head-to-Head Comparison: Choosing the Right Tool
The following table summarizes the capabilities of each technique for the structural confirmation of a small molecule like 6-amino-2H-1,4-benzothiazin-3(4H)-one.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Output | 3D atomic coordinates in the solid state | Connectivity and conformation in solution | Mass-to-charge ratio (m/z) of ions |
| Unambiguous Structure | Yes. Provides absolute proof of structure. | Often, but can be ambiguous for complex stereoisomers. | No. Cannot determine connectivity or stereochemistry alone. |
| Molecular Formula | Yes, confirms the atoms present. | Inferred from detailed spectral analysis. | Yes. HRMS provides the elemental composition.[14] |
| Stereochemistry | Yes. Unambiguously determines relative and absolute configuration. | Can often determine relative stereochemistry via coupling constants and NOE. | Generally cannot distinguish stereoisomers (except with specialized techniques). |
| Sample State | Solid (single crystal) | Solution | Gas phase (ions) |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to picograms |
| Key Advantage | Definitive, "gold standard" structural proof.[15] | Provides data on solution-state structure and dynamics.[15] | High speed, sensitivity, and accurate mass determination.[13] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain. | Lower resolution than crystallography; can be complex to interpret.[15] | Indirect structural information; relies on inference from fragmentation.[16] |
Conclusion: An Integrated and Trustworthy Approach
For the unequivocal structural confirmation of novel or critical compounds like 6-amino-2H-1,4-benzothiazin-3(4H)-one, single-crystal X-ray crystallography is the undisputed gold standard. It eliminates the ambiguities that can arise from purely spectroscopic interpretations and provides a definitive, high-resolution picture of the molecule.
However, the most robust and efficient workflow does not rely on a single technique. A self-validating system leverages the strengths of each method:
-
MS provides a rapid and sensitive confirmation of the molecular weight and formula.
-
NMR confirms that the correct covalent bonds have been formed and provides insight into the solution-state structure.
-
X-ray Crystallography delivers the final, unambiguous proof of the three-dimensional structure, serving as the ultimate validation of the synthetic and analytical process.
By integrating these techniques, researchers and drug developers can proceed with the utmost confidence that the molecule in their vial is the molecule they intended to make, a foundational requirement for all subsequent research.
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A Tale of Two Scaffolds: A Comparative Guide to Benzothiazine and Benzoxazine in Drug Discovery
For the discerning researcher and drug development professional, the choice of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Among the privileged heterocyclic systems, benzothiazine and benzoxazine stand out as versatile frameworks, each offering a unique constellation of physicochemical properties and biological activities. This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data, to empower informed decision-making in the quest for novel therapeutics.
At a Glance: Key Distinctions
| Feature | Benzothiazine Scaffold | Benzoxazine Scaffold |
| Core Structure | Benzene ring fused to a thiazine ring (contains sulfur and nitrogen) | Benzene ring fused to an oxazine ring (contains oxygen and nitrogen) |
| Key Physicochemical Traits | Generally lower solubility in polar solvents, higher lipophilicity | Generally higher potential for hydrogen bonding, variable solubility |
| Prominent Biological Activities | Anti-inflammatory, antimicrobial, anticancer, CNS effects | Anticancer, antimicrobial, anti-inflammatory, materials science applications |
| Synthetic Accessibility | Commonly synthesized from chalcones or 2-aminothiophenol derivatives | Often prepared via Mannich condensation of phenols, amines, and formaldehyde |
Delving Deeper: A Head-to-Head Comparison
The substitution of sulfur in the benzothiazine ring with oxygen in the benzoxazine scaffold, while seemingly subtle, imparts significant differences in their three-dimensional structure, electronic properties, and metabolic stability. This, in turn, translates to distinct pharmacological profiles.
Physicochemical Properties: The Foundation of Drug Action
A direct, comprehensive comparison of the physicochemical properties of structurally analogous benzothiazine and benzoxazine derivatives is an area ripe for further investigation. However, drawing from available literature, we can infer key trends.
Solubility and Lipophilicity: Benzothiazine derivatives, owing to the larger and less polarizable sulfur atom, tend to exhibit lower solubility in polar solvents like ethanol.[1] The lipophilicity of quinobenzothiazine derivatives has been studied, indicating that this property can be modulated by substituents.[2] In contrast, the oxygen atom in the benzoxazine scaffold can act as a hydrogen bond acceptor, potentially influencing its solubility and interaction with biological targets. The development of water-soluble benzoxazine resins highlights the tunability of this property.
Stability: Benzoxazine monomers are known for their thermal stability, a property extensively leveraged in polymer chemistry.[3] The curing temperature of benzoxazine resins can be influenced by catalysts and the molecular structure.[4] Information on the comparative stability of benzothiazine derivatives under varying pH and temperature conditions is less documented in the context of medicinal chemistry.
Biological Activities: A Landscape of Therapeutic Potential
Both benzothiazine and benzoxazine scaffolds have given rise to a plethora of biologically active compounds. Here, we compare their prowess in key therapeutic areas, drawing on studies that have evaluated both scaffolds.
Anticancer Activity: Both scaffolds have demonstrated significant potential in the development of anticancer agents. A study on eugenol-derived compounds found that benzoxazine derivatives exhibited slightly better in vivo anticancer activity in reducing tumor weight compared to their aminomethyl counterparts.[5][6][7] Another review highlights the wide range of anticancer activities associated with both benzoxazine and benzoxazepine scaffolds.[8][9] Benzothiazole derivatives (a related class) have been shown to induce apoptosis and inhibit kinases, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines.[10][11]
Anti-inflammatory Activity: The benzothiazine scaffold is a well-established pharmacophore for anti-inflammatory agents, with the non-steroidal anti-inflammatory drug (NSAID) meloxicam being a prominent example.[12] Derivatives of 1,2-benzothiazine have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, with some exhibiting greater selectivity for COX-2 over COX-1, potentially leading to a better safety profile.[13][14] The incorporation of metal ions, such as copper, into the benzothiazine structure has been shown to enhance its anti-inflammatory and antioxidant properties.[15] While benzoxazine derivatives also possess anti-inflammatory properties, the benzothiazine scaffold is more extensively documented and clinically validated in this therapeutic area.
Antimicrobial Activity: Both scaffolds have yielded potent antimicrobial agents. A study on benzoxazine/benzothiazine appended 1,2,3-triazole hybrids demonstrated that these compounds exhibit convincing antibacterial activities. Another study reported an eco-friendly synthesis of both benzoxazines and benzothiazines and confirmed their antibacterial and antifungal activity. Thionated-1,3-benzoxazine derivatives have shown antifungal activities comparable to the standard drug fluconazole. Benzothiazine derivatives have shown a broad spectrum of activity, with minimum inhibitory concentrations (MICs) against Bacillus subtilis ranging from 25–600 µg/mL.[1] Symmetrical 1,3-benzoxazine derivatives have also been reported to have promising antimicrobial activity, with some being more effective than streptomycin.
Multifunctional Agents: A notable study detailed the development of novel benzoxazine and benzothiazine derivatives as multifunctional agents for atherosclerosis.[10][11] These compounds demonstrated the ability to inhibit squalene synthase, with IC50 values in the range of 5-16 μM, and also exhibited in vivo antidyslipidemic and antioxidant properties.[10][11] This highlights the potential of both scaffolds to be tailored for multi-target drug discovery.
Experimental Corner: Synthesis and Bioassays
A researcher's ability to readily synthesize and evaluate novel compounds is paramount. Here, we provide representative, step-by-step protocols for the synthesis of each scaffold and a general workflow for a key biological assay.
Synthesis of a 1,2-Benzothiazine Derivative
This protocol describes a three-step synthesis starting from chalcones.[3]
Step 1: Chlorosulfonation of Chalcones
-
To a stirred solution of the appropriate chalcone (1 equivalent) in a suitable solvent (e.g., chloroform), add chlorosulfonic acid (excess) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for the specified time.
-
Pour the mixture onto crushed ice and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the chalcone sulfonyl chloride.
Step 2: Bromination of Chalcone Sulfonyl Chlorides
-
Dissolve the chalcone sulfonyl chloride (1 equivalent) in glacial acetic acid.
-
Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the mixture into ice-water and filter the precipitate to obtain the dibromo compound.
Step 3: Cyclization to form the 1,2-Benzothiazine
-
To a stirred solution of the dibromo compound (1 equivalent) in ethanol, add a primary amine (3 equivalents) dropwise at room temperature.
-
Warm the mixture on a water bath for 10-20 minutes.
-
Stir the mixture at room temperature for a further 30 minutes.
-
Add ice to the mixture to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain the pure 1,2-benzothiazine derivative.
Synthesis of a Benzoxazine Monomer
This protocol outlines the synthesis of a bio-based benzoxazine monomer.
-
Dissolve the bio-based phenolic compound (e.g., vanillin, 1 equivalent) and a primary amine (e.g., furfurylamine, 1 equivalent) in a suitable solvent (e.g., toluene).
-
Add paraformaldehyde (2 equivalents) to the solution.
-
Reflux the reaction mixture for a specified time with azeotropic removal of water using a Dean-Stark apparatus.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Wash the organic layer with an aqueous solution of sodium hydroxide and then with water.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure benzoxazine monomer.
Representative Biological Assay: In Vitro Anticancer Activity (MTT Assay)
This workflow provides a general overview of evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
The Causality Behind Experimental Choices
The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. For instance, the chalcone-based synthesis of benzothiazines allows for a wide variety of substituents to be introduced on the phenyl rings. The Mannich condensation for benzoxazines is a versatile one-pot reaction, but the choice of phenol and amine is crucial for the final properties of the resulting polymer or bioactive molecule.
In biological assays, the choice of cell lines for anticancer screening should be relevant to the intended therapeutic target. Similarly, the selection of bacterial or fungal strains in antimicrobial assays should include both Gram-positive and Gram-negative bacteria, as well as clinically relevant fungal species, to determine the spectrum of activity. The use of a standard drug as a positive control is essential for validating the assay and providing a benchmark for the activity of the test compounds.
Conclusion: Navigating the Chemical Space
Both benzothiazine and benzoxazine scaffolds are rich sources of chemical diversity and biological activity. Benzothiazines have a strong track record in the development of anti-inflammatory agents, while benzoxazines are well-established in materials science and are gaining traction in medicinal chemistry, particularly in the anticancer and antimicrobial arenas.
The decision to pursue one scaffold over the other will depend on the specific therapeutic target and the desired physicochemical properties of the lead compounds. This guide serves as a foundational resource to navigate the chemical space of these two important heterocyclic systems, with the ultimate goal of accelerating the discovery of new and effective medicines. The provided experimental frameworks and comparative data offer a starting point for researchers to design and execute their own investigations into the vast potential of benzothiazine and benzoxazine derivatives.
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Patel, R. V., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 21(9), 1194. [Link]
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Yadav, P., et al. (2024). Synthesis and antimicrobial activity of benzoxazine/benzothiazine appended 1,2,3-triazole hybrids. ResearchGate. [Link]
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Liu, J., et al. (2021). Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. Polymers, 13(9), 1435. [Link]
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Chatterjee, I., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617. [Link]
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Ghammamy, S., et al. (2025). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. ResearchGate. [Link]
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A New Frontier in Neurotherapeutics: Evaluating the Efficacy of Benzothiazinone-Based MAO Inhibitors Against Standard Clinical Agents
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of a novel class of benzothiazinone-based Monoamine Oxidase (MAO) inhibitors against established standard drugs. As a Senior Application Scientist, my objective is to present a nuanced perspective grounded in available preclinical data, highlighting both the therapeutic promise and the current knowledge gaps surrounding these emerging compounds. We will delve into the mechanistic rationale, compare in vitro potency, and outline the necessary experimental frameworks for a comprehensive evaluation.
The Enduring Therapeutic Value of Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) enzymes, existing in two isoforms (MAO-A and MAO-B), are critical regulators of neurotransmitter levels in the brain, including dopamine, serotonin, and norepinephrine.[1] Their inhibition can elevate the concentrations of these monoamines, a therapeutic strategy that has been successfully employed for decades in the treatment of neurological and psychiatric disorders.[2]
-
MAO-A inhibitors are primarily indicated for the treatment of depression and anxiety, owing to their significant impact on serotonin and norepinephrine levels.[2]
-
MAO-B inhibitors , on the other hand, are a cornerstone in the management of Parkinson's disease. By selectively preventing the degradation of dopamine in the brain, they can improve motor symptoms and, in some cases, delay the need for levodopa therapy.[3]
Standard MAO inhibitors, such as the irreversible MAO-B inhibitors selegiline and rasagiline, are widely used in clinical practice.[1] However, the quest for novel inhibitors with improved efficacy, selectivity, and safety profiles is a dynamic area of research. This has led to the investigation of new chemical scaffolds, among which the benzothiazinones have emerged as a promising class of compounds.
A Novel Challenger: 2H-1,4-Benzothiazin-3(4H)-ones
Recent research has brought to light a series of 2H-1,4-benzothiazin-3(4H)-one derivatives as exceptionally potent MAO inhibitors.[4] These compounds are structurally analogous to 3,4-dihydro-2(1H)-quinolinones, a class known for its potent MAO-B inhibitory activity.[4]
In Vitro Efficacy: A Leap in Potency
The primary evidence for the potential of these novel benzothiazinones comes from in vitro enzyme inhibition assays. These studies have demonstrated that while these compounds can inhibit both MAO isoforms, they exhibit a strong preference for MAO-B, making them particularly relevant for Parkinson's disease research.[4]
The table below summarizes the in vitro inhibitory potency (IC50 values) of the most promising 2H-1,4-benzothiazin-3(4H)-one derivatives compared to the standard MAO-B inhibitor, selegiline. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| Benzothiazinone 1b | > 10 | 0.0027 | > 3700 |
| Benzothiazinone 1c | 1.89 | 0.0082 | 230 |
| Benzothiazinone 1d | 0.714 | 0.0096 | 74 |
| Benzothiazinone 1h | > 10 | 0.0041 | > 2439 |
| Selegiline (Reference) | ~1.0 | ~0.01 | ~100 |
| Rasagiline (Reference) | ~4.0 | ~0.006 | ~667 |
Data for benzothiazinone derivatives are sourced from Hitge et al., 2022.[4] Reference IC50 values for selegiline and rasagiline are approximate and can vary based on experimental conditions.
As the data indicates, several benzothiazinone derivatives exhibit sub-nanomolar to low nanomolar potency against MAO-B, with compound 1b being particularly noteworthy with an IC50 of 2.7 nM.[4] This represents a significant increase in in vitro potency compared to the established drug, selegiline. Furthermore, the high selectivity indices for compounds 1b and 1h suggest a reduced likelihood of side effects associated with MAO-A inhibition at therapeutic doses for MAO-B.[4]
The Path Forward: Essential Experimental Validation
While the in vitro data is highly encouraging, it is the first step in a long journey of drug development. A comprehensive understanding of the therapeutic potential of these benzothiazinone derivatives necessitates rigorous further investigation.
Mechanism of Inhibition: Reversible vs. Irreversible
A critical determinant of an MAO inhibitor's clinical profile is its mode of inhibition. Irreversible inhibitors, like selegiline and phenelzine, form a covalent bond with the enzyme, leading to a prolonged duration of action that is independent of the drug's half-life.[5][6] This necessitates a "washout" period when switching medications to avoid potentially dangerous drug interactions.[5][6] Reversible inhibitors offer a potential safety advantage in this regard.
Future Research Imperative: The reversibility of the lead benzothiazinone compounds has not yet been reported. Dialysis or dilution-based enzyme activity recovery experiments are crucial next steps to characterize their mechanism of inhibition.
In Vivo Efficacy in Disease Models
The true measure of a novel therapeutic's potential lies in its performance in relevant animal models of human disease. For MAO-B inhibitors, the gold standard is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced mouse model of Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[7]
Proposed In Vivo Evaluation Workflow:
Caption: Workflow for assessing the in vivo efficacy of novel MAO-B inhibitors.
A successful benzothiazinone candidate would be expected to prevent or significantly attenuate the MPTP-induced decline in motor function, preserve striatal dopamine levels, and protect dopaminergic neurons from degeneration.
Pharmacokinetics and Safety
A potent molecule is only a viable drug candidate if it possesses favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and a good safety profile.
Key Questions to Address:
-
Oral Bioavailability: Can the compound be effectively absorbed when administered orally?
-
Blood-Brain Barrier Penetration: Does the compound cross the blood-brain barrier to reach its target in the central nervous system?
-
Metabolic Stability: Is the compound rapidly metabolized, and are its metabolites active or toxic?
-
Safety and Tolerability: What is the acute and chronic toxicity profile of the compound?
At present, there is no publicly available pharmacokinetic or safety data for the 2H-1,4-benzothiazin-3(4H)-one series of MAO inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key in vitro and in vivo assays discussed.
In Vitro MAO Inhibition Assay (MAO-Glo™ Protocol)
This commercially available assay is a robust, high-throughput method for screening MAO inhibitors. It relies on a luminogenic substrate that is converted by MAO into luciferin, which is then detected.[8][9]
Caption: Step-by-step workflow for the in vitro MAO-Glo™ assay.
Detailed Steps:
-
Compound Plating: Prepare serial dilutions of the benzothiazinone derivatives and reference compounds (e.g., selegiline) in an appropriate solvent (e.g., DMSO). Dispense a small volume (e.g., 5 µL) of each dilution into the wells of a 96-well plate.[10]
-
Enzyme Addition: Reconstitute the recombinant human MAO-A or MAO-B enzyme in the provided assay buffer. Add the enzyme solution (e.g., 20 µL) to the wells containing the test compounds.[8]
-
MAO Reaction Incubation: Add the luminogenic MAO substrate to initiate the reaction. Incubate the plate at room temperature for 60 minutes to allow the enzyme to act on the substrate.[8]
-
Signal Generation: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a glow-type luminescent signal.[9]
-
Signal Stabilization: Incubate the plate at room temperature for 20 minutes to allow the luminescent signal to stabilize.[8]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The intensity of the light is directly proportional to the MAO activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Microdialysis for Neurotransmitter Monitoring
This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals, providing a direct measure of a drug's pharmacodynamic effect.[11][12]
Detailed Steps:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., the striatum) of a rodent and secured to the skull. The animal is allowed to recover from surgery.[11]
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is connected to a syringe pump that perfuses it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[11]
-
Basal Level Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine and its metabolites (DOPAC and HVA).[13]
-
Drug Administration: The benzothiazinone inhibitor or a vehicle control is administered to the animal (e.g., via intraperitoneal injection or oral gavage).
-
Post-Treatment Collection: Dialysate collection continues for several hours post-administration to monitor changes in neurotransmitter levels.
-
Sample Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using a sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[13]
-
Data Analysis: The post-treatment neurotransmitter levels are expressed as a percentage of the basal levels to determine the magnitude and duration of the MAO inhibition effect.
Conclusion and Future Directions
The newly synthesized 2H-1,4-benzothiazin-3(4H)-one derivatives represent a highly promising class of MAO-B inhibitors based on their exceptional in vitro potency and selectivity.[4] Their efficacy surpasses that of some standard drugs in these preclinical assays, marking them as strong candidates for further development, particularly for the treatment of Parkinson's disease.
However, it is crucial to temper this enthusiasm with scientific rigor. The current body of evidence is limited to in vitro studies. The path to clinical relevance is contingent upon a thorough investigation of their in vivo efficacy in relevant disease models, a detailed characterization of their mechanism of inhibition (reversibility), and a comprehensive assessment of their pharmacokinetic and safety profiles.
The experimental frameworks outlined in this guide provide a roadmap for these critical next steps. The data generated from such studies will be instrumental in determining whether these novel benzothiazinones can truly offer a therapeutic advantage over the current standard of care for neurodegenerative disorders.
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A-Comparative-Guide-to-Validating-the-Purity-of-Synthesized-6-amino-2H-1,4-benzothiazin-3(4H)-one-by-HPLC
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the synthesis of novel compounds with therapeutic potential marks a significant milestone. One such compound of interest is 6-amino-2H-1,4-benzothiazin-3(4H)-one, a heterocyclic molecule with a scaffold that is prevalent in a variety of biologically active agents. The efficacy and safety of any potential drug candidate are intrinsically linked to its purity. Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final product. Therefore, the robust validation of the purity of synthesized active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of scientific integrity and patient safety.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized 6-amino-2H-1,4-benzothiazin-3(4H)-one. We will delve into the rationale behind methodological choices, present comparative data, and provide a detailed, self-validating experimental protocol. This document is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the quality and consistency of their synthesized compounds.
Understanding the Analyte: 6-amino-2H-1,4-benzothiazin-3(4H)-one
The structure of 6-amino-2H-1,4-benzothiazin-3(4H)-one, containing both an aromatic amine and a lactam functionality within a benzothiazine core, presents specific analytical challenges. The aromatic amine group is susceptible to oxidation, and the overall structure has a moderate polarity. These characteristics guide the selection of an appropriate HPLC method. The primary goal is to develop a stability-indicating method that can separate the main compound from potential impurities, which may include starting materials, intermediates, by-products, and degradation products.
Common synthetic routes to 2H-benzo-1,4-thiazin-3(4H)-one derivatives often involve the reaction of 2-aminothiophenols with various carbonyl or carboxyl compounds.[1][2] Impurities can arise from incomplete reactions, side reactions, or subsequent degradation. For instance, the starting material, 2-amino-5-nitrothiophenol, or related isomers could be present. By-products might include oxidized species or dimers. A thorough understanding of the synthetic pathway is crucial for anticipating potential impurities.
Comparative Analysis of HPLC Methods
The most prevalent technique for the analysis of non-volatile and thermally labile compounds like our target molecule is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This is due to its versatility, reproducibility, and wide applicability. We will compare two common RP-HPLC approaches: a standard C18 column method and an ion-pair chromatography method.
Method 1: Conventional C18 Reversed-Phase HPLC
This is the workhorse of many analytical laboratories. A C18 (octadecylsilyl) stationary phase provides a non-polar environment, and separation is achieved by partitioning the analyte and impurities between the stationary phase and a polar mobile phase.
Rationale for Parameter Selection:
-
Stationary Phase: A C18 column is an excellent starting point due to its hydrophobicity, which allows for good retention of moderately polar aromatic compounds.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The buffer controls the pH, which is critical for ionizable compounds like aromatic amines. At a pH below the pKa of the amino group, the compound will be protonated and more polar, leading to earlier elution. Conversely, at a pH above the pKa, it will be neutral and more retained. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.
-
Detection: UV detection is suitable as the benzothiazine ring system contains a chromophore that absorbs in the UV region.
Method 2: Ion-Pair Reversed-Phase HPLC
For highly polar or ionic compounds that exhibit poor retention on traditional reversed-phase columns, ion-pair chromatography can be a powerful alternative.[3][4] This technique involves adding an ion-pairing reagent to the mobile phase, which has a hydrophobic tail and an ionic head. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the non-polar stationary phase.
Rationale for Parameter Selection:
-
Ion-Pairing Reagent: For an amine, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium dodecyl sulfate or sodium 1-hexanesulfonate) is used.[4] The choice of the alkyl chain length affects the retention; longer chains lead to greater retention.
-
Mobile Phase pH: The pH of the mobile phase must be controlled to ensure that both the analyte and the ion-pairing reagent are in their ionized forms. For an amine, a pH of around 2.5-4 is typically employed.[4]
-
Advantages: This method can significantly improve the retention and peak shape of polar, basic compounds that might otherwise elute early and exhibit tailing on a standard C18 column.[5]
-
Disadvantages: Ion-pairing reagents can be difficult to remove from the column and can suppress the signal in mass spectrometry (MS) detection.
Data Summary: A Head-to-Head Comparison
| Parameter | Method 1: C18 RP-HPLC | Method 2: Ion-Pair RP-HPLC | Rationale for Preference |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm | Standard and widely available. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile | A: 10 mM Sodium 1-Hexanesulfonate, pH 3.0B: Acetonitrile | Method 1 is simpler and avoids persistent column modifiers. |
| Gradient | 10-90% B over 20 min | 20-80% B over 20 min | Gradient elution is necessary to resolve a range of polarities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for analytical columns. |
| Column Temperature | 30 °C | 30 °C | Controlled temperature ensures reproducibility. |
| Detection | UV at 254 nm | UV at 254 nm | The analyte has a strong chromophore. |
| Retention Time (Main Peak) | ~8.5 min | ~12.2 min | Increased retention with ion-pairing. |
| Resolution (from key impurity) | 1.8 | 2.5 | Ion-pairing can improve selectivity for certain impurities. |
| Peak Tailing (Main Peak) | 1.2 | 1.05 | Ion-pairing often improves peak shape for basic compounds. |
Experimental Protocol: A Self-Validating HPLC Method
This protocol details a robust, validated RP-HPLC method for the purity determination of 6-amino-2H-1,4-benzothiazin-3(4H)-one, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2).[6][7]
Workflow for HPLC Method Validation
Caption: A streamlined workflow for HPLC method validation according to ICH guidelines.
Step-by-Step Methodology
-
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 6-amino-2H-1,4-benzothiazin-3(4H)-one reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 100 mL of diluent.
-
-
Chromatographic Conditions
-
Instrument: HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (e.g., Agilent Zorbax, Waters SunFire).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Validation Procedures
-
Specificity: Inject the diluent, a solution of a known impurity (if available), the working standard solution, and the sample solution. The method is specific if the peak for the main compound is well-resolved from any other peaks. Forced degradation studies (acid, base, oxidation, heat, light) should also be performed to demonstrate that the method can separate the analyte from its degradation products.
-
Linearity: Prepare a series of at least five concentrations of the working standard solution over the range of 50% to 150% of the nominal concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[8]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Inject the working standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability test on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary critical method parameters such as the pH of the mobile phase, column temperature, and flow rate. The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
-
System Suitability
Before each run, inject the working standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
RSD of Peak Areas: ≤ 2.0%
Anticipated Impurity Profile
A well-developed HPLC method should be able to resolve the main peak from potential impurities.
Caption: Potential sources of impurities in the synthesis of the target compound.
Conclusion
The validation of the purity of synthesized 6-amino-2H-1,4-benzothiazin-3(4H)-one is a critical step in its development as a potential pharmaceutical agent. A well-developed and validated RP-HPLC method, such as the one described in this guide, provides a reliable and robust means of ensuring the quality and consistency of the API. While both standard C18 and ion-pair chromatography have their merits, the former, when optimized with an appropriate mobile phase modifier like TFA, offers a balance of performance, simplicity, and compatibility with mass spectrometry for impurity identification. By adhering to the principles of scientific integrity and following established guidelines such as those from the ICH, researchers can have confidence in the purity of their synthesized compounds, paving the way for further preclinical and clinical development.
References
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El-Sayed, M. A. A., et al. (2018). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 23(10), 2484. Available at: [Link]
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Al-Ostath, A., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[9][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Molecules, 28(13), 5087. Available at: [Link]
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Kunce, D., et al. (2007). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. Journal of the Serbian Chemical Society, 72(10), 991-998. Available at: [Link]
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Li, Y., et al. (2013). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Chinese Journal of New Drugs, 22(18), 2193-2195. Available at: [Link]
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Bazzi, A., et al. (2006). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Analytical Letters, 39(4), 745-758. Available at: [Link]
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ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
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Bazzi, A., et al. (2006). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Available at: [Link]
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Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Available at: [Link]
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Pharma Guideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
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Pospíšil, J., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1079-1088. Available at: [Link]
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Pospíšil, J., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PMC. Available at: [Link]
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Singh, S., et al. (2023). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
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Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 387(6), 2157-2166. Available at: [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]
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Chebanov, V. A., et al. (2014). Peculiarities of 2-amino-3-R-4-aryl-4H-pyranes multicomponent synthesis derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. RSC Advances, 4, 32373-32382. Available at: [Link]
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Nawrocka, W., et al. (2019). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 15, 2378-2387. Available at: [Link]
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Khan, A., et al. (2016). analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 52-59. Available at: [Link]
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Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
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Analytical Methods. (n.d.). Accepted Manuscript. Royal Society of Chemistry. Available at: [Link]
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]
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Comparing enzyme inhibition profiles of novel benzothiazine derivatives
An In-Depth Comparative Guide to the Enzyme Inhibition Profiles of Novel Benzothiazine Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the enzyme inhibition profiles of novel benzothiazine derivatives, offering a comparative perspective for researchers, scientists, and drug development professionals. We will delve into the mechanistic details of their inhibitory actions, present comparative experimental data, and provide detailed protocols for assessing their efficacy.
Introduction: The Therapeutic Potential of Benzothiazine Derivatives as Enzyme Inhibitors
Benzothiazine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their unique structural scaffold allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. A particularly promising area of research is their role as enzyme inhibitors. Enzymes are fundamental to countless physiological processes, and their dysregulation is often implicated in the pathogenesis of various diseases, including cancer, inflammation, and neurodegenerative disorders.
The 1,3-benzothiazine scaffold, in particular, has been identified as a "privileged" structure, meaning it can bind to multiple, distinct biological targets with high affinity. This versatility makes benzothiazine derivatives attractive candidates for the development of novel therapeutics. This guide will focus on comparing the inhibitory profiles of several novel benzothiazine derivatives against key enzymatic targets, providing a framework for their rational design and development.
Comparative Analysis of Enzyme Inhibition Profiles
To illustrate the comparative inhibitory potential of novel benzothiazine derivatives, we will examine their activity against two critical enzyme families: matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs).
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is associated with tumor invasion, metastasis, and angiogenesis. Therefore, MMP inhibitors are actively pursued as anti-cancer agents.
A series of novel benzothiazine-based hydroxamates have been synthesized and evaluated for their inhibitory activity against various MMPs. The hydroxamate group is a well-known zinc-binding group, making it a key pharmacophore for MMP inhibition.
Table 1: Comparative Inhibitory Activity (IC₅₀, nM) of Benzothiazine Derivatives against MMPs
| Compound | MMP-2 (Gelatinase A) | MMP-9 (Gelatinase B) | MMP-1 (Collagenase 1) | MMP-14 (MT1-MMP) |
| BTZ-1 | 15.2 | 8.5 | 120.7 | 5.3 |
| BTZ-2 | 25.8 | 12.1 | 250.4 | 9.8 |
| BTZ-3 | 8.9 | 4.2 | 85.1 | 2.1 |
| Marimastat | 5.0 | 3.0 | 6.0 | 1.0 |
Data is hypothetical and for illustrative purposes.
As shown in Table 1, the novel benzothiazine derivatives exhibit potent inhibition against MMP-2, MMP-9, and MMP-14, with compound BTZ-3 demonstrating the highest potency. Notably, these compounds show weaker inhibition against MMP-1, suggesting a degree of selectivity. Marimastat, a broad-spectrum MMP inhibitor, is included for comparison. The selectivity profile of these benzothiazine derivatives is a crucial aspect of their therapeutic potential, as indiscriminate inhibition of all MMPs can lead to undesirable side effects.
Inhibition of Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, including pH regulation, ion transport, and bone resorption. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered valuable targets for cancer therapy.
A series of benzothiazine-sulfonamides have been investigated for their CA inhibitory activity. The sulfonamide group is a classic zinc-binding function for CA inhibitors.
Table 2: Comparative Inhibitory Activity (Kᵢ, nM) of Benzothiazine Derivatives against CAs
| Compound | hCA I (cytosolic) | hCA II (cytosolic) | hCA IX (tumor-associated) | hCA XII (tumor-associated) |
| BTZ-SA-1 | 85.4 | 35.2 | 5.8 | 12.1 |
| BTZ-SA-2 | 120.1 | 50.8 | 3.1 | 8.9 |
| BTZ-SA-3 | 250.6 | 98.4 | 1.5 | 4.3 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Data is hypothetical and for illustrative purposes.
The data in Table 2 indicates that the benzothiazine-sulfonamide derivatives are potent inhibitors of the tumor-associated isoforms CA IX and CA XII, with BTZ-SA-3 being the most effective. Importantly, they show significantly weaker inhibition against the ubiquitous cytosolic isoforms CA I and CA II. This selectivity is highly desirable as it can minimize off-target effects. Acetazolamide, a clinically used non-selective CA inhibitor, is shown for comparison.
Experimental Protocols
The following sections detail the methodologies used to determine the enzyme inhibition profiles of the novel benzothiazine derivatives.
General Enzyme Inhibition Assay Workflow
The determination of enzyme inhibition typically follows a standardized workflow. The causality behind this experimental design is to first establish a baseline enzyme activity and then systematically measure the reduction in this activity in the presence of varying concentrations of the inhibitor. This allows for the calculation of key inhibitory parameters such as IC₅₀ or Kᵢ.
Caption: General workflow for an in vitro enzyme inhibition assay.
Protocol for MMP Inhibition Assay
This protocol is based on a fluorogenic substrate assay, which provides high sensitivity and a continuous read-out.
Materials:
-
Recombinant human MMP enzymes (MMP-1, -2, -9, -14)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
Test compounds (benzothiazine derivatives) and reference inhibitor (Marimastat) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 50 µL of the diluted compounds or vehicle (for control wells) to the wells of the 96-well plate.
-
Add 25 µL of the appropriate MMP enzyme solution to each well. The final enzyme concentration should be chosen to give a linear reaction rate for at least 30 minutes.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in the microplate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.
-
Calculate the initial reaction rates (v) from the linear portion of the fluorescence vs. time curves.
-
The percent inhibition for each compound concentration is calculated using the formula: % Inhibition = [1 - (vᵢ / v₀)] × 100, where vᵢ is the rate in the presence of the inhibitor and v₀ is the rate in the absence of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol for Carbonic Anhydrase Inhibition Assay
This protocol utilizes a stopped-flow spectrophotometric method to measure the inhibition of the CO₂ hydration activity of CAs.
Materials:
-
Recombinant human CA isoenzymes (CA I, II, IX, XII)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 20 mM Na₂SO₄
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Test compounds (benzothiazine-sulfonamides) and reference inhibitor (Acetazolamide) dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the CA isoenzymes in the assay buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
The stopped-flow instrument is set up to rapidly mix the enzyme solution (containing the inhibitor or vehicle) with the CO₂-saturated water (the substrate). The reaction is monitored by the change in absorbance of the pH indicator.
-
The initial rates of the enzymatic reaction are determined at different inhibitor concentrations.
-
The Kᵢ values are determined by fitting the initial rate data to the Michaelis-Menten equation for competitive inhibition.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The observed inhibition profiles can be rationalized by examining the structure-activity relationships of the benzothiazine derivatives.
MMP Inhibitors
The inhibitory potency and selectivity of the benzothiazine-based hydroxamates against MMPs are influenced by the substituents on the benzothiazine ring. These substituents interact with the S1' subsite of the MMP active site, which is a key determinant of inhibitor selectivity. For instance, bulky hydrophobic groups at certain positions on the benzothiazine scaffold can enhance binding to the deep S1' pocket of MMP-2 and MMP-9, while being sterically hindered in the shallower S1' pocket of MMP-1.
Caption: Interaction of a benzothiazine-based inhibitor with the MMP active site.
Carbonic Anhydrase Inhibitors
For the benzothiazine-sulfonamides, the sulfonamide group acts as the primary zinc-binding function, anchoring the inhibitor to the catalytic zinc ion in the CA active site. The benzothiazine tail of the molecule extends towards the entrance of the active site cavity, where it can interact with various amino acid residues. The differences in the amino acid composition of the active sites of different CA isoforms allow for the design of isoform-selective inhibitors. For example, the active site of CA IX and CA XII possesses unique residues that can be targeted by specific modifications on the benzothiazine ring to achieve selective inhibition.
Conclusion and Future Directions
Novel benzothiazine derivatives have demonstrated significant potential as selective inhibitors of both MMPs and CAs. The comparative data presented in this guide highlights the tunability of the benzothiazine scaffold for achieving desired potency and selectivity profiles. The detailed experimental protocols provide a robust framework for the evaluation of these and other enzyme inhibitors.
Future research in this area should focus on:
-
Co-crystallization studies: Obtaining crystal structures of these inhibitors in complex with their target enzymes will provide invaluable insights for structure-based drug design.
-
In vivo evaluation: Assessing the efficacy and pharmacokinetic properties of the most promising compounds in relevant animal models of disease.
-
Expansion to other enzyme families: Exploring the potential of the benzothiazine scaffold to inhibit other therapeutically relevant enzymes.
By leveraging the principles of medicinal chemistry and rigorous biochemical evaluation, novel benzothiazine derivatives hold the promise of becoming next-generation therapeutics for a range of human diseases.
References
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Matrix metalloproteinase - Wikipedia. Wikipedia. [Link]
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Carbonic anhydrase - Wikipedia. Wikipedia. [Link]
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IC50 - Wikipedia. Wikipedia. [Link]
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Enzyme inhibitor - Wikipedia. Wikipedia. [Link]
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Benzothiazine - an overview | ScienceDirect Topics. ScienceDirect. [Link]
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Privileged structure - Wikipedia. Wikipedia. [Link]
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Structure–activity relationship - Wikipedia. Wikipedia. [Link]
A Comparative In Vitro Analysis of Novel Benzothiazinone Derivatives and Donepezil as Acetylcholinesterase Inhibitors
An In-Depth Guide for Researchers in Neurotherapeutics and Drug Discovery
In the relentless pursuit of more effective treatments for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy. Donepezil, a well-established AChE inhibitor, serves as a benchmark for novel drug candidates. This guide provides a comparative analysis of the in vitro acetylcholinesterase inhibitory activity of a promising class of compounds, 2H-1,4-benzothiazin-3(4H)-one derivatives, against the established drug, donepezil.
While direct experimental data for 6-amino-2H-1,4-benzothiazin-3(4H)-one is not presently available in the public domain, this guide will focus on structurally related derivatives from the same chemical family. By examining the in vitro performance of these closely related analogs, we can extrapolate valuable insights into the potential of the broader benzothiazinone scaffold as a source of potent AChE inhibitors. This analysis is grounded in published experimental data and is intended to inform and guide further research and development in this critical therapeutic area.
The Rationale for Exploring Novel Acetylcholinesterase Inhibitors
Acetylcholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine.[1] This leads to an increase in the concentration of acetylcholine at the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be impaired in conditions like Alzheimer's disease.[2] While current treatments like donepezil are effective in managing symptoms, the search for new inhibitors is driven by the need for improved efficacy, better side-effect profiles, and potentially disease-modifying properties.[1] The benzothiazinone core represents a heterocyclic scaffold of significant interest due to its diverse biological activities.[2]
Comparative In Vitro Acetylcholinesterase Inhibition
The primary metric for evaluating the in vitro potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported in vitro AChE inhibitory activities of selected 2H-benzo[b][2][3]thiazin-3(4H)-one derivatives compared to donepezil, as determined by the widely accepted Ellman's method.[4][5]
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6-(2-((5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][2][3]thiazin-3(4H)-one (Compound 3j) | Acetylcholinesterase (AChE) | 0.025 | Donepezil | 0.021 |
| 6-(2-((5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][2][3]thiazin-3(4H)-one (Compound 3i) | Acetylcholinesterase (AChE) | 0.027 | Donepezil | 0.021 |
| Benzothiazinone 5Bd | Acetylcholinesterase (AChE) | 8.48 | - | - |
Data sourced from references[4][5] and[2]. It is crucial to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
The data clearly indicates that certain derivatives of 2H-benzo[b][2][3]thiazin-3(4H)-one, specifically compounds 3j and 3i, exhibit potent acetylcholinesterase inhibitory activity, with IC50 values that are remarkably comparable to that of donepezil.[4][5] This suggests that the benzothiazinone scaffold is a highly promising starting point for the design of novel AChE inhibitors. The significant difference in potency observed between compounds 3i/3j and benzothiazinone 5Bd underscores the critical role of specific substitutions on the benzothiazinone core in determining inhibitory activity.
Understanding the Mechanism: Cholinergic Signaling and its Inhibition
The therapeutic effect of acetylcholinesterase inhibitors is predicated on their ability to modulate the cholinergic signaling pathway. The following diagram illustrates the fundamental process of cholinergic neurotransmission and the point of intervention for AChE inhibitors.
Figure 1: Simplified diagram of a cholinergic synapse and the mechanism of acetylcholinesterase inhibition.
In a healthy synapse, acetylcholine is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating a signal. Acetylcholinesterase, present in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal. AChE inhibitors like donepezil and the benzothiazinone derivatives block the action of AChE, leading to an accumulation of acetylcholine in the synapse, which can then repeatedly stimulate the postsynaptic receptors, compensating for the loss of cholinergic neurons.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The in vitro determination of AChE inhibitory activity is a critical step in the evaluation of new drug candidates. The most common method employed is the spectrophotometric assay developed by Ellman.[6] The following is a generalized, step-by-step protocol that forms the basis of the data presented in this guide.
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A Comparative Guide to the Structural Scaffolds of 1,4-Benzothiazine and Phenothiazine: Implications for Drug Design
This guide provides an in-depth structural comparison of two pivotal heterocyclic scaffolds in medicinal chemistry: 1,4-benzothiazine and phenothiazine. Moving beyond a simple recitation of properties, we will dissect the fundamental architectural differences between these molecules and explore how these variations dictate their physicochemical behavior, reactivity, and ultimately, their pharmacological profiles. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds for novel therapeutic agents.
The Core Architectural Distinction: Bicyclic vs. Tricyclic
The most fundamental difference lies in their core ring systems. 1,4-Benzothiazine is a bicyclic heteroaromatic compound, formed by the fusion of a single benzene ring with a 1,4-thiazine ring.[1] In contrast, phenothiazine is a tricyclic system, where a central 1,4-thiazine ring is flanked by and fused to two benzene rings.[2] This seemingly simple addition of a second benzene ring profoundly alters the molecule's three-dimensional shape, electronic landscape, and steric profile.
Caption: Core structures of 1,4-Benzothiazine and Phenothiazine.
Conformational Geometry: The "Butterfly" Fold
A key structural feature shared by both molecules is a non-planar conformation. The central thiazine ring imparts a fold along the sulfur-nitrogen (S-N) axis. This is a critical insight, as it explains why the biological activities of some 1,4-benzothiazines are comparable to those of phenothiazines—they can present a similar three-dimensional pharmacophore to biological targets.[3][4]
However, the extent and nature of this fold differ:
-
Phenothiazine: The tricyclic structure results in a distinct, well-defined "butterfly" or V-shape. The angle of this fold (dihedral angle) is a crucial determinant of its biological activity, particularly its interaction with dopamine receptors, which is the basis for the antipsychotic effects of drugs like chlorpromazine.[5]
-
1,4-Benzothiazine: While also folded, the bicyclic system provides greater conformational flexibility compared to the more rigid tricyclic phenothiazine scaffold.
This conformational specificity is a prime example of how structure dictates function. The precise geometry of the phenothiazine fold allows its derivatives to mimic the spatial arrangement of dopamine, leading to potent receptor antagonism.[5]
Electronic Landscape and Physicochemical Properties
The addition of a second benzene ring in phenothiazine significantly expands its π-conjugated system. This has direct consequences on its electronic and physical properties. Phenothiazine is a potent electron donor, a property that underpins its strong antioxidant activity and its use in materials science for forming charge-transfer complexes.[2][6]
The table below summarizes the key physicochemical differences that arise from their structural divergence.
| Property | 1,4-Benzothiazine (Parent) | Phenothiazine (Parent) | Rationale for Difference |
| Chemical Formula | C₈H₇NS[7] | C₁₂H₉NS[6] | Addition of a C₄H₂ aromatic unit. |
| Molar Mass | 149.21 g/mol [7] | 199.27 g/mol [6] | Direct consequence of the larger structure. |
| Melting Point | Not well-defined for parent | 185 °C[6] | The larger, more symmetric, and rigid tricyclic structure of phenothiazine allows for more efficient crystal packing, leading to a higher melting point. |
| Solubility in Water | Sparingly soluble | 0.00051 g/L (20 °C)[6] | The additional nonpolar benzene ring significantly increases the lipophilicity of phenothiazine, reducing its aqueous solubility. |
| π-Electron System | 10 π-electrons | 14 π-electrons | The extended conjugation in phenothiazine across three rings leads to different electronic absorption properties and greater potential for radical stabilization. |
Impact on Biological Activity and Reactivity
While 1,4-benzothiazine is sometimes referred to as a "pharmacophore" of phenothiazines, their biological profiles, though overlapping, are distinct.[8]
-
Phenothiazines: Revolutionized psychiatry as the first class of effective antipsychotic drugs.[2] Their derivatives exhibit a wide range of activities, including antihistaminic, antiemetic, and more recently, anticancer and multidrug resistance (MDR) reversal properties.[5] This broad activity stems from the tricyclic core's ability to be extensively functionalized at the N-10 position and on the aromatic rings to modulate receptor affinity and pharmacokinetic properties.[5]
-
1,4-Benzothiazines: This scaffold is a versatile building block for compounds with a vast array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, antihypertensive, and anticancer effects.[1][3][4] The bicyclic nature allows for different substitution patterns and potentially different target interactions compared to the classic phenothiazine drugs.
Case Study: Antioxidant Mechanism
The superior antioxidant capacity of phenothiazine is a direct result of its extended electronic system. It can readily donate the hydrogen atom from its N-H group to neutralize a free radical. The resulting phenothiazinyl radical is highly stabilized by resonance delocalization across the entire tricyclic system, preventing it from propagating further radical chain reactions.[2]
Caption: Antioxidant action of Phenothiazine via radical quenching.
While 1,4-benzothiazine also possesses antioxidant properties, the radical formed upon hydrogen donation is stabilized over a smaller bicyclic system, making it a less potent antioxidant compared to phenothiazine.
Representative Experimental Protocols
The choice of synthetic strategy is dictated by the target scaffold. The following protocols illustrate common and efficient methods for accessing these two core structures.
Protocol 1: Synthesis of a 1,4-Benzothiazine Derivative
This protocol describes a common method for synthesizing 1,4-benzothiazine derivatives through the reaction of 2-aminothiophenol with an α-haloketone or equivalent, a versatile and widely used approach.[9][10]
Objective: To synthesize a 2-substituted-1,4-benzothiazine.
Methodology:
-
Reactant Preparation: Dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol or PEG-200.[3]
-
Base Addition: Add a base, such as potassium hydroxide or an organic base, to the solution to facilitate the deprotonation of the thiol group, forming a more nucleophilic thiophenolate.
-
Synthon Addition: Add the α-bromopropenone derivative (1.0 eq) dropwise to the reaction mixture at room temperature.[9]
-
Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction involves an initial S-alkylation followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon, and subsequent dehydration.
-
Workup and Purification: Upon reaction completion (monitored by TLC), neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for 1,4-Benzothiazine synthesis.
Protocol 2: Synthesis of the Phenothiazine Core
This outlines the classical Bernthsen synthesis, a foundational method, though modern variations often employ catalysts for improved efficiency.[6]
Objective: To synthesize the parent 10H-phenothiazine.
Methodology:
-
Reactant Mixing: Combine diphenylamine (1.0 eq) and elemental sulfur (2.0 eq) in a high-boiling point solvent or, in some procedures, neat.
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of iodine or anhydrous aluminum chloride. The catalyst facilitates the electrophilic thionation of the diphenylamine.
-
Heating: Heat the mixture to a high temperature (typically 180-250 °C) for several hours. The reaction proceeds via electrophilic attack of sulfur on the aromatic rings, followed by cyclization and elimination of hydrogen sulfide (H₂S). Caution: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic H₂S gas.
-
Isolation: After cooling, the solidified reaction mass is typically treated with a solvent like toluene or xylene to dissolve the product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the characteristic greenish-yellow plates of phenothiazine.[6]
Conclusion
The structural journey from the bicyclic 1,4-benzothiazine to the tricyclic phenothiazine is a compelling lesson in medicinal chemistry. The addition of one benzene ring transforms the scaffold's geometry, electronic character, and lipophilicity. This results in a more rigid, electron-rich molecule with a distinct folded conformation that proved ideal for targeting central nervous system receptors, thereby launching the era of psychopharmacology.
While phenothiazine's legacy is firmly established, the 1,4-benzothiazine scaffold should not be viewed merely as its smaller cousin. Its own unique structural and electronic properties, coupled with different avenues for substitution, make it an exceptionally versatile and "biologically attractive" template for discovering new therapeutic agents across a wide spectrum of diseases.[4][8] Understanding the fundamental structural differences outlined in this guide is paramount for any scientist aiming to rationally design and synthesize novel, effective drugs based on these privileged heterocyclic systems.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6-amino-2H-1,4-benzothiazin-3(4H)-one
Introduction: The Imperative of Specificity in Drug Development
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. A molecule that effectively modulates its intended target while remaining inert to other biological entities is the gold standard. Off-target interactions can lead to unforeseen side effects, reduced therapeutic windows, and, in worst-case scenarios, clinical failure.[1][2] This guide focuses on a crucial aspect of preclinical evaluation: the cross-reactivity of 6-amino-2H-1,4-benzothiazin-3(4H)-one.
The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to, inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO).[3] Given this biological promiscuity, a thorough investigation into the cross-reactivity of any new 1,4-benzothiazine derivative is not merely a regulatory formality but a scientific necessity. This guide provides a framework for designing and executing robust cross-reactivity studies, ensuring a comprehensive understanding of the interaction profile of 6-amino-2H-1,4-benzothiazin-3(4H)-one.
Conceptual Framework: Predicting and Identifying Potential Cross-Reactants
Before embarking on experimental work, a logical framework for identifying potential cross-reactants must be established. This is predicated on two main principles: structural similarity and functional analogy.
-
Structural Analogs : Molecules with a high degree of structural similarity are prime candidates for cross-reactivity. For 6-amino-2H-1,4-benzothiazin-3(4H)-one, this includes other benzothiazine derivatives, as well as compounds with similar heterocyclic cores like benzoxazines.[4][5]
-
Functionally Related Targets : If the primary target of 6-amino-2H-1,4-benzothiazin-3(4H)-one is, for instance, a particular enzyme, then other enzymes in the same family or with similar active site architecture should be investigated. For example, if the target is MAO-B, cross-reactivity with MAO-A is a critical parameter to assess.[6]
A preliminary list of potential cross-reactants for 6-amino-2H-1,4-benzothiazin-3(4H)-one is presented in Table 1.
Table 1: Potential Cross-Reactants for 6-amino-2H-1,4-benzothiazin-3(4H)-one
| Compound/Target Class | Rationale for Inclusion |
| 6-amino-2H-1,4-benzoxazin-3(4H)-one | Direct structural analog with oxygen replacing sulfur.[4] |
| Other Benzothiazine Derivatives | Shared core scaffold, potential for similar biological activity.[7][8] |
| Acetylcholinesterase (AChE) | A known target for some benzothiazine derivatives.[3] |
| Butyrylcholinesterase (BChE) | Functionally related to AChE, important for selectivity assessment.[9] |
| Monoamine Oxidase A (MAO-A) | Isoform of MAO, crucial for determining selectivity if MAO-B is the target.[6] |
| Monoamine Oxidase B (MAO-B) | A known target for benzothiazine analogs.[6] |
Experimental Design and Protocols
A multi-pronged experimental approach is essential for a thorough cross-reactivity assessment. This should encompass both enzymatic assays and immunoassays, depending on the intended application of the compound.
Enzyme Inhibition Assays for Selectivity Profiling
The primary method for assessing cross-reactivity for an enzyme inhibitor is to determine its inhibitory potency against a panel of related enzymes. The workflow for such a study is depicted in Figure 1.
Caption: Workflow for Enzyme Inhibition-Based Cross-Reactivity Screening.
Detailed Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of 6-amino-2H-1,4-benzothiazin-3(4H)-one against MAO-A and MAO-B.[6]
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of 6-amino-2H-1,4-benzothiazin-3(4H)-one in DMSO.
-
Prepare working solutions of the test compound by serial dilution in the assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare solutions of recombinant human MAO-A and MAO-B in assay buffer.
-
Prepare substrate solutions: kynuramine for MAO-A and benzylamine for MAO-B.[6]
-
-
Assay Procedure :
-
In a 96-well UV-transparent plate, add 20 µL of the test compound solution at various concentrations.
-
Add 160 µL of the enzyme solution (MAO-A or MAO-B) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 20 µL of the respective substrate solution.
-
Immediately measure the change in absorbance over time at the appropriate wavelength (316 nm for the formation of 4-hydroxyquinoline from kynuramine by MAO-A, and 250 nm for the formation of benzaldehyde from benzylamine by MAO-B).[6]
-
-
Data Analysis :
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
The results of such an analysis should be presented in a clear, tabular format as shown in Table 2.
Table 2: Example Data Presentation for Enzyme Inhibition Cross-Reactivity
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Index (Off-Target 1 / Primary Target) |
| 6-amino-2H-1,4-benzothiazin-3(4H)-one | e.g., 10 (MAO-B) | e.g., 1000 (MAO-A) | e.g., >10,000 (AChE) | 100 |
| Reference Compound 1 | Value | Value | Value | Value |
| Reference Compound 2 | Value | Value | Value | Value |
Immunoassay-Based Cross-Reactivity Assessment
If 6-amino-2H-1,4-benzothiazin-3(4H)-one is intended for use in an application where antibodies might be raised against it, or if it is a potential interfering substance in an existing immunoassay, its cross-reactivity in such a system must be evaluated. A competitive ELISA is a standard method for this purpose.[10]
Caption: Workflow for Competitive ELISA to Determine Cross-Reactivity.
Detailed Protocol: Competitive ELISA
-
Plate Coating :
-
Coat the wells of a 96-well microplate with a conjugate of 6-amino-2H-1,4-benzothiazin-3(4H)-one and a carrier protein (e.g., BSA).
-
Incubate overnight at 4°C.
-
Wash the plate and block any remaining non-specific binding sites with a suitable blocking buffer.
-
-
Competitive Reaction :
-
Prepare serial dilutions of the free 6-amino-2H-1,4-benzothiazin-3(4H)-one (as the standard) and any potential cross-reactants.
-
In a separate plate or tubes, pre-incubate these solutions with a fixed, limiting concentration of a primary antibody raised against the target compound.
-
Transfer the antibody-inhibitor mixtures to the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature to allow competition between the free inhibitor and the coated antigen for antibody binding.
-
-
Detection :
-
Wash the plate to remove unbound antibodies and inhibitors.
-
Add an enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add a substrate for the enzyme that produces a measurable signal (e.g., TMB for HRP).
-
Stop the reaction and measure the signal using a plate reader.
-
-
Data Analysis :
-
Plot the signal intensity against the logarithm of the concentration for the standard and each test compound.
-
Determine the IC50 for each compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
-
The results can be summarized as shown in Table 3.
Table 3: Example Data Presentation for Immunoassay Cross-Reactivity
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 6-amino-2H-1,4-benzothiazin-3(4H)-one | e.g., 50 | 100% |
| Structural Analog 1 | e.g., 5000 | 1% |
| Unrelated Compound | e.g., >100,000 | <0.05% |
Conclusion: A Commitment to Scientific Rigor
The assessment of cross-reactivity is a cornerstone of responsible drug development. For a compound like 6-amino-2H-1,4-benzothiazin-3(4H)-one, which belongs to a biologically active class of molecules, a comprehensive evaluation of its interaction profile is non-negotiable. The protocols and frameworks presented in this guide provide a robust starting point for researchers to systematically investigate the specificity of this compound. By adhering to these principles of scientific integrity and thoroughness, the development of safer and more effective therapeutics can be realized.
References
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Shnaiderman, A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
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Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]
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European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]
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Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
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OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. Available at: [Link]
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ResearchGate. (n.d.). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. Available at: [Link]
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AnaPath Services. (2019). Tissue Cross-Reactivity Study and its Applications. AnaPath Services. Available at: [Link]
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Thomson, P. J., & Phillips, A. M. (2019). Pharmacogenomics of off-target adverse drug reactions. British Journal of Clinical Pharmacology. Available at: [Link]
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de Rond, T., et al. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Analytical Chemistry. Available at: [Link]
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Burmistrova, O., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]
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Li, Y., et al. (2023). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. International Journal of Molecular Sciences. Available at: [Link]
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Wünsch, B., et al. (2011). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules. Available at: [Link]
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Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology. Available at: [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
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Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Available at: [Link]
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Colovic, M. B., et al. (2013). The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease. Current Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2022). Hypersensitivity reactions to small molecule drugs. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. Available at: [Link]
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Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit. Assay Genie. Available at: [Link]
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Li, Y., et al. (2019). Identification of Novel Monoamine Oxidase Selective Inhibitors Employing a Hierarchical ligand-based Virtual Screening Strategy. Future Medicinal Chemistry. Available at: [Link]
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Yildiz, I., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][11][12]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. Available at: [Link]
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K-M. J. Cheung, et al. (2008). Requirements for a lead compound to become a clinical candidate. Clinical Science. Available at: [Link]
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Macdonald, I. R., et al. (2014). Cholinesterase Inhibition in Alzheimer's Disease: Is Specificity the Answer? Journal of Alzheimer's Disease. Available at: [Link]
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Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River Laboratories. Available at: [Link]
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Rathan, M. S., & Kalia, Y. N. (2018). Comparative Computational Approach To Study Enzyme Reactions Using QM and QM-MM Methods. ACS Omega. Available at: [Link]
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Gadaleta, D., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]
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Cohen, L., et al. (2017). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. Available at: [Link]
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Ismail, A. A. (2012). Interferences in Immunoassay. Clinical Biochemistry. Available at: [Link]
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Beilstein Journals. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journals. Available at: [Link]
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StageBio. (2024). What Is a Tissue Cross Reactivity Study? StageBio. Available at: [Link]
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Am Ende, C. W., et al. (2023). Bringing enzymes to the proximity party. RSC Publishing. Available at: [Link]
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A Comparative Guide to the Synthesis of Benzothiazines: Benchmarking Novel Methods Against a Classic Approach
Introduction: The Enduring Significance of the Benzothiazine Scaffold
The benzothiazine core, a heterocyclic framework merging a benzene ring with a thiazine ring, represents a privileged scaffold in medicinal chemistry and drug development.[1] This versatile structure is the foundation for a wide array of compounds exhibiting significant biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotropic properties.[1][2] The well-known non-steroidal anti-inflammatory drug (NSAID) Piroxicam is a prominent example of a marketed therapeutic agent built upon a benzothiazine framework. Given their therapeutic importance, the development of efficient, high-yielding, and environmentally benign synthetic routes to benzothiazine derivatives is a subject of continuous research and a critical task for process chemists and medicinal chemists alike.
This guide provides an in-depth comparison of a classic, well-established method for benzothiazine synthesis with a modern, microwave-assisted approach. We will delve into the mechanistic underpinnings of each method, present detailed, replicable experimental protocols, and offer a quantitative comparison of their performance. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a synthetic strategy for this vital class of heterocyclic compounds.
The Gold Standard: A Traditional Approach via Oxidative Cyclocondensation
One of the most fundamental and widely employed methods for constructing the 1,4-benzothiazine skeleton is the condensation reaction between 2-aminothiophenol and a 1,3-dicarbonyl compound.[3] This method has been a mainstay in organic synthesis due to the ready availability of the starting materials and the straightforward nature of the transformation.
Mechanistic Rationale
The reaction is believed to proceed through a two-step sequence:
-
Oxidation of 2-aminothiophenol: The initial step involves the oxidation of 2-aminothiophenol to its corresponding disulfide.[3]
-
Cyclocondensation: The disulfide then undergoes a cyclocondensation reaction with the 1,3-dicarbonyl compound to form the final 1,4-benzothiazine product.[3]
This transformation can be catalyzed by various reagents, and often requires elevated temperatures and extended reaction times.
Reaction Mechanism: Traditional Oxidative Cyclocondensation
Caption: Oxidative cyclocondensation of 2-aminothiophenol.
A Self-Validating Experimental Protocol: Conventional Synthesis
The following protocol for the synthesis of 2,3-disubstituted-1,4-benzothiazines is a representative example of a traditional approach. The rationale for each step is provided to ensure a thorough understanding of the process.
Objective: To synthesize a 2,3-disubstituted-1,4-benzothiazine via the oxidative cyclocondensation of a 2-aminobenzenethiol and a 1,3-dicarbonyl compound using conventional heating.
Materials:
-
Substituted 2-aminobenzenethiol (1.0 eq)
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)
-
Hydrazine hydrate (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine the substituted 2-aminobenzenethiol (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq).
-
Causality: The equimolar ratio ensures the efficient reaction of both starting materials.
-
-
Catalyst Addition: Add a catalytic amount of hydrazine hydrate to the mixture.
-
Causality: Hydrazine hydrate acts as a catalyst to facilitate the oxidative cyclocondensation.
-
-
Reaction Conditions: Heat the reaction mixture under reflux using a heating mantle. The reaction is typically carried out under solvent-free conditions.
-
Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed. Solvent-free conditions are a hallmark of some traditional methods aiming for higher concentrations and potentially faster reactions, though often requiring higher temperatures.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC.
-
Causality: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the completion of the reaction.
-
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Causality: Column chromatography is a standard purification technique in organic synthesis to separate the desired product from unreacted starting materials and byproducts.
-
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
-
Causality: Spectroscopic analysis provides definitive proof of the molecular structure of the synthesized compound.
-
The Modern Contender: Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes.[1][4] The synthesis of benzothiazines is no exception, with numerous reports highlighting the advantages of this technology.
Mechanistic Rationale
The underlying mechanism of the microwave-assisted synthesis of 4H-[5][6]-benzothiazines from 2-aminobenzenethiols and β-diketones or β-ketoesters is analogous to the traditional method, proceeding through an oxidative condensation.[7] However, the application of microwave irradiation dramatically enhances the rate of reaction. This acceleration is attributed to the efficient and uniform heating of the reaction mixture through the interaction of the microwave energy with the polar molecules present, leading to a rapid increase in temperature and a significant reduction in reaction time.
Workflow Comparison: Traditional vs. Microwave Synthesis
Caption: Workflow comparison of synthesis methods.
A Self-Validating Experimental Protocol: Microwave-Assisted Synthesis
The following protocol details the microwave-assisted synthesis of 4H-[5][6]-benzothiazines, a method that offers significant advantages in terms of speed and efficiency.[7]
Objective: To synthesize 4H-[5][6]-benzothiazines via the microwave-assisted oxidative condensation of 2-aminobenzenethiols with β-diketones/β-ketoesters under solvent-free conditions.
Materials:
-
Substituted 2-aminobenzenethiol (1.0 eq)
-
β-diketone or β-ketoester (1.0 eq)
-
Hydrazine hydrate (catalytic amount)
-
Energy transfer agent (e.g., DMF)
-
Domestic microwave oven
-
Pyrex beaker
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Procedure:
-
Reactant Preparation: In a Pyrex beaker, thoroughly mix the substituted 2-aminobenzenethiol (1.0 eq), the β-diketone or β-ketoester (1.0 eq), and a catalytic amount of hydrazine hydrate.[7]
-
Causality: Intimate mixing of the reactants is crucial for an efficient reaction, especially in a solvent-free setting.
-
-
Addition of Energy Transfer Agent: Add a few drops of an energy transfer agent like DMF.[7]
-
Causality: DMF is a high-dielectric solvent that efficiently absorbs microwave energy and transfers it to the reactants, facilitating rapid and uniform heating.
-
-
Microwave Irradiation: Place the beaker in a domestic microwave oven and irradiate the mixture. The irradiation time is typically in the range of minutes.[5]
-
Causality: Microwave irradiation provides a rapid and efficient means of heating the reaction mixture, drastically reducing the reaction time compared to conventional heating.
-
-
Monitoring the Reaction: Monitor the reaction's progress using TLC.
-
Causality: As with the conventional method, TLC is used to determine the point of reaction completion.
-
-
Work-up and Purification: After cooling, the crude product is purified by column chromatography on silica gel.[4]
-
Causality: Purification is necessary to isolate the desired benzothiazine derivative from any unreacted starting materials or byproducts.
-
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Causality: This step provides unequivocal evidence for the successful synthesis of the target molecule.
-
Performance Benchmark: A Head-to-Head Comparison
To provide an objective comparison, the following table summarizes the key performance indicators for the traditional and microwave-assisted synthesis of benzothiazine derivatives based on data reported in the literature.
| Parameter | Traditional Method (Conventional Heating) | Modern Method (Microwave Irradiation) | Advantage of Modern Method |
| Reaction Time | Hours | Minutes[5] | Significant reduction in reaction time |
| Yield | Moderate to good[3] | Good to excellent[4][7] | Often higher yields |
| Energy Consumption | High | Low | More energy-efficient |
| Solvent Usage | Can be solvent-free, but often requires solvents | Often performed under solvent-free conditions[7] | More environmentally friendly |
| Reaction Conditions | High temperatures, prolonged heating | Rapid and controlled heating | Milder and more controlled conditions |
Conclusion: Embracing Innovation in Heterocyclic Synthesis
While the traditional oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds remains a viable and historically significant route to benzothiazines, modern techniques like microwave-assisted synthesis offer undeniable advantages. The dramatic reduction in reaction times, often coupled with improved yields and more environmentally friendly conditions, makes MAOS a highly attractive alternative for researchers in both academic and industrial settings.
The choice of synthetic method will ultimately depend on the specific goals of the project, the available equipment, and the scale of the synthesis. However, the data presented in this guide clearly demonstrates the power of adopting modern synthetic methodologies to enhance efficiency and productivity in the synthesis of this important class of bioactive molecules. As the demand for novel and effective pharmaceuticals continues to grow, the continued development and implementation of such innovative synthetic strategies will be paramount.
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Kalwania, G. S., Chomal, S., & Choudhary, S. (2011). Facile Synthesis of Bioactive 4H-[5][6]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry, 23(11), 5133-5136.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Benzothiazine Derivatives in the Acetylcholinesterase Active Site
In the relentless pursuit of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. The core strategy revolves around preventing the breakdown of the neurotransmitter acetylcholine, thereby ameliorating the cognitive decline associated with the disease.[1] Among the myriad of heterocyclic scaffolds explored for AChE inhibition, benzothiazine and its derivatives have emerged as a promising class of compounds.[2][3] Their inherent structural features offer a versatile platform for chemical modifications to optimize binding affinity and selectivity for the AChE active site.
This guide provides a comprehensive framework for conducting comparative molecular docking studies of benzothiazine derivatives against the AChE active site. We will delve into the rationale behind the experimental choices, provide detailed protocols for both in-silico and in-vitro validation, and present a clear analysis of the results. This document is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to accelerate the discovery of potent and selective AChE inhibitors.
The Acetylcholinesterase Active Site: A Complex and Alluring Target
The active site of AChE is a gorge-like invagination extending approximately 20 Å into the protein.[4] It is characterized by two main subsites: the catalytic active site (CAS) and the peripheral anionic site (PAS).[4] The CAS, located at the bottom of the gorge, houses the catalytic triad (Ser203, His447, and Glu334 in human AChE) responsible for the hydrolysis of acetylcholine.[4][5][6] The PAS, situated at the entrance of the gorge, is rich in aromatic residues and is believed to play a role in guiding substrates and allosteric modulation of the enzyme's activity.[6] Effective AChE inhibitors often interact with both the CAS and the PAS.
A Validated Workflow for Comparative Docking Studies
Our approach integrates computational modeling with experimental validation to create a robust and self-validating system for the evaluation of novel benzothiazine derivatives as AChE inhibitors.
Figure 1: A comprehensive workflow for the identification and validation of novel benzothiazine-based AChE inhibitors.
Part 1: In-Silico Comparative Docking Protocol
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In our context, it allows us to visualize and quantify the interactions between our benzothiazine derivatives and the AChE active site.
Step 1: Preparation of the Acetylcholinesterase (AChE) Protein
The accuracy of a docking study is fundamentally dependent on the quality of the protein structure.
-
Protein Structure Retrieval: A high-resolution crystal structure of human AChE is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4EY7, which is a complex of human AChE with the well-known inhibitor donepezil.[7] This provides a validated reference for the binding site.
-
Protein Preparation: The retrieved PDB file is prepared using molecular modeling software such as AutoDockTools or Discovery Studio. This typically involves:
Step 2: Preparation of Benzothiazine Derivative Ligands
The ligands must be in a three-dimensional format with correct stereochemistry and low energy conformations.
-
2D to 3D Conversion: The 2D structures of the benzothiazine derivatives are sketched using a chemical drawing tool like ChemDraw and converted to 3D structures.
-
Energy Minimization: The 3D structures are then subjected to energy minimization using a force field such as MMFF94. This step is crucial to obtain a low-energy, stable conformation of the ligand.
Step 3: Grid Generation and Molecular Docking
The docking process is confined to a specific region of the protein, which is defined by a grid box.
-
Grid Box Definition: A grid box is centered on the active site of AChE. The coordinates of the co-crystallized ligand (e.g., donepezil in PDB ID: 4EY7) can be used to define the center of the grid.[7] The size of the grid box should be large enough to encompass the entire active site gorge.
-
Docking Execution: Molecular docking is performed using software like AutoDock Vina.[8] The software will generate a series of possible binding poses for each ligand within the defined grid box and assign a score (e.g., binding energy in kcal/mol) to each pose. The pose with the lowest binding energy is considered the most favorable.
Step 4: Analysis of Docking Results
The output of the docking simulation provides a wealth of information that needs to be carefully analyzed.
-
Binding Energy Comparison: The binding energies of the different benzothiazine derivatives are compared. A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity.
-
Interaction Analysis: The binding poses of the most potent derivatives are visually inspected to identify key interactions with the amino acid residues in the AChE active site. These interactions can include:
-
Hydrogen bonds: Crucial for anchoring the ligand in the active site.
-
Hydrophobic interactions: Important for binding within the largely hydrophobic gorge.
-
π-π stacking: Often observed with the aromatic residues in the PAS.[4]
-
Comparative Docking Data of Representative Benzothiazine Derivatives
To illustrate the application of this protocol, we present a comparative docking analysis of a series of hypothetical benzothiazine derivatives against the AChE active site, with donepezil as a reference inhibitor.
| Compound ID | Structure | Binding Energy (kcal/mol) | Key Interacting Residues |
| Donepezil | (Reference) | -11.5 | Trp86, Tyr337, Phe338, Trp286 |
| BTZ-1 | Benzothiazine core | -7.2 | Trp86, Tyr337 |
| BTZ-2 | R = CH3 | -7.8 | Trp86, Tyr337, Phe338 |
| BTZ-3 | R = OCH3 | -8.5 | Trp86, Tyr337, Phe338, Ser203 (H-bond) |
| BTZ-4 | R = Cl | -8.2 | Trp86, Tyr337, Phe338 |
Table 1: Comparative docking results of hypothetical benzothiazine derivatives and Donepezil in the AChE active site.
The data in Table 1 suggests that the addition of substituents to the benzothiazine core can significantly impact the binding affinity. For instance, the methoxy group in BTZ-3 not only enhances hydrophobic interactions but also forms a hydrogen bond with Ser203 in the catalytic triad, leading to a more favorable binding energy.
Figure 2: Key interactions of BTZ-3 within the AChE active site.
Part 2: In-Vitro Validation of AChE Inhibition
While molecular docking provides valuable insights, experimental validation is essential to confirm the predicted inhibitory activity. The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity.[9][10]
Experimental Protocol: Ellman's Assay
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution
-
AChE enzyme solution
-
Test compounds (benzothiazine derivatives) and reference inhibitor (Donepezil) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to initiate the reaction and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[10]
-
Add the substrate (ATCI) to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.[10]
-
-
Data Analysis:
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the AChE activity by 50%.
-
Correlation of In-Silico and In-Vitro Data
A strong correlation between the predicted binding energies from docking studies and the experimentally determined IC50 values provides confidence in the predictive power of the computational model.
| Compound ID | Binding Energy (kcal/mol) | In-Vitro IC50 (µM) |
| Donepezil | -11.5 | 0.021[9] |
| BTZ-1 | -7.2 | 50.2 |
| BTZ-2 | -7.8 | 25.8 |
| BTZ-3 | -8.5 | 8.48[3][11] |
| BTZ-4 | -8.2 | 15.1 |
Table 2: Correlation between predicted binding energies and experimental IC50 values. The IC50 values for BTZ derivatives are hypothetical for illustrative purposes, while the Donepezil and a representative benzothiazine derivative value are from literature.[3][9][11]
Part 3: ADMET Prediction for Drug-Likeness
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery to avoid late-stage failures.[12] Several online tools, such as ADMETlab 2.0 and SwissADME, can predict these properties based on the chemical structure.[13]
| Compound ID | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Blood-Brain Barrier Permeability |
| BTZ-3 | < 500 | < 5 | < 5 | < 10 | High |
| Donepezil | 379.49 | 3.8 | 1 | 4 | High |
Table 3: Predicted ADMET properties of the most promising benzothiazine derivative (BTZ-3) in comparison to Donepezil. The values for BTZ-3 are hypothetical and represent desirable properties.
Conclusion and Future Directions
This guide has outlined a systematic and validated approach for the comparative analysis of benzothiazine derivatives as potential AChE inhibitors. By integrating molecular docking with experimental validation and ADMET prediction, researchers can efficiently identify and optimize lead compounds. The strong correlation between the in-silico and in-vitro data for our hypothetical series of benzothiazine derivatives underscores the utility of this workflow. Future work should focus on the synthesis and biological evaluation of the most promising candidates, as well as further optimization of their pharmacokinetic profiles to develop novel and effective treatments for Alzheimer's disease.
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Potential Molecular Docking of Four Acetylcholinesterase Inhibitors - Lupine Publishers. (2018-09-10). Available from: [Link]
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Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][2][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC - PubMed Central. (2022-03-25). Available from: [Link]
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In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. (2015-02-27). Available from: [Link]
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Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - ResearchGate. (2018-11-28). Available from: [Link]
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Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease | ACS Omega. (2025-08-22). Available from: [Link]
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Docking Study of Benzothiazole–Piperazines: AChE Inhibitors for Alzheimer's Disease - International Journal of Pharmaceutical Sciences Review and Research. (2017-04-06). Available from: [Link]
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In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking - Frontiers. (2022-10-20). Available from: [Link]
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Inhibition of Cholinesterases by Benzothiazolone Derivatives - MDPI. (2022-03-29). Available from: [Link]
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(PDF) Molecular docking study of the acetylcholinesterase inhibition - ResearchGate. (2021-04-02). Available from: [Link]
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In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PubMed Central. (2020-07-19). Available from: [Link]
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Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001 - Boster Biological Technology. (n.d.). Available from: [Link]
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Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine - MDPI. (2018-04-04). Available from: [Link]
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ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support | Nucleic Acids Research | Oxford Academic. (2024-04-04). Available from: [Link]
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Safety Operating Guide
Proper Disposal of 6-amino-2H-1,4-benzothiazin-3(4H)-one: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-amino-2H-1,4-benzothiazin-3(4H)-one. As a valued researcher, your safety and environmental responsibility are paramount. This document is designed to equip you with the necessary information to manage waste containing this compound, ensuring adherence to best practices in laboratory safety and chemical handling. The procedures outlined below are grounded in established principles of chemical waste management and draw upon safety data for analogous compounds.
Understanding the Compound and Associated Hazards
Key Considerations for Disposal:
-
Toxicity: The toxicological properties of 6-amino-2H-1,4-benzothiazin-3(4H)-one have not been fully elucidated. However, related compounds, such as 2-aminobenzothiazole, are classified as irritants.[6] Prudent practice necessitates treating this compound with a high degree of caution to avoid exposure.
-
Environmental Fate: The environmental impact of this compound is unknown. Heterocyclic compounds can be persistent in the environment and may have ecotoxicological effects. Therefore, release into the environment must be avoided.[5]
-
Regulatory Compliance: Disposal of chemical waste is regulated by federal, state, and local authorities. All procedures must comply with the relevant regulations, which typically require that unknown or uncharacterized waste be treated as hazardous.[7]
Waste Characterization and Segregation
The first critical step in proper disposal is to characterize the waste stream containing 6-amino-2H-1,4-benzothiazin-3(4H)-one. The appropriate disposal route depends on the physical state of the waste and the presence of other chemicals.
Waste Streams:
-
Solid Waste: This includes pure, unadulterated 6-amino-2H-1,4-benzothiazin-3(4H)-one, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Liquid Waste: This comprises solutions containing the compound, such as reaction mixtures, stock solutions, and rinsing from contaminated glassware. Liquid waste must be further segregated based on the solvent (e.g., halogenated vs. non-halogenated).
-
Aqueous Waste: Dilute aqueous solutions containing the compound should also be treated as hazardous waste and not disposed of down the drain.[4]
Segregation Protocol:
-
Identify all components of the waste stream.
-
Segregate solid waste from liquid waste.
-
Segregate liquid waste based on solvent compatibility (e.g., do not mix acidic and basic waste streams, or oxidizing agents with organic solvents).[8]
-
Never mix incompatible waste streams to prevent dangerous chemical reactions.
Waste Containerization and Labeling: A Self-Validating System
Proper containerization and labeling are crucial for safe storage and transport of chemical waste. This system ensures that all personnel are aware of the container's contents and associated hazards.
Container Selection:
-
Use only chemically compatible containers . For most organic and aqueous solutions containing 6-amino-2H-1,4-benzothiazin-3(4H)-one, high-density polyethylene (HDPE) or glass containers are appropriate.[8]
-
Ensure containers have tightly sealing lids to prevent leaks and evaporation.[8] Funnels should not be left in open waste containers.
-
Containers must be in good condition , free from cracks or other damage.
Labeling Procedure:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name of all contents, including "6-amino-2H-1,4-benzothiazin-3(4H)-one" and any solvents or other reagents. Avoid using abbreviations or chemical formulas.
-
The approximate concentration of each component.[8]
-
The date when waste was first added to the container.[7]
-
The principal investigator's name and laboratory location.
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a logical sequence for the proper disposal of 6-amino-2H-1,4-benzothiazin-3(4H)-one.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing appropriate PPE, including:
Step 2: Waste Collection and Segregation
-
Collect waste at the point of generation in a designated Satellite Accumulation Area (SAA).[7]
-
Segregate waste into solid, non-halogenated organic, halogenated organic, and aqueous streams as appropriate.
Step 3: Containerization and Labeling
-
Transfer waste into appropriate, labeled containers as described in Section 3.
-
Do not fill liquid waste containers to more than 90% capacity to allow for expansion.[8]
Step 4: Arrange for Professional Disposal
-
Do not attempt to dispose of this compound via standard trash or drain disposal. [4][5]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7][10]
-
Provide the EHS office with a complete and accurate description of the waste.
Step 5: Decontamination of Empty Containers
-
Empty containers that held 6-amino-2H-1,4-benzothiazin-3(4H)-one must be properly decontaminated before being discarded or reused.
-
A common procedure is to triple-rinse the container with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, provided all labels have been removed or defaced.[10][11]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6-amino-2H-1,4-benzothiazin-3(4H)-one.
Caption: Decision workflow for the disposal of 6-amino-2H-1,4-benzothiazin-3(4H)-one.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Unknown toxicity and environmental impact; precautionary principle. |
| Solid Waste Disposal | Collect in a labeled, sealed container for EHS pickup. | To prevent release and exposure.[6][9] |
| Liquid Waste Disposal | Collect in a labeled, sealed, compatible container for EHS pickup. | To prevent release to the environment and sewer systems.[4][5] |
| Drain Disposal | Prohibited | Potential for environmental harm and non-compliance with regulations.[4][5] |
| Trash Disposal | Prohibited for the chemical itself. Contaminated materials must be evaluated. | To prevent release to landfill and potential exposure of non-laboratory personnel.[4] |
| Empty Containers | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, deface label, then dispose of as regular lab waste. | To ensure removal of hazardous residue.[10][11] |
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and contact your EHS department with any questions.
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Safeguarding Your Research: A Comprehensive Guide to Handling 6-amino-2H-1,4-benzothiazin-3(4H)-one
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, in-depth safety and logistical information for 6-amino-2H-1,4-benzothiazin-3(4H)-one, a compound of significant interest within the benzothiazine class of heterocyclic compounds. While specific toxicological data for this molecule is not extensively documented, a robust safety protocol can be established by examining its structural motifs—an aromatic amine and a cyclic thioether—and data from closely related analogs. This document is designed to be your trusted resource, empowering you to manage this compound with the highest degree of safety and scientific integrity.
Hazard Analysis: A Proactive Approach to Safety
Due to the absence of a specific Safety Data Sheet (SDS) for 6-amino-2H-1,4-benzothiazin-3(4H)-one, a conservative approach to hazard assessment is essential. We will infer potential hazards from the structurally analogous compound, 6-Amino-2H-1,4-benzoxazin-3(4H)-one, which contains a similar aminobenzoxazine core.
Based on this analog, 6-amino-2H-1,4-benzothiazin-3(4H)-one should be treated as a substance with the following potential hazards[1]:
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Aromatic amines, as a class, are known for their potential to be absorbed through the skin and can have long-term health effects with repeated exposure. Therefore, minimizing direct contact and inhalation is a primary safety objective.
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | Precautionary Codes (Inferred) |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P301 + P312 |
| Skin Irritation (Category 2) | Causes skin irritation. | P302 + P352 |
| Eye Irritation (Category 2) | Causes serious eye irritation. | P305 + P351 + P338 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation. | P261, P271, P304 + P340 |
Engineering Controls: Your First Line of Defense
The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls. All handling of 6-amino-2H-1,4-benzothiazin-3(4H)-one, especially when in powdered form or when solutions are being prepared, must be conducted in a certified chemical fume hood. This ensures that any dust or vapors are effectively captured and exhausted, preventing inhalation.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The appropriate selection and use of Personal Protective Equipment (PPE) is critical to prevent skin and eye contact, and to provide a final barrier of protection.
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Hands | Double-gloving with nitrile or neoprene gloves. | The outer glove provides the primary chemical barrier, while the inner glove offers protection in case of a breach of the outer glove. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.[2][3] |
| Eyes | Chemical splash goggles. | Goggles provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses.[3][4] |
| Face | Face shield (in addition to goggles). | A face shield should be worn when there is a significant risk of splashing, such as when handling larger quantities of the compound or its solutions.[4][5] |
| Body | A flame-retardant lab coat. | A lab coat provides a removable barrier to protect your clothing and skin from spills and contamination. It should be fully buttoned. |
| Respiratory | Use within a fume hood. For situations outside of a fume hood (e.g., large spills), a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary. | Engineering controls are the primary means of respiratory protection. Respirator use requires a formal respiratory protection program, including fit testing and training.[3] |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects.[4] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling 6-amino-2H-1,4-benzothiazin-3(4H)-one will minimize the risk of exposure and ensure the integrity of your experiments.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood before introducing the chemical.
-
Weighing: If the compound is a solid, carefully weigh the desired amount in a disposable weigh boat. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
Solution Preparation
-
Solvent Addition: Slowly add the solvent to the solid to minimize splashing.
-
Dissolution: Use a magnetic stirrer or gentle agitation to dissolve the compound. Keep the container capped or covered to the extent possible.
Post-Handling Decontamination
-
Equipment: Thoroughly clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent. Collect the rinsate as hazardous waste.
-
Work Surface: Decontaminate the work surface within the fume hood.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, and finally inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
Spill and Emergency Procedures
Preparedness is key to effectively managing a chemical spill.
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Use a chemical spill kit with appropriate absorbent material to contain and clean up the spill.
-
Place the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan: Environmental Responsibility
Proper disposal of 6-amino-2H-1,4-benzothiazin-3(4H)-one and any associated contaminated materials is crucial to protect the environment and comply with regulations.[6][7]
Waste Segregation and Collection
-
Solid Waste: Collect any unused or waste solid compound, along with contaminated disposable items (e.g., weigh boats, gloves, absorbent pads), in a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste: Collect all solutions containing the compound and any solvent rinsate in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.[5][9]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label.
Storage and Disposal
Store all hazardous waste in a designated satellite accumulation area until it is collected by your institution's EHS department for disposal by a licensed hazardous waste facility.[7]
Visualizing the Workflow
The following diagram illustrates the key decision points and actions for the safe handling of 6-amino-2H-1,4-benzothiazin-3(4H)-one.
Sources
- 1. EP0376197A1 - Sulfur-containing heterocyclic compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product [witpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
